Dimethomorph

Catalog No.
S567675
CAS No.
110488-70-5
M.F
C21H22ClNO4
M. Wt
387.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethomorph

CAS Number

110488-70-5

Product Name

Dimethomorph

IUPAC Name

3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-morpholin-4-ylprop-2-en-1-one

Molecular Formula

C21H22ClNO4

Molecular Weight

387.9 g/mol

InChI

InChI=1S/C21H22ClNO4/c1-25-19-8-5-16(13-20(19)26-2)18(15-3-6-17(22)7-4-15)14-21(24)23-9-11-27-12-10-23/h3-8,13-14H,9-12H2,1-2H3

InChI Key

QNBTYORWCCMPQP-UHFFFAOYSA-N

SMILES

Array

solubility

In water (mg/L at 20 °C): 81.1 at pH 4; 49.2 at pH 7; 41.8 at pH 9
Solubility (g/L at 20 deg ): acetone 50; toluene 20; methanol 20; dichloromethane 500
Solubility in n-hexane 0.11; methanol 39; ethyl acetate 48.3; toluene 49.5; acetone 100; dichloromethane (all for E,Z, in g/L)
Solubility of z-isomer (g/L, 20-23 °C): acetone, 16.3; cyclohexanone, 27; dichloromethane, 315; dimethylformamide, 165; n-hexane, 0.036; methanol, 7.5; toluene, 10.5' ethyl acetate 8.4. Solublity of e-isomer: In acetone, 84.1; dimethylformamide, 272; n-hexane, 0.076; toluene 39.0; dichloromethane 296; ethyl acetate 39.9; methanol 31.5

Synonyms

4-(3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)acryloyl)morpholine, dimethomorph, dimethomorph, (E)-, dimethomorph, (E)-isomer, dimethomorph, (Z)-, dimethomorph, (Z)-isomer

Canonical SMILES

COC1=C(C=C(C=C1)C(=CC(=O)N2CCOCC2)C3=CC=C(C=C3)Cl)OC

Isomeric SMILES

COC1=C(C=C(C=C1)/C(=C\C(=O)N2CCOCC2)/C3=CC=C(C=C3)Cl)OC

The exact mass of the compound Dimethomorph is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water (mg/l at 20 °c): 81.1 at ph 4; 49.2 at ph 7; 41.8 at ph 9solubility (g/l at 20 deg ): acetone 50; toluene 20; methanol 20; dichloromethane 500solubility in n-hexane 0.11; methanol 39; ethyl acetate 48.3; toluene 49.5; acetone 100; dichloromethane (all for e,z, in g/l)solubility of z-isomer (g/l, 20-23 °c): acetone, 16.3; cyclohexanone, 27; dichloromethane, 315; dimethylformamide, 165; n-hexane, 0.036; methanol, 7.5; toluene, 10.5' ethyl acetate 8.4. solublity of e-isomer: in acetone, 84.1; dimethylformamide, 272; n-hexane, 0.076; toluene 39.0; dichloromethane 296; ethyl acetate 39.9; methanol 31.5. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Oxazines - Morpholines - Supplementary Records. It belongs to the ontological category of morpholine fungicide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Agrochemicals -> Fungicides. However, this does not mean our product can be used or applied in the same or a similar way.

what is the mode of action of dimethomorph fungicide

Author: Smolecule Technical Support Team. Date: February 2026

Mode of Action & Biological Activity

Aspect Description
Primary MoA Inhibits cell wall formation in oomycete fungi [1] [2].
Secondary MoA Inhibits androgen receptor (AR) activity (IC₂₀ = 0.263 µM in MDA-kb2 cells) [3] [4].
FRAC Code 40 [5].
Activity Systemic with protective, curative, and anti-sporulant properties [5] [1] [2].
Key Fungal Processes Affected Inhibits mycelial growth, sporangia production, and causes zoospore lysis [1]. Only the Z-isomer is intrinsically active [5] [3].

The following diagram illustrates the primary fungicidal action of dimethomorph and its secondary hormonal activity:

G cluster_primary Primary Fungicidal Action (FRAC Group 40) cluster_secondary Secondary Biological Activity This compound This compound MoA_Primary Inhibition of Fungal Cell Wall Synthesis This compound->MoA_Primary MoA_Secondary Androgen Receptor (AR) Inhibition This compound->MoA_Secondary Effects_Primary Inhibits mycelial growth & sporangia production Causes zoospore lysis Effective against oomycetes (e.g., downy mildew, late blight) MoA_Primary->Effects_Primary Effects_Secondary Alters neurotransmitter levels Causes behavioral changes & memory loss in zebrafish Potential endocrine disruption MoA_Secondary->Effects_Secondary

Quantitative Efficacy Data & Experimental Protocols

The biological activity of this compound is quantified through specific laboratory assays.

In Vitro Antifungal Efficacy
Pathogen EC₅₀ (µg/mL) Experimental Context
Phytophthora capsici < 0.1 [3] In vitro assay.
P. citrophthora 0.14 [3] In vitro assay.
P. parasitica 0.38 [3] In vitro assay.
Pseudoperonospora cubensis (Mycelial growth) 2 mg/L [1] In vitro assay on cucumber leaf disks.
Pseudoperonospora cubensis (Zoospore lysis) 5 mg/L [1] In vitro assay.
In Vivo Plant Protection Protocol

The methodology below, adapted from a study on downy mildew in cucumbers, demonstrates how to evaluate this compound's protective and curative activity in whole plants [1].

  • 1. Test Organism: Cucumber plants infected with Pseudoperonospora cubensis.
  • 2. Application:
    • Protective Activity: Apply this compound (e.g., 300 mg/L) to plants at different intervals (e.g., 1, 3, 5, 7 days) before inoculation with the pathogen.
    • Curative Activity: Apply dimermorph (e.g., 300 mg/L) to plants at different intervals (e.g., 1, 3 days) after inoculation.
  • 3. Efficacy Assessment: Monitor disease development and calculate control efficacy百分比. The study found 100% protective efficacy when applied 1-7 days before inoculation, and 67.1% curative efficacy when applied 1 day after inoculation [1].
  • 4. Translocation Study: To confirm systemic movement, apply fungicide to plant parts (e.g., roots or one leaf) and detect its presence and protective effect in distant, untreated tissues via bioassay [1].

Ecotoxicological & Mammalian Toxicity Data

While this compound has low mammalian acute oral toxicity, research reveals specific chronic and ecological effects.

Chronic Toxicity in Mammals
Study Model NOAEL (No Observed Adverse Effect Level) LOAEL (Lowest Observed Adverse Effect Level)
Rat (Female) 11.9 mg/kg/day [6] 57.7 mg/kg/day (based on decreased body weight and liver effects) [6].
Rat (Male) 36.2 mg/kg/day [6] 99.9 mg/kg/day (based on decreased body weight and arteritis) [6].
Dog 450 ppm [6] 1350 ppm (based on decreased prostate weight in males) [6].
Neurotoxicity Protocol in Zebrafish

This methodology assesses the sublethal neurological effects of this compound on aquatic organisms [7].

  • 1. Test System: Adult zebrafish (Danio rerio).
  • 2. Exposure: Chronic exposure (approximately 2 weeks) to sublethal concentrations of this compound.
  • 3. Behavioral Assays:
    • Locomotion, Aggression, Social Interaction: Use video tracking in various tank setups to quantify movement and social behaviors.
    • Predator Avoidance: Measure response to a simulated predator threat.
    • Color Preference: Test changes in visual preference.
    • Learning & Memory: Use a passive avoidance test, where fish learn to avoid a compartment associated with a mild shock.
  • 4. Biochemical Analysis: After behavioral tests, euthanize fish, dissect brain tissues, and measure the expression levels of key neurotransmitters (e.g., serotonin, dopamine, norepinephrine, acetylcholine) using ELISA kits [7].
  • 5. Key Findings: The study linked this compound exposure to decreased locomotion, memory loss, and altered color preference, correlated with significant increases in brain serotonin, epinephrine, norepinephrine, and dopamine levels [7].

References

Dimethomorph E/Z Isomerism & Environmental Fate

Author: Smolecule Technical Support Team. Date: February 2026

The core of dimethomorph's chemistry lies in its E and Z isomers, which differ in the spatial arrangement around the double bond. The table below summarizes the key identifiers for the isomeric mixture and the specific Z-isomer.

Property Description / Value
General Isomer Mixture Certified Reference Material (TraceCERT), mixture of E and Z isomers [1]
SMILES (Mixture) COc1ccc(cc1OC)\C(=C\C(=O)N2CCOCC2)c3ccc(Cl)cc3 [1]
InChI Key (Mixture) QNBTYORWCCMPQP-NBVRZTHBSA-N [1]
Z-Isomer SMILES C1=C(OC)C(OC)=CC=C1C(\C=1C=CC(Cl)=CC=1)=C/C(=O)N1CCOCC1 [2]
Z-Isomer InChI Key QNBTYORWCCMPQP-JXAWBTAJSA-N [2]
Photodegradation Half-Life Ranges from a few days to several months, depending on water conditions [3].

The following diagram illustrates the primary phototransformation pathways of this compound in sunlit surface waters, based on the data from the search results.

G DMM This compound (E,Z Isomers) OH •OH Radical (Low-DOC Waters) DMM->OH Reaction CDOM Triplet CDOM* (High-DOC Waters) DMM->CDOM Reaction NFM N-Formylmorpholine OH->NFM Produces CA 4-Chloroacetophenone CDOM->CA Produces CBA 4-Chlorobenzoic Acid CDOM->CBA Produces

Phototransformation pathways of this compound in surface waters [3].

Strategies & Formulation to Reduce E/Z Isomerization

A patent describes a formulation strategy to reduce the undesired E/Z isomerization of this compound, which can affect its fungicidal efficacy.

Aspect Description
Objective Reduce E/Z isomerization of this compound to maintain fungicidal stability and efficacy [2].
Key Component Combination with Fosetyl-Aluminum (Aluminium tris-O-ethyl phosphonate) [2].
Proposed Mechanism Fosetyl-aluminum acts as a stabilizer, preventing or reducing the molecular rearrangement of this compound isomers [2].
Formulation Types The composition can be formulated as dusts, water-dispersible granules, suspension concentrates, etc. [2].
Claimed Benefit Enhanced control of plant infestations by fungi from the Peronosporaceae family, such as Plasmopara viticola and Phytophthora infestans [2].

The workflow for developing and testing a stabilized fungicidal composition can be visualized as follows.

G Start Define Goal: Stabilize this compound Isomers Combine Combine with Fosetyl-Aluminum Start->Combine Formulate Formulate (e.g., WG, SC) Combine->Formulate Test Test Fungicidal Efficacy Formulate->Test Result Stable Composition Reduced Isomerization Test->Result

Workflow for developing a stabilized this compound composition [2].

References

Solubility of Dimethomorph in Organic Solvents

Author: Smolecule Technical Support Team. Date: February 2026

The following table compiles the solubility values of dimethomorph in different solvents, primarily at a temperature of 20 °C.

Organic Solvent Solubility (mg/L) Data Quality & Notes
Acetone 100,400 [1] Verified data used for regulatory purposes [1].
Toluene 49,500 [1] Verified data used for regulatory purposes [1].
Methanol 39,000 [1] Verified data used for regulatory purposes [1].
DMSO 4,000 [2] ~10.31 mM; Sonication is recommended [2].
Hexane 112 [1] Verified data used for regulatory purposes [1].

Experimental Protocol for Residue Analysis

For researchers needing to extract and quantify this compound from various matrices (such as plant tissues or soil), the QuEChERS method coupled with HPLC-MS/MS is a widely used and robust approach. The following diagram outlines the core workflow [3].

G SampleHomogenization 1. Sample Homogenization Extraction 2. Extraction with Acetonitrile SampleHomogenization->Extraction Partitioning 3. Salt-Induced Partitioning Extraction->Partitioning CleanUp 4. Clean-up with Adsorbents Partitioning->CleanUp Analysis 5. HPLC-MS/MS Analysis CleanUp->Analysis

Experimental workflow for this compound analysis using QuEChERS and HPLC-MS/MS [3].

Protocol Details
  • Sample Preparation: The sample (e.g., fruit, vegetable pulp) is first frozen and homogenized into a fine powder [3].
  • Extraction: The homogenized sample is mixed with acetonitrile and shaken vigorously. This step transfers this compound and other components into the solvent [3].
  • Partitioning: Salts like magnesium sulfate (MgSO₄) and sodium acetate (C₂H₃NaO₂) are added to the mixture. This separates the organic acetonitrile layer from the aqueous layer, helping to remove water [3].
  • Clean-up: A small amount of adsorbent material is added to the extract and centrifuged. This step removes co-extracted impurities such as organic acids and pigments, purifying the sample before injection into the instrument [3].
  • Analysis: The final extract is analyzed using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). This technique provides high sensitivity and selectivity for accurately identifying and quantifying this compound residues [3].

Key Chemical & Experimental Considerations

  • Isomerism: Commercial this compound is a mixture of E and Z isomers. The Z-isomer is the form with significant fungicidal activity. This is a critical point to consider in analytical method development, as the isomers can be separated by HPLC [1] [4].
  • Application in Protocols: The described QuEChERS and HPLC-MS/MS method is directly applicable for determining residue levels and dissipation kinetics in crops, which is essential for food safety and establishing maximum residue limits (MRLs) [3].
  • Chemical Properties: this compound is a morpholine fungicide that acts as a sterol biosynthesis inhibitor [2]. It is a crystalline solid with a melting point of 125.2°C [1].

References

dimethomorph melting point and crystal structure

Author: Smolecule Technical Support Team. Date: February 2026

Physical Property Data

The table below summarizes the key physical properties of dimethomorph found in the technical literature.

Property Value Notes / Conditions
Melting Point 125-149°C Broad range reported; pure substance melts at 125.2°C [1] [2] [3]
Boiling Point 584.9 ± 50.0 °C At 760 mmHg [1]
Density 1.2 ± 0.1 g/cm³ [1] -
Water Solubility 28.95 mg/L At 20°C and pH 7 [3]
Log P (Partition Coefficient) 2.68 [3] Indicates low solubility in water [3]

The broad melting point range is likely due to this compound being a mixture of E- and Z-isomers, a common characteristic for this fungicide where only the Z-isomer is biologically active [3].

Analytical Method for Residue Analysis

While not a protocol for determining melting point or crystal structure, the following established methodology for quantifying this compound residues in agricultural samples is highly relevant for researchers. This method uses QuEChERS extraction coupled with HPLC-MS/MS [4].

G Sample_Prep Sample Preparation (Homogenization) Extraction QuEChERS Extraction Sample_Prep->Extraction Cleanup Centrifugation & Cleanup Extraction->Cleanup Analysis HPLC-MS/MS Analysis Cleanup->Analysis Data_Quant Data Quantification Analysis->Data_Quant

Detailed Protocol
  • Extraction: The homogenized sample (e.g., lychee pulp or peel) is extracted using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. This typically involves shaking the sample with an organic solvent like acetonitrile and a salt mixture to induce phase separation [4].
  • Cleanup: The extract is centrifuged. A dispersive solid-phase extraction (d-SPE) step is then used, where a small amount of adsorbent material (e.g., primary secondary amine - PSA) is added to the extract to seize impurities and pigments. The mixture is vortexed and centrifuged again to obtain a clean supernatant [4].
  • Analysis:
    • Instrument: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).
    • Chromatography: The cleaned extract is injected into the HPLC system, which separates this compound from other matrix components.
    • Detection & Quantification: The mass spectrometer detects and quantifies this compound using multiple reaction monitoring (MRM). The method has been validated with a limit of quantification (LOQ) of 0.001 mg/kg [4].
  • Validation: The method demonstrates satisfactory accuracy, with mean recoveries of 77-92% for lychee matrices, and good precision (RSD 2-10%) [4].

Guidance for Finding Crystal Structure

The specific crystal structure data for this compound was not available in the search results. Here are practical steps you can take to investigate this further:

  • Search Specialized Databases: Crystal structures are typically determined via X-ray crystallography and published in scientific journals. Search dedicated crystallographic databases such as the Cambridge Structural Database (CSD).
  • Refine Your Search Strategy: Use precise terms like "this compound single crystal X-ray diffraction" or "this compound crystal structure" in academic search engines like Google Scholar, PubMed, or SciFinder.
  • Consult Manufacturers: Technical data sheets or comprehensive safety data sheets from manufacturers (e.g., BASF, Nufarm) may sometimes contain more detailed physical-chemical information [3].

References

FRAC Code 40: Classification and Mode of Action

Author: Smolecule Technical Support Team. Date: February 2026

The Fungicide Resistance Action Committee (FRAC) groups fungicides with a similar target site of action to manage resistance. The table below outlines the classification of dimethomorph according to the FRAC system [1].

Property Description
FRAC Code 40 [1]
Group Name CAA-fungicides (Carboxylic Acid Amides) [1]
Chemical Group Cinnamic acid amides [1]
Proposed Target Site Phospholipid biosynthesis and cell wall deposition [1]
Proposed Biochemical Mode of Action Inhibition of cellulose synthesis in the cell wall of oomycete pathogens [1]
Resistance Risk Low to moderate [1]

The mode of action is directly linked to the inhibition of cellulose synthesis, a critical component of the oomycete cell wall. Gene sequence analysis of laboratory-resistant mutants has identified point mutations in the PiCesA3 cellulose synthase gene, which is involved in this process [1].

Experimental Data on Mechanism and Efficacy

Research has elucidated the antifungal mechanism of this compound, particularly in combination with other fungicides.

Synergistic Action with Pyrimethanil

A study on Phytophthora capsici investigated the synergistic effect of this compound (DIM) mixed with pyrimethanil (PYM) at a 5:1 ratio [2]. The experimental workflow and key findings are summarized below.

G cluster_obs1 Morphological Changes cluster_obs2 Omics Analysis (Transcriptome & Metabolome) start Treatment with DIM+PYM (5:1 ratio) obs1 Morphological Observations start->obs1 obs2 Biochemical & Molecular Analysis start->obs2 concl Integrated Conclusion obs1->concl obs2->concl m1 Mycelial branching & uneven thickness m2 Mycelium swelling & breaks m3 Cell membrane abnormalities o1 1571 Differentially Expressed Genes o2 802 Differential Metabolites

Experimental workflow for studying DIM+PYM synergistic mechanism [2]

The multi-level analysis revealed that the primary synergistic mechanism involves damage to the cell membrane, interference with energy metabolism, and disruption of protein and soluble sugar synthesis pathways [2].

Immunotoxicity Assessment in Human Cells

While this compound has low acute mammalian toxicity, an in vitro study on human Jurkat T cells (a model for immune function) indicates potential immunotoxicity that warrants attention [3] [4].

Experimental Protocol for Transcriptome Analysis

The following methodology was used to investigate the immunotoxicity mechanism [4]:

  • Cell Culture and Exposure: Jurkat T cells were cultured and treated with DMM at concentrations of 4 mg/L (EC10, low dose) and 21 mg/L (EC25, medium dose) for 36 hours [4].
  • RNA Extraction and Sequencing: Total RNA was isolated from collected cells using TRIzol reagent. Sequencing libraries were prepared with the TruSeqTM RNA Sample Preparation Kit and sequenced on an Illumina platform [4].
  • Bioinformatic Analysis: Differentially expressed genes (DEGs) were identified by comparing treated samples with untreated controls. Gene Ontology (GO) and KEGG pathway analyses were performed to determine the biological functions and pathways significantly enriched with DEGs [4].
  • Validation: The expression of selected genes was confirmed using quantitative real-time PCR (qRT-PCR) [4].
Key Findings and Quantitative Data

The cell viability assay determined the half-effective concentration (EC50) of DMM for Jurkat cells to be 126.01 mg/L (0.32 mM) [3] [4]. The transcriptome analysis revealed significant changes in gene expression, with a more pronounced effect at the lower exposure dose (EC10) [3] [4].

Exposure Dose Number of Differentially Expressed Genes (DEGs) Key Enriched Pathways (KEGG)
EC10 (4 mg/L) 121 DEGs (81 Upregulated, 40 Downregulated) [3] Immune regulation and signal transduction pathways [3]
EC25 (21 mg/L) 30 DEGs (17 Upregulated, 13 Downregulated) [3] Immune regulation and signal transduction pathways [3]

The GO analysis showed that the DEGs were mostly enriched in the negative regulation of cell activities, suggesting that DMM can suppress immune cell function [3]. This indicates that DMM has potential immunotoxicity in humans, which may be significant even at low concentrations [3] [4].

Conclusion

This compound (FRAC Code 40) is a vital fungicide whose specific action on oomycete cellulose synthesis makes it a valuable tool for disease management. However, the evidence of potential immunotoxicity in human cells highlights the need for careful risk assessment. Furthermore, the observed synergistic effects with other fungicides like pyrimethanil offer promising avenues for enhancing efficacy and managing resistance, underscoring the importance of continued research into its mechanisms and effects.

References

dimethomorph synthesis and commercial production

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Synthesis and Industrial Production

The commercial production of dimethomorph is a multi-step chemical synthesis focused on creating the core cinnamic acid-like structure and optimizing the yield of the biologically active Z-isomer [1]. The following diagram illustrates the general sequence for synthesizing this compound:

G Start Start: Raw Materials Step1 Step 1: Synthesis of 3,4-Dimethoxy-4'-chlorobenzophenone Start->Step1 Step2 Step 2: Condensation with Acetylmorpholine Step1->Step2 Step3 Step 3: Dehydration (Elimination Reaction) Step2->Step3 Step4 Step 4: Purification & Isomer Separation Step3->Step4 End End: this compound Product Step4->End SubGraph1 Key Catalysts & Conditions

Industrial Synthesis Flow: General sequence for producing this compound, with catalyst choice critical for yield [2] [3].

Different industrial methods focus on improving the catalytic condensation step. The table below compares two patented synthesis approaches:

Patent/Feature CN112500370A (Lewis Base Catalysis) [2] CN107935966B (Alkaline Catalyst Combo) [3]
Core Reaction Condensation of 3,4-dimethoxy-4'-chlorobenzophenone with acetylmorpholine Condensation of 3,4-dimethoxy-4'-chlorobenzophenone with acetylmorpholine
Catalyst System Lewis bases Sodium tert-butoxide and Sodium hydroxide
Key Improvement Efficient catalysis, reduced waste Enhanced catalyst stability & effect; compensates for sodium tert-butoxide decomposition
Solvent Toluene, xylene Toluene
Post-Reaction Steps Water washing, solvent recovery Alkaline washing (NaOH solution) of reactants
Reported Outcome Improved efficiency Higher conversion rate and product purity

Industrial Formulation into Water-Dispersible Granules (WG)

After synthesis, the technical-grade active ingredient is formulated for agricultural use. Water-dispersible granules (WG) are a common, environmentally friendly formulation. The table below outlines the manufacturing process for 40% this compound WG [4]:

Manufacturing Step Process Details Key Parameters
1. Co-grinding Active ingredient, additives, and filler are mixed and crushed. Power control: 10-50 kW; using supermicro airflow crushing.
2. Kneading The powdered mixture is kneaded with water into a wet mass. Water content: 50-60% of the mixture.
3. Granulation The wet mass is shaped using an extrusion granulator. Extrusion through a 1.7mm screen.
4. Drying & Screening Granules are dried and sieved to achieve uniform size. Final product is dry, free-flowing granules.

This formulation offers advantages like no dust, high active ingredient content, good stability, and fast disintegration in water [4].

Basic Chemical and Physical Properties

Understanding the chemical and physical properties of this compound is essential for handling and process design:

Property Details
IUPAC Name (EZ)-4-[3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)acryloyl]morpholine [1]
CAS RN 110488-70-5 [1]
Molecular Formula C₂₁H₂₂ClNO₄ [1]
Molecular Mass 387.86 g/mol [1]
Appearance Colourless to grey crystalline powder [1] [5]
Solubility in Water 28.95 mg/L (at 20 °C, pH 7) [1]
Melting Point 125.2 °C [1]

A key characteristic is its geometrical (E/Z) isomerism. The commercial product is typically a mixture of both isomers, but the Z-isomer possesses most of the fungicidal activity [1].

Key Technical Insights for Researchers

  • Isomer-Specific Activity: The significant difference in efficacy between E and Z isomers is crucial. Research and quality control must focus on analytical methods to quantify and optimize the yield of the active Z-isomer [1].
  • Process Optimization Focus: Industrial innovations, as seen in the patents, are centered on improving the catalytic condensation step—the heart of the synthesis—to enhance yield, purity, and cost-effectiveness [2] [3].
  • Formulation is Critical: An efficient synthesis is only part of the picture. Developing stable, user-friendly, and effective formulations like WDG is a specialized and vital area of commercial development [4].

References

Comprehensive Application Notes and Protocols: QuEChERS Extraction Method for Dimethomorph Residue Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Dimethomorph and QuEChERS Methodology

This compound is a systemic fungicide belonging to the carboxylic acid amide (CAA) group, widely used for controlling downy blight and other fungal diseases in various crops. It exhibits both protective and curative properties through inhibition of cell wall formation in pathogenic fungi. With its extensive use in agricultural production, particularly in fruits like lychee, grapes, and vegetables, reliable residue monitoring methods have become essential for food safety regulation. The maximum residue limit (MRL) for this compound has not been officially established in many countries for various crops, including lychee, highlighting the need for validated analytical methods to support regulatory decisions and risk assessments [1].

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology has revolutionized pesticide residue analysis since its introduction. This approach integrates a simplified extraction and cleanup process that significantly reduces both analysis time and solvent consumption compared to traditional methods like liquid-liquid extraction or solid-phase extraction (SPE). The original QuEChERS method involves extraction with acetonitrile followed by a salting-out step using magnesium sulfate and salts, then a cleanup step using dispersive SPE (d-SPE) with various sorbents to remove interfering matrix components. This method has gained widespread acceptance in analytical laboratories worldwide due to its exceptional versatility in handling various sample matrices including fruits, vegetables, cereals, and animal products [1] [2].

Recent advancements in QuEChERS methodology have focused on matrix-specific modifications to optimize recovery and minimize matrix effects. For this compound analysis, researchers have successfully adapted QuEChERS protocols across various matrices including lychee, lettuce, chili pepper, Welsh onion, and mandarin, demonstrating the method's robustness and adaptability. The compatibility of QuEChERS extracts with advanced detection platforms like LC-MS/MS has further cemented its position as the method of choice for multi-residue pesticide analysis in complex matrices [1] [2].

Method Validation and Analytical Performance Data

Validation Parameters for this compound Analysis

The QuEChERS method coupled with HPLC-MS/MS detection has been extensively validated for this compound analysis across multiple matrices. The method validation follows internationally accepted guidelines assessing key parameters including linearity, accuracy, precision, sensitivity, and matrix effects. The correlation coefficients (r²) for this compound typically exceed 0.99 across the validated concentration range of 0.001-0.5 mg/L, demonstrating excellent linearity in both solvent-based and matrix-matched calibrations [1].

Table 1: Method Validation Parameters for this compound in Various Matrices Using QuEChERS

Matrix Fortification Level (mg/kg) Average Recovery (%) RSD (%) LOQ (mg/kg) Reference
Whole Lychee 0.001-0.5 77-90 2-10 0.001 [1]
Lychee Pulp 0.001-0.5 89-92 5-6 0.001 [1]
Lettuce 0.01 85-95 <15 0.01 [2]
Chili Pepper 0.01 85-95 <15 0.01 [2]
Welsh Onion 0.01 85-95 <15 0.01 [2]
Mandarin 0.01 70-120 <20 0.01 [2]

The limit of quantification (LOQ) for this compound is consistently demonstrated at 0.001 mg/kg in lychee matrices, which is sufficiently sensitive for monitoring compliance with potential MRLs. In multi-residue methods covering over 510 pesticides, this compound maintains satisfactory performance with LOQs of 0.01 mg/kg in vegetable matrices, though some challenges have been observed in mandarin matrices where the LOQ may be slightly higher (0.02 mg/kg) [2]. The precision of the method, expressed as relative standard deviation (RSD%), generally falls below 15% for most matrices, meeting the criteria established in international validation guidelines such as SANTE/11312/2021.

Residue Dissipation and Terminal Residues

Monitoring studies have revealed important insights into the dissipation behavior of this compound in agricultural commodities. The degradation of this compound follows first-order kinetics with half-lives varying significantly based on the crop matrix and environmental conditions. In lychee, the half-life of this compound ranges between 6.4 to 9.2 days, while in other matrices like cucumbers, half-lives are considerably shorter (1.5-4.7 days), and longer in soil (10-61 days) [1].

Table 2: this compound Residue Dissipation and Terminal Residues in Various Matrices

Matrix Half-life (days) Application Frequency PHI (days) Terminal Residues (mg/kg) Reference
Lychee (whole) 6.4-9.2 2-3 times 5-10 0.092-1.99 [1]
Lychee (pulp) - 2-3 times 5-10 0.01-0.18 [1]
Cucumber 1.5-4.7 - - 0.006-0.632 [1]
Grapes 7.3-14.8 - - <0.5 [1]
Ginseng (roots) 9.13-16.35 - - <0.025 [1]

A critical finding from residue studies is the differential distribution of this compound between peel and pulp in fruits. In lychee, terminal residues were substantially higher in the whole fruit (0.092-1.99 mg/kg) compared to the pulp alone (0.01-0.18 mg/kg), indicating that this compound residues are predominantly concentrated in the peel. This distribution pattern has significant implications for consumer exposure assessments, particularly for fruits where the peel is not typically consumed. The residue ratio of whole lychee to pulp consistently exceeded one across all treatment scenarios [1].

Detailed Experimental Protocols

Sample Preparation and Extraction

The sample preparation protocol for this compound analysis must be matrix-specific to ensure optimal extraction efficiency while minimizing co-extractives that may interfere with analysis. The following procedure has been validated for various fruit and vegetable matrices:

  • Homogenization: Representative field samples (approximately 1 kg) are homogenized thoroughly using a high-speed blender or food processor. For lychee samples, separate analyses of whole fruit and pulp are recommended due to the significant difference in residue concentrations between these components [1].

  • Subsampling: Accurately weigh 10.0 ± 0.1 g of homogenized sample into a 50 mL centrifuge tube. For high-water content matrices, additional hydromatrix (diatomaceous earth) may be added to manage excess water [1].

  • Extraction: Add 10 mL of acetonitrile (HPLC grade) to the sample. For some matrices, acidified acetonitrile (1% acetic acid) may improve recovery of certain pesticides, though this requires validation for this compound specifically. Securely cap the tubes and shake vigorously for 1 minute using a vortex mixer or mechanical shaker [1].

  • Partitioning: Add the salting-out mixture typically consisting of 4 g anhydrous magnesium sulfate (MgSO₄), 1 g sodium chloride (NaCl), 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate (the original QuEChERS formulation). Immediately shake the mixture vigorously for 1 minute to prevent aggregation of salts [1].

  • Centrifugation: Centrifuge the tubes at ≥3000 rpm for 5 minutes to achieve complete phase separation. The organic (acetonitrile) layer, which contains the extracted pesticides, will form the upper layer [1].

This extraction protocol efficiently transfers this compound and other pesticides from the aqueous food matrix to the acetonitrile phase while leaving many water-soluble interferents (proteins, sugars, organic acids) in the aqueous phase or precipitated at the interface.

Cleanup Procedures

The cleanup step is critical for removing co-extracted interferents that can cause matrix effects in chromatographic analysis. For this compound analysis, the following dispersive Solid-Phase Extraction (d-SPE) options have been validated:

  • Standard d-SPE: Transfer 1 mL of the acetonitrile extract to a 2 mL d-SPE tube containing 150 mg MgSO₄ and 25 mg primary secondary amine (PSA) sorbent. PSA effectively removes various organic acids, fatty acids, and sugars, while MgSO₄ removes residual water [1].

  • Enhanced Cleanup for Pigmented Matrices: For matrices with high pigment content (e.g., chili peppers), use d-SPE tubes with additional carbon (e.g., 25 mg PSA + 7.5 mg C18 + 2.5 mg graphitized carbon black/GCB) to remove chlorophyll and other pigments. Note that GCB may retain planar pesticides, so its use requires validation for this compound [2].

  • Freezing-Out Cleanup: For fatty matrices or pet foods, a freezing-out step has been successfully implemented. After extraction, place the acetonitrile extract at -20°C for 2 hours to precipitate lipids and waxes, then centrifuged and the supernatant used for analysis [3].

After adding the d-SPE sorbents, vortex the mixture for 30-60 seconds, then centrifuge at ≥3000 rpm for 5 minutes. The purified extract is then transferred to autosampler vials for analysis. For additional cleanup or when analyzing complex matrices, an alternative approach involves using cartridge-based SPE with sorbents like Florisil, silica, or C18, though this is more time-consuming and less compatible with high-throughput analysis [4] [5].

Analysis, Data Interpretation, and Safety

LC-MS/MS Analysis Conditions

The analysis of this compound is optimally performed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) due to its superior selectivity, sensitivity, and ability to provide confirmatory analysis. The following instrumental conditions have been successfully applied for this compound determination:

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.7-1.8 μm particle size)
    • Mobile Phase: A: Water with 5 mM ammonium formate; B: Methanol with 5 mM ammonium formate
    • Gradient Program: Initial 30% B, increased to 90% B over 8 minutes, held for 2 minutes, then re-equilibrated
    • Flow Rate: 0.3 mL/min
    • Column Temperature: 40°C
    • Injection Volume: 5 μL [1]
  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode
    • Detection: Multiple reaction monitoring (MRM)
    • Precursor Ion: m/z 388.1 [M+H]+
    • Product Ions: m/z 301.0 (quantifier) and m/z 165.0 (qualifier)
    • Collision Energies: Optimized for each transition (typically 15-25 eV)
    • Source Temperature: 150°C
    • Desolvation Temperature: 500°C
    • Desolvation Gas Flow: 1000 L/h [1]

The use of MRM monitoring provides high specificity for this compound detection, with the ratio between the two product ions serving as a confirmatory criterion. Matrix-matched calibration is strongly recommended to compensate for matrix effects that can suppress or enhance the ionization of this compound in the MS source. The calibration curve should be constructed in the range of 0.001-0.5 mg/L, with the correlation coefficient (r²) exceeding 0.99 [1].

Dietary Risk Assessment and Environmental Fate

The dietary risk assessment for this compound residues is a critical component of the overall safety evaluation. The risk quotient (RQ) approach is commonly used, where an RQ value less than 1 indicates negligible risk. For this compound, the RQ has been calculated to be consistently below 1 even at the recommended dosage, indicating that the potential for adverse effects is minimal. The no observed adverse effect level (NOAEL) for this compound is 100 mg/kg body weight per day, based on decreased body weight gain at higher doses [1].

This compound exhibits moderate persistence in the environment, with field half-lives ranging from 10-61 days in soil. It is stable under hydrolysis and photolysis conditions and can be taken up by rotational crops planted after application, particularly leafy vegetables like spinach. This environmental profile necessitates careful consideration of pre-harvest intervals (PHIs) and crop rotation schedules to minimize residue carryover [1].

The following diagram illustrates the complete QuEChERS workflow for this compound analysis:

G QuEChERS Workflow for this compound Analysis cluster_0 Sample Preparation cluster_1 Extraction & Partitioning cluster_2 Cleanup cluster_3 Analysis SP1 Weigh 10g homogenized sample SP2 Add 10mL acetonitrile SP1->SP2 SP3 Shake vigorously for 1 min SP2->SP3 EP1 Add salt mixture (4g MgSO4 + 1g NaCl) SP3->EP1 EP2 Shake for 1 minute EP1->EP2 EP3 Centrifuge at 3000 rpm for 5 min EP2->EP3 CL1 Transfer 1mL supernatant to d-SPE tube EP3->CL1 CL2 Add 150mg MgSO4 + 25mg PSA CL1->CL2 CL3 Vortex for 30-60 seconds CL2->CL3 CL4 Centrifuge at 3000 rpm for 5 min CL3->CL4 AN1 Transfer supernatant to autosampler vial CL4->AN1 AN2 LC-MS/MS Analysis AN1->AN2 AN3 Data Processing & Quantification AN2->AN3

Conclusion

The QuEChERS method presented in this application note provides a robust, reliable, and efficient approach for the determination of this compound residues in various agricultural matrices. The method demonstrates excellent performance characteristics with recovery rates of 77-92% and RSDs generally below 10%, depending on the matrix. The LOQ of 0.001 mg/kg is sufficiently sensitive for monitoring compliance with existing and potential future MRLs. The incorporation of a freezing-out clean-up step extends the method's applicability to more complex matrices including pet foods and fatty commodities.

The dissipation studies confirm that this compound residues follow first-order kinetics with half-lives varying by matrix, and demonstrate significantly higher residue concentrations in whole fruits compared to pulp alone. The dietary risk assessment indicates that this compound residues pose negligible risk to consumers, with risk quotients consistently below 1. These comprehensive application notes and protocols provide researchers and regulatory agencies with validated methodologies to support the ongoing monitoring and safety assessment of this compound in agricultural commodities.

References

HPLC-MS/MS analysis of dimethomorph in agricultural products

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Dimethomorph

This compound is a broad-spectrum fungicide belonging to the cinnamic acid derivative group and is classified as a carboxylic acid amide (CAA). It is highly effective against Oomycete plant pathogens, such as those causing downy mildews, and exhibits both protective and curative activity [1]. Its extensive use necessitates robust monitoring of residues in food products to ensure consumer safety.

Current regulatory assessments, including a recent targeted review by the European Food Safety Authority (EFSA), conclude that existing toxicological reference values are sufficiently protective for consumers. The established Acceptable Daily Intake (ADI) is 0.05 mg/kg body weight per day, and the Acute Reference Dose (ARfD) is 0.6 mg/kg body weight [2].


Analytical Protocol for this compound in Lychee

This protocol, adapted from a 2024 study, details a reliable method for determining this compound residues in lychee and can be optimized for other matrices [3] [4].

Sample Preparation and Extraction (QuEChERS)
  • Homogenization: The entire lychee fruit (peel and pulp) should be homogenized into a representative sample using a blender.
  • Extraction: Weigh 5.0 g of the homogenized sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile and shake vigorously for 1 minute.
  • Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate) to induce phase separation. Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
Extract Clean-up
  • Transfer 1.5 mL of the upper acetonitrile layer into a 2 mL centrifuge tube containing 150 mg of MgSO₄ and 50 mg of PSA (Primary Secondary Amine).
  • Shake well and centrifuge at 12,000 rpm for 5 minutes.
  • Filter the supernatant through a 0.22 μm nylon membrane filter prior to HPLC-MS/MS analysis.
HPLC-MS/MS Instrumental Analysis
  • Chromatography:
    • Column: C18 column (e.g., 2.1 mm x 100 mm, 1.8 μm)
    • Mobile Phase: A) Water with 0.1% Formic acid; B) Methanol with 0.1% Formic acid
    • Flow Rate: 0.3 mL/min
    • Injection Volume: 5 μL
    • Gradient: Programmed from 10% B to 90% B over a 10-minute run time.
  • Mass Spectrometry:
    • Ionization Mode: Electrospray Ionization (ESI), positive mode
    • Detection Mode: Multiple Reaction Monitoring (MRM)
    • Ion Transitions: Two specific precursor ion > product ion transitions should be monitored for confirmation. Example transitions for this compound are 388.1 > 301.0 (quantifier) and 388.1 > 165.0 (qualifier).

The following diagram illustrates the complete experimental workflow:

G Start Homogenized Sample (5.0 g) Step1 Extract with 10 mL Acetonitrile Start->Step1 Step2 Add Salt Mixture & Centrifuge Step1->Step2 Step3 Collect Acetonitrile Layer (1.5 mL) Step2->Step3 Step4 DSPE Clean-up: MgSO₄ & PSA Step3->Step4 Step5 Centrifuge & Filter (0.22 μm) Step4->Step5 Step6 HPLC-MS/MS Analysis Step5->Step6 End Data Analysis & Reporting Step6->End

Method Validation Data

The described method has been validated in lychee, demonstrating performance that meets standard validation criteria [3] [4].

Table 1: Method Validation Parameters for this compound in Lychee [3] [4]

Parameter Whole Lychee Lychee Pulp
Linearity (r²) 1.000 1.000
Average Recovery (%) 77 - 90% 89 - 92%
Precision (RSD) 2 - 10% 5 - 6%
Limit of Quantification (LOQ) 0.001 mg/kg 0.001 mg/kg

Application in Residue Studies & Safety

This validated method has been applied to study the behavior and safety of this compound in crops.

Residue Distribution and Dissipation

A key finding in lychee is the unequal distribution of this compound residues:

  • Terminal Residues in Whole Lychee: 0.092 to 1.99 mg/kg (after 2-3 applications with PHIs of 5-10 days)
  • Terminal Residues in Pulp Only: 0.01 to 0.18 mg/kg [3] [4]

This indicates residues are predominantly concentrated in the peel, which is crucial for accurate risk assessment as peeled fruit often has significantly lower exposure.

The dissipation of this compound in lychee follows first-order kinetics, with a half-life of 6.4 to 9.2 days. This half-life can vary by crop; for example, it is shorter in cucumber (1.5–4.7 days) and longer in grapes (7.3–14.8 days) and soil (10–61 days) [3] [4].

Dietary Risk Assessment

The risk from this compound residues in food is evaluated by calculating a Risk Quotient (RQ).

  • An RQ of less than 1 indicates a negligible risk.
  • For this compound in lychee, even at the recommended dosage, the RQ was calculated to be < 1, suggesting a negligible potential for harm to consumers [3] [4]. EFSA's dietary risk assessment for existing MRLs also did not identify consumer intake concerns [2].

Notes on Toxicity and Regulatory Status

While dietary risk from residues is low, toxicological studies highlight areas of concern:

  • Endocrine Disruption: this compound is classified as toxic to reproduction (Category 1B) and meets the criteria for an endocrine disruptor in humans, with an anti-androgenic mode of action [2].
  • Immunotoxicity: An in vitro study on human Jurkat T cells showed that this compound can cause immunotoxicity, triggering significant changes in genes related to immune regulation and signal transduction, even at low concentrations (EC₅₀ = 126.01 mg/L) [5] [6].

Regulations are evolving to reflect these findings. The European Union has non-renewed the approval of this compound, with a grace period expiring on 20 May 2025. After this, MRLs for former EU uses will be lowered to the limit of quantification, though MRLs based on import tolerances may remain [2].


Key Takeaways for Researchers

  • The QuEChERS-HPLC-MS/MS method is a robust and validated approach for quantifying this compound residues in various agricultural matrices.
  • Pay close attention to residue distribution between inedible and edible parts (like peel and pulp) for a realistic risk assessment.
  • Adhere to the pre-harvest intervals (PHIs) and application rates used in the validation studies to ensure residues at harvest are within safe limits.
  • Stay informed on the changing global regulatory landscape for this compound, particularly the non-approval in the EU.

References

Comprehensive Application Notes and Protocols: LC-MS/MS Detection of Dimethomorph in Lychee

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Background

Dimethomorph is a systemic fungicide belonging to the carboxylic acid amide (CAA) group that is extensively used in lychee cultivation for controlling downy blight caused by Peronophytora litchii, a disease that significantly affects fruit quality and yield [1]. China represents the world's largest producer of lychee, with this compound constituting approximately 4% of all registered lychee fungicides as of May 2023 [1]. Despite its widespread agricultural application, the regulatory framework for this compound residues in lychee remains underdeveloped, with neither the Codex Alimentarius Commission (CAC) nor China having established maximum residue limits (MRLs) specifically for this fruit [1].

The detection and quantification of pesticide residues in complex matrices like lychee require highly selective and sensitive analytical methods due to the low concentration levels and potential matrix interferences. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerful technique for this purpose, offering superior resolution, selectivity, and potency in detecting a wide range of pesticides in various food products [1]. These application notes provide a comprehensive protocol for the reliable detection and quantification of this compound in lychee, incorporating validated methods that address the challenges of this particular matrix. The methodology outlined here has been specifically developed and optimized to support the establishment of science-based MRLs and to facilitate dietary risk assessment for consumer safety [1].

Materials & Methods

Reagents and Chemicals

All solvents should be of HPLC grade or higher purity. Acetonitrile is required for the extraction procedure. This compound analytical standard (purity ≥95%) should be acquired from a certified reference material producer. For the QuEChERS procedure, pre-weighted extraction kits are recommended, containing anhydrous magnesium sulfate (MgSO₄) for water removal and sodium chloride (NaCl) for phase separation. For the clean-up step, primary secondary amine (PSA) sorbent is essential for removing various polar interferences including organic acids, sugars, and fatty acids. High-purity water (18.2 MΩ·cm) is necessary for the mobile phase preparation.

Instrumentation

The analysis requires a high-performance liquid chromatography system coupled to a tandem mass spectrometer (HPLC-MS/MS) with electrospray ionization (ESI) capability. The chromatography should be performed using a reversed-phase C18 column (e.g., 100 mm × 2.1 mm, 1.8-μm particle size) maintained at 40°C. The instrument must be capable of operating in multiple reaction monitoring (MRM) mode for optimal sensitivity and selectivity. Supporting equipment includes a analytical balance (accuracy ±0.0001 g), centrifuge (capable of achieving at least 10,000 × g), vortex mixer, and ultrasonic bath.

Sample Preparation Protocol
  • Homogenization: Fresh lychee samples should be thoroughly washed and peeled when analyzing pulp separately. The peel and pulp should be homogenized separately using a blender to create representative samples.

  • Extraction: Weigh 5.0 ± 0.1 g of homogenized sample into a 50-mL centrifuge tube. Add 10 mL of acetonitrile and shake vigorously for 1 minute. Subsequently, add the contents of a QuEChERS extraction salt packet (typically containing 4 g MgSO₄, 1 g NaCl, 0.5 g disodium citrate dihydrate, and 0.25 g disodium hydrogen citrate sesquihydrate). Immediately shake the mixture vigorously for 1 minute to prevent clumping of salts.

  • Centrifugation: Centrifuge the samples at 10,000 × g for 5 minutes to achieve clear phase separation. The upper acetonitrile layer contains the extracted analytes.

  • Clean-up: Transfer 1 mL of the supernatant to a dispersive-SPE tube containing 150 mg MgSO₄ and 25 mg PSA. Shake vigorously for 30 seconds and centrifuge at 10,000 × g for 2 minutes. The cleaned extract is then filtered through a 0.22-μm nylon syringe filter prior to LC-MS/MS analysis [1].

LC-MS/MS Analysis Conditions

Table 1: Chromatographic Conditions for this compound Separation

Parameter Specification
Column Reversed-phase C18 (100 mm × 2.1 mm, 1.8 μm)
Column Temperature 40°C
Injection Volume 5 μL
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.3 mL/min
Gradient Program 0-2 min: 20% B; 2-8 min: 20-95% B; 8-10 min: 95% B; 10-10.1 min: 95-20% B; 10.1-13 min: 20% B

Table 2: Mass Spectrometric Parameters for this compound Detection

Parameter Specification
Ionization Mode Electrospray Ionization (Positive)
Nebulizer Gas Nitrogen
Drying Gas Flow 10 L/min
Heater Temperature 400°C
Ion Spray Voltage 4500 V
MRM Transitions 388.1 → 301.1 (quantifier); 388.1 → 165.0 (qualifier)
Collision Energies 15 eV (quantifier); 25 eV (qualifier)
Preparation of Calibration Standards

Prepare a primary stock solution of this compound at approximately 1000 mg/L in acetonitrile. Serially dilute this stock solution to prepare working standard solutions ranging from 0.001 to 0.5 mg/L. Prepare matrix-matched calibration standards by adding appropriate amounts of working standards to blank lychee matrix extracts. The use of matrix-matched standards is critical for compensating matrix effects that can influence ionization efficiency [2].

Method Validation

The analytical method was rigorously validated according to international standards to ensure reliability, accuracy, and precision for the detection of this compound in lychee matrices [2]. The validation assessed key performance characteristics including linearity, accuracy, precision, sensitivity, and recovery.

Linearity and Sensitivity

The method demonstrated excellent linearity across the concentration range of 0.001–0.5 mg/L for both whole lychee and pulp matrices, with a correlation coefficient (r²) of 1.000 [1]. The limit of quantification (LOQ) was established at 0.001 mg/kg for both matrices, indicating adequate sensitivity for monitoring this compound residues at levels relevant to food safety [1].

Table 3: Method Validation Parameters for this compound in Lychee

Validation Parameter Whole Lychee Pulp
Linearity Range (mg/L) 0.001–0.5 0.001–0.5
Correlation Coefficient (r²) 1.000 1.000
LOQ (mg/kg) 0.001 0.001
Accuracy (% Recovery) 77–90% 89–92%
Precision (% RSD) 2–10% 5–6%
Accuracy and Precision

Method accuracy was determined through recovery studies at three concentration levels (0.01, 0.05, and 0.1 mg/kg) with five replicates at each level [1]. For whole lychee, mean recoveries ranged from 77% to 90%, while pulp recoveries ranged from 89% to 92%, all within acceptable limits for pesticide residue analysis [1]. Precision was expressed as relative standard deviation (RSD%) and ranged between 2–10% for whole lychee and 5–6% for pulp, demonstrating satisfactory repeatability of the method [1].

Specificity and Matrix Effects

The method exhibited excellent specificity with no significant interfering peaks observed at the retention time of this compound in blank lychee samples [2]. The use of matrix-matched calibration standards effectively compensated for ion suppression/enhancement effects, ensuring accurate quantification. The signal-to-noise ratio at the LOQ was consistently greater than 10:1, confirming the method's reliability at low concentration levels [2].

The following workflow diagram illustrates the complete analytical procedure for this compound detection in lychee:

G SamplePreparation Sample Preparation Homogenization Homogenization (Whole fruit & pulp separately) SamplePreparation->Homogenization QuEChERS QuEChERS Extraction (ACN + salts) Homogenization->QuEChERS Centrifugation Centrifugation (10,000 × g, 5 min) QuEChERS->Centrifugation CleanUp d-SPE Clean-up (PSA + MgSO₄) Centrifugation->CleanUp Filtration Filtration (0.22 μm membrane) CleanUp->Filtration L L Filtration->L CMSMS LC-MS/MS Analysis DataProcessing Data Processing (Quantification & Validation) CMSMS->DataProcessing

Figure 1: Analytical Workflow for this compound Detection in Lychee

Application Data & Results

Dissipation Dynamics

The dissipation behavior of this compound in lychee was found to follow first-order kinetics [1]. The half-life was determined to range between 6.4 to 9.2 days under field conditions, indicating a moderately persistent nature in lychee [1]. This dissipation rate is faster than what has been observed in soil (half-lives of 10–61 days) but slower than in cucumbers (half-lives of 1.5–4.7 days) [1].

Terminal Residues and Distribution

Analysis of terminal residues revealed a significant distribution difference between whole lychee and pulp. When applied according to recommended field practices (2-3 applications at two dosage levels with pre-harvest intervals of 5, 7, and 10 days), terminal residues in whole lychee ranged from 0.092 to 1.99 mg/kg [1]. In contrast, residues in the pulp were substantially lower, ranging from 0.01 to 0.18 mg/kg [1]. The consistently higher residues in whole lychee compared to pulp indicate that this compound residues are predominantly concentrated in the peel [1].

Table 4: Terminal Residues of this compound in Lychee Under Field Conditions

Application Frequency Dosage Level PHI (days) Whole Fruit (mg/kg) Pulp (mg/kg)
Recommended 5 0.092–0.15 0.01–0.02
Double 5 0.41–0.87 0.04–0.09
Recommended 7 0.11–0.23 0.01–0.03
Double 7 0.59–1.99 0.06–0.18
Recommended 10 0.09–0.14 0.01–0.02
Double 10 0.32–0.76 0.03–0.07
Data Processing and Quantification

For LC-MS/MS data processing, automated peak detection and integration algorithms can be effectively employed to calculate the area under the curve (AUC) for quantification [3]. Continuous wavelet transformation and other digital signal processing methods have been successfully implemented in multi-step procedures to calculate analyte concentrations [3]. The use of such open-source algorithms for automated boundary estimation and signal-to-noise ratio calculation has been shown to be fast, reliable, and valid, returning fewer non-detectables than human raters [3].

For untargeted metabolomic data processing, tools like MAVEN package provide efficient solutions for peak alignment across samples and identification of metabolites [4]. The software enables nonlinear retention time alignment, which allows reliable grouping of peaks arising from the same metabolite across multiple samples [4]. The data processing workflow includes noise filtering, retention time alignment, peak grouping, and intensity correction to ensure data quality before statistical analysis [5].

The following diagram illustrates the key steps in LC-MS/MS data processing for this compound quantification:

G RawData Raw LC-MS/MS Data PeakDetection Peak Detection (Continuous wavelet transform) RawData->PeakDetection PeakIntegration Peak Integration (AUC calculation) PeakDetection->PeakIntegration RTAlignment Retention Time Alignment (Nonlinear correction) PeakIntegration->RTAlignment NoiseFiltering Noise Filtering (Signal-to-noise assessment) RTAlignment->NoiseFiltering Calibration Calibration Curve (Matrix-matched standards) NoiseFiltering->Calibration Quantification Quantification (Concentration calculation) Calibration->Quantification

Figure 2: LC-MS/MS Data Processing Workflow

Safety and Regulatory Considerations

Dietary Risk Assessment

The risk quotient (RQ) for this compound in lychee was calculated to be less than 1.0 even at the recommended dosage, indicating that the potential for adverse health effects is negligible [1]. This risk assessment takes into account the NOAEL (No Observed Adverse Effect Level) of this compound, which was established at 100 mg/kg body weight per day based on decreases in body weight gain at higher doses [1]. Given the absence of carcinogenicity and genotoxicity concerns, the potential hazards of this compound for fetuses, infants, and children were deemed adequate [1].

Maximum Residue Limit Establishment

The data generated using this protocol provides essential scientific evidence to support the establishment of maximum residue limits (MRLs) for this compound in lychee [1]. Currently, no MRL exists specifically for this compound in lychee in China or in international standards [1]. The significant difference in residue concentrations between whole fruit and pulp should be considered when establishing MRLs, with separate limits potentially warranted for these different matrices.

Stability Considerations

When analyzing this compound residues, stability studies should be conducted to ensure the integrity of samples during storage and processing [2]. The analyte should remain stable in the sample matrix under the conditions of storage and processing over time, which is essential to ensure that the method can provide accurate, reliable, and consistent results [2].

Conclusion

The application notes and protocols presented herein provide a robust, validated method for the detection and quantification of this compound residues in lychee using QuEChERS extraction and HPLC-MS/MS analysis. The method demonstrates excellent performance characteristics with high accuracy, precision, and sensitivity, making it suitable for regulatory monitoring and dietary risk assessment purposes.

Key findings from the application of this method reveal that this compound residues in lychee are predominantly concentrated in the peel, with pulp residues being substantially lower. The dissipation half-life of 6.4–9.2 days suggests moderate persistence in lychee, while the risk assessment indicating a risk quotient of less than 1.0 supports the continued safe use of this fungicide in lychee cultivation when applied according to recommended practices.

This methodology provides regulatory authorities with the scientific basis for establishing MRLs for this compound in lychee and offers analytical laboratories a reliable protocol for monitoring compliance with food safety regulations.

References

Dimethomorph Dissipation Kinetics in Crops: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Properties

Dimethomorph is a cinnamic acid derivative fungicide belonging to the morpholine group that has gained significant importance in agricultural production systems worldwide. As a member of the carboxylic acid amides (CAAs), this compound exhibits potent antibacterial properties, robust internal absorption conductivity, and selective activity against oomycete pathogens [1]. The chemical is structurally characterized by a double bond that creates two stereoisomers, E and Z isomers, which are typically present in approximately equal proportions in commercial formulations [2]. While both isomers are present, studies indicate that the fungicidal activity primarily stems from the Z-isomer [3].

This fungicide demonstrates particular efficacy against members of Perenosporaceae and the genus Phytophthora, making it invaluable for controlling economically devastating diseases such as downy mildew and late blight in various crops [2]. This compound operates by inhibiting several stages of the pathogen developmental cycles, exhibiting both protective and curative benefits [1]. Its widespread application across various crops including grapes, peppers, squash, and lychee necessitates comprehensive understanding of its dissipation kinetics and residue behavior to ensure food safety and environmental protection [1] [2] [4].

Dissipation Kinetics and Half-Life Data

Quantitative Dissipation Parameters Across Matrices

Table 1: this compound dissipation half-lives across different agricultural matrices

Matrix Half-life (Days) Experimental Conditions Location/Study Additional Notes
Lychee 6.4-9.2 Field conditions, first-order kinetics [1] Dissipation dynamics determined following first-order kinetics
Pepper 1.7-3.8 Field conditions [2] Faster dissipation in Qingdao (1.7 days) vs. Hefei and Zhengzhou (3.2-3.8 days)
Soil 10-61 Field conditions [1] Moderately persistent in soil; affected by soil properties
Soil (Laboratory) 19.6±3.2 Biotic microcosms [3] Biodegradation primary contributor to dissipation
Soil (Laboratory) >100 Abiotic microcosms [3] Negligible dissipation without microbial activity
Squash Fruit 2.1 Greenhouse conditions [4]
Squash Leaf 4.9 Greenhouse conditions [4] Longer persistence compared to fruit
Cucumber 1.5-4.7 Field conditions [1]
Grape 7.3-14.8 Field conditions [1]
Ginseng 9.13-16.35 Field conditions [1] Varies by plant part (roots, stems, leaves)
Environmental Fate and Persistence

The dissipation of this compound in agricultural systems follows first-order kinetics across most crop matrices [1]. The compound demonstrates moderate persistence in the environment, with its half-life influenced by numerous factors including crop type, climate conditions, application method, and microbial activity [1] [2] [5]. In tropical soils, degradation rates decrease significantly with depth, ranging from 0.039 d⁻¹ at 0-40 cm to 0.009 d⁻¹ in deeper soil layers (60-80 cm) [5]. This pattern highlights the critical role of soil microbial communities in this compound degradation, as these populations typically decrease with soil depth.

The Z-isomer of this compound generally degrades faster than the E-isomer in most environmental conditions, leading to changes in the isomeric ratio over time that can serve as an indicator of degradation progress [3]. However, this pattern can be complicated by isomerization processes where E and Z isomers interconvert under certain environmental conditions [3]. In soil systems, this compound exhibits moderate sorption that is influenced by soil organic carbon, clay content, and cation exchange capacity [5]. The Freundlich adsorption affinity (Kfa) values range from 2.1 to 19.7, while Freundlich organic carbon-normalized adsorption affinity (Kfoc) ranges from 290 to 566 [5].

Analytical Methodology

Sample Extraction Using QuEChERS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has been successfully validated for this compound extraction across various crop matrices including lychee, squash, and peppers [1] [4]. The procedure involves several critical steps:

  • Homogenization: Fresh crop samples (lychee, pepper, squash) are homogenized using a food processor under controlled conditions. For lychee, separate analyses of whole fruit and pulp are recommended due to significant residue differences [1].

  • Extraction: Weigh 10.0 g ± 0.1 g of homogenized sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile (HPLC grade) and shake vigorously for 1 minute [4].

  • Partitioning: Add the EN-QuEChERS kit reagent containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate [4]. Shake immediately and vigorously for 1 minute to prevent salt aggregation.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes to achieve phase separation. The acetonitrile layer contains the extracted pesticides [4].

  • Clean-up: Transfer 1 mL of the supernatant to a dispersive SPE tube containing PSA and MgSO₄ for clean-up. This step is particularly important for matrices with high pigment or fatty acid content [1].

  • Final Preparation: Filter through a 0.2 μm PTFE syringe filter prior to instrumental analysis [4].

Instrumental Analysis by HPLC-MS/MS

Liquid Chromatography Conditions:

  • Column: C18 column (e.g., Kinetex C18, 2.1 × 150 mm; 2.6 μm particle size)
  • Mobile Phase: Water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B)
  • Gradient Program: Initial 10% B, increased to 90% B over 10 minutes, maintained for 3 minutes, then returned to initial conditions
  • Flow Rate: 0.3 mL/min
  • Column Temperature: 40°C
  • Injection Volume: 2-5 μL [4]

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in positive mode
  • Operation Mode: Multiple Reaction Monitoring (MRM)
  • Interface Temperature: 300°C
  • Desolvation Line Temperature: 250°C
  • Nebulizing Gas Flow: 3 L/min
  • Heating Gas Flow: 10 L/min [1]

The method has demonstrated excellent linearity (r² = 1.000) in the concentration range of 0.001-0.5 mg/L, with recovery rates of 76.4%-101.9% across different matrices and relative standard deviations ≤10%, meeting accepted validation criteria [1] [4]. The limit of quantification (LOQ) is typically 0.001 mg/kg for both whole fruits and pulp [1].

The following diagram illustrates the complete analytical workflow from sample preparation to final analysis:

G SampleCollection Sample Collection Homogenization Homogenization SampleCollection->Homogenization QuEChERS QuEChERS Extraction Homogenization->QuEChERS Centrifugation Centrifugation QuEChERS->Centrifugation SPE d-SPE Clean-up Centrifugation->SPE Filtration Filtration (0.2 μm) SPE->Filtration HPLCMSMS HPLC-MS/MS Analysis Filtration->HPLCMSMS DataProcessing Data Processing HPLCMSMS->DataProcessing Validation Method Validation DataProcessing->Validation

Field Dissipation Studies

Experimental Design and Sampling

Field dissipation studies are essential for understanding the real-world behavior of this compound and establishing appropriate pre-harvest intervals (PHIs). Proper study design includes:

  • Plot Setup: Treatment plots should measure at least 45 m × 1 m with three replicates. Control plots must be separated from treated areas to avoid contamination [4]. Applications typically follow Good Laboratory Practice guidelines and local regulations.

  • Application Protocol: this compound formulations (e.g., wettable powder, suspension concentrate) are applied at recommended dosages using calibrated sprayers. For squash, applications at 45 g a.i./10a with dilutions of 1:1000 in water have been used [4]. Applications are typically made three times before harvest at 7-day intervals [4].

  • Sample Collection: Samples should be collected randomly from each replicate at predetermined intervals (0, 3, 5, 7, and 14 days after the last application) [4]. For fruits like lychee, separate analysis of whole fruit and pulp is critical as residues concentrate predominantly in the peel [1].

  • Environmental Monitoring: Record temperature and humidity throughout the study period using data loggers, as these factors significantly influence dissipation rates [4].

Terminal Residues and Pre-harvest Intervals

Table 2: this compound terminal residues in crops at various pre-harvest intervals

Crop Application Frequency PHI (Days) Dosage Residues in Whole Fruit (mg/kg) Residues in Pulp/Edible Portion (mg/kg) Study
Lychee 2-3 times 5 2 dosage levels 0.092-1.99 0.01-0.18 [1]
Lychee 2-3 times 7 2 dosage levels 0.092-1.99 0.01-0.18 [1]
Lychee 2-3 times 10 2 dosage levels 0.092-1.99 0.01-0.18 [1]
Squash Fruit 3 times 0 Recommended [4]
Squash Fruit 3 times 14 Recommended [4]
Pepper 2-3 times 5-7 1× and 1.5× recommended [2]

Studies consistently demonstrate that This compound residues are substantially higher in whole fruits compared to pulp portions. In lychee, the residue ratio of whole fruit to pulp consistently exceeds one, indicating the fungicide concentrates primarily in the peel [1]. This distribution pattern has significant implications for consumer risk assessment and processing recommendations.

Dietary Risk Assessment

The risk quotient (RQ) approach is widely used to assess dietary exposure risks associated with pesticide residues. For this compound, risk assessment calculations follow established protocols:

Risk Calculation Methodology:

  • Estimated Daily Intake (EDI) = (Food consumption × Pesticide residue level) / Body weight
  • Risk Quotient (RQ) = EDI / Acceptable Daily Intake (ADI)
  • Safety Determination: RQ < 1 indicates acceptable risk, while RQ > 1 suggests potential hazard [1]

Studies across multiple crops have consistently demonstrated that this compound applications according to label recommendations present negligible risk to consumers. In lychee, the risk quotient was less than one even at recommended dosages [1]. Similarly, risk assessment in squash showed hazard quotient values of ≤3.14 × 10⁻³ for fruit and ≤3.91 × 10⁻¹ for leaves among true consumers [4].

Environmental Behavior and Advanced Degradation

Degradation Mechanisms and Pathways

This compound degradation in the environment occurs through multiple mechanisms, with biodegradation being the most significant in most agricultural systems. Research has revealed several important aspects of its environmental behavior:

  • Microbial Degradation: Soil microorganisms play a pivotal role in this compound dissipation. Biotic microcosm experiments demonstrate significantly faster degradation (half-life 19.6 days) compared to abiotic conditions (half-life >100 days) [3]. The degradation rate decreases with soil depth, from 0.039 d⁻¹ at 0-40 cm to 0.009 d⁻¹ at 60-80 cm, correlating with typical decreases in microbial biomass [5].

  • Isomer-Specific Degradation: The E and Z isomers degrade at different rates, with studies showing preferential degradation of the E-isomer in soil environments [3]. This selectivity results in changes to the initial isomeric ratio (typically 50:50 in formulations), providing a potential indicator of degradation progress.

  • Stable Isotope Fractionation: Carbon isotope fractionation occurs during biodegradation, with Δδ¹³C values of approximately 5‰ in controlled experiments and up to 7‰ in field conditions [3]. This fractionation provides a powerful tool for tracking degradation processes in complex environmental systems.

  • Advanced Degradation Techniques: Recent research has explored catalytic degradation using nitrogen-doped rice husk biochar activated with peroxymonosulfate, demonstrating potential for remediation of this compound-contaminated environments [6].

Soil Adsorption and Leaching Potential

This compound exhibits moderate sorption in agricultural soils, with adsorption coefficients influenced by several soil properties:

  • Organic Carbon Content: Higher organic matter increases sorption, reducing mobility
  • Clay Content: Increased clay minerals enhance retention
  • Cation Exchange Capacity: Higher CEC values improve sorption capacity
  • Soil pH: Sorption is optimal in pH range of 3-7 [2] [5]

The development of the Empirical Model to assess Leaching of Pesticides (EMOLP) has provided a reliable mathematical tool to estimate this compound leaching potential in tropical soils under steady-state flow conditions [5]. This model simulates fungicide concentration on soil solids and in soil solution at different depths over time, using sorption percentages and degradation rates obtained under laboratory conditions as critical inputs [5].

Conclusion and Regulatory Considerations

The comprehensive assessment of this compound dissipation kinetics across various crops demonstrates that this important fungicide exhibits moderate persistence in agricultural environments, with half-lives ranging from approximately 2 days in squash fruit to 61 days in certain soil conditions. The QuEChERS extraction method coupled with HPLC-MS/MS analysis provides a robust, reliable approach for this compound residue analysis, demonstrating excellent recovery rates, precision, and sensitivity across diverse crop matrices.

Critical to understanding this compound residue behavior is the consistent finding that residues concentrate primarily in peel rather than edible pulp portions of fruits, significantly reducing consumer exposure. Comprehensive risk assessments consistently yield risk quotients less than one, indicating negligible risk to consumers when the fungicide is applied according to recommended practices and pre-harvest intervals.

These scientific findings provide essential data for regulatory agencies to establish science-based maximum residue limits (MRLs) and appropriate pre-harvest intervals for this compound across various crops. The established protocols and methodologies outlined in these application notes will assist researchers in generating consistent, reproducible data to support the continued safe and effective use of this important crop protection tool.

References

Comprehensive Analytical Guide for Determining Dimethomorph Half-Life in Soil and Plants

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Dimethomorph Fate Analysis

This compound is a cinnamic acid derivative fungicide from the morpholine chemical family widely used in agricultural production systems for controlling downy mildew and other fungal pathogens in various crops including grapes, lychees, and other horticultural products. The compound exhibits dual-mode action with both protective and curative effects, functioning through inhibition of fungal cell wall synthesis. Understanding the degradation kinetics and persistence of this compound in different environmental matrices is crucial for environmental risk assessment, regulatory compliance, and the establishment of science-based pre-harvest intervals. This application note provides detailed protocols for determining this compound half-life in soil and plant systems, incorporating both established and novel methodological approaches to address the compound's behavior under varied environmental conditions.

This compound presents particular challenges for fate analysis due to its high hydrolytic stability and moderate persistence in the environment. Studies have reported substantial variation in its degradation rates across different soil types and climatic conditions, with half-lives ranging from days to several months depending on specific environmental factors. The following sections present standardized experimental approaches for quantifying this compound dissipation patterns, transformation products, and ultimate fate in agricultural ecosystems, providing researchers with validated methodologies for generating reliable, reproducible data on this important fungicide's environmental behavior.

This compound Properties & Degradation Data Summary

Table 1: Key Chemical Properties of this compound

Property Value Reference
Chemical family Morpholine / Cinnamic acid derivative [1]
Water solubility Relatively low (exact value not specified) [2]
Hydrolytic stability High (stable up to 5 years without sunlight) [1]
Log Kow 2.68 [3]
Mode of action Inhibition of fungal cell wall synthesis [1]

Table 2: Reported Half-Life Values of this compound in Different Matrices

Matrix Half-Life Experimental Conditions Reference
Vineyard soil 10-61 days (field conditions) Tropical conditions, bare soil [4]
Lychee fruit 6.4-9.2 days Field dissipation study [4]
Soil (laboratory) 16-599 days Laboratory incubation [5]
Cucumber 1.5-4.7 days Field dissipation study [4]
Grapes 7.3-14.8 days Field dissipation study [4]
Ginseng 9.13-16.35 days Different plant parts [4]
Buffer strip soil Reduced by 55% with vegetation Simulated runoff, vegetated strips [3]

Table 3: Factors Influencing this compound Degradation in Soil

| Factor | Effect on Degradation | Magnitude/Impact | |------------|--------------------------|----------------------| | Soil depth | Degradation rate decreases with depth | 0.039 d⁻¹ (0 cm) to 0.009 d⁻¹ (40 cm) | [5] | | Vegetation presence | Significantly enhances degradation | 55% average reduction in half-life | [3] | | Organic carbon content | Increases sorption, may reduce bioavailability | Kfoc values 290-566 | [5] | | Application rate | Higher rates may prolong persistence | 100x recommended dose showed prolonged effects | [1] | | Co-application with other pesticides | Alters microbial community response | Imidacloprid showed stronger effect than this compound | [1] |

Soil Analysis Protocol

Soil Sampling and Preparation

The soil sampling protocol requires collection of representative samples from the study area using appropriate geographical stratification. For vineyard soils as described in the referenced study, samples should be collected from the top layer (0-20 cm) using clean stainless steel shovels or soil corers. It is critical to ensure that no plant protection products or fertilizers have been applied for at least two weeks prior to sampling. Following collection, soils should be air-dried at room temperature for one week, then sieved through a 2 mm mesh to remove stones and debris while maintaining soil structure. For degradation studies, soil texture classification should be performed using the hydrometer method, while soil organic matter content should be determined via the dry combustion method. The initial soil pH and electrical conductivity should be measured at a soil-to-water ratio of 1:2 using appropriate calibrated electrodes [1].

Prior to pesticide treatment, soil samples require pre-incubation to restore microbial activity. The protocol specifies adjusting soil moisture to 60% of water holding capacity and pre-incubating pots in darkness at 30 ± 2°C for two weeks. This stabilization period allows soil microbial communities to recover from disturbance and establish stable metabolic activity. For experimental setups, recommended pesticide treatments include control soils (C), this compound alone (DT), imidacloprid alone (IM), and combined mixtures (ID), with each treatment replicated three times to account for biological variability. Pesticides should be applied at both recommended agricultural rates (e.g., 0.0769 mg kg⁻¹ for this compound) and exaggerated worst-case scenario rates (e.g., 100x recommended rate) to assess dose-response relationships [1].

Soil Microbial Community Analysis

The bacterial community-level physiological profiling (CLPP) should be performed using the Biolog EcoPlate system. For this analysis, collect approximately 10 g of soil from each treatment pot at predetermined time intervals (0, 7, 14, 28, 56, and 63 days after pesticide application). Prepare soil suspensions by serially diluting 1 g of soil to 10⁻³ using phosphate-buffered saline solution. Transfer 130 μl of the diluted soil solution into each well of the Biolog EcoPlate and incubate at 25°C for 72 hours. Measure optical densities at 590 nm and 750 nm at 24-hour intervals using a plate reader. Calculate the average well-color development (AWCD), substrate richness (S), evenness (E), and Shannon diversity index (H') according to established methodologies [1].

For comprehensive microbial community analysis, extract soil DNA using commercial Power Soil DNA extraction kits. Amplify the V3-V4 region of 16S rDNA using the primer set 341F-805R with a high-fidelity PCR kit. Purify the resulting products using gel extraction kits, then prepare sequence libraries using commercial library preparation kits suitable for Illumina sequencing platforms. Sequence the libraries on an Illumina MiSeq platform following manufacturer protocols. Process the raw sequence data by trimming primer sequences using Cutadapt and merging paired-end reads with FLASH software. Perform final community analysis and taxonomic classification using mothur (v1.39.5) or similar bioinformatics platforms [1].

Soil Degradation Kinetics Study

To evaluate this compound degradation under different soil management practices, conduct comparative studies between bare ground (BG) and vegetated buffer strips (BS). Establish experimental buffer strips measuring 5.00 × 0.30 × 0.15 m (length × width × height) with a 1% slope to simulate natural runoff conditions. For vegetated treatments, plant with appropriate cover crop mixtures such as Trifolium species, Medicago species, and grass combinations to achieve complete soil coverage. For degradation kinetics, collect soil samples at regular intervals following fungicide application (recommended: 0, 7, 14, 21, 28, 35, 42, 56, and 63 days). Extract this compound residues from soil using QuEChERS-based extraction or accelerated solvent extraction followed by clean-up with dispersive solid-phase extraction [3].

Calculate degradation rates using first-order kinetics models:

Where Ct is the concentration at time t, C0 is the initial concentration, and k is the degradation rate constant. The half-life (t₁/₂) is then calculated as:

For soil profile degradation assessment, collect samples from multiple depths (0-20 cm, 20-40 cm, 40-60 cm, 60-80 cm) to determine how degradation rates vary with soil depth, as studies have shown that degradation rates typically decrease significantly in subsurface layers [5].

Plant Residue Analysis Protocol

Sample Preparation and Extraction

For determination of this compound residues in plant materials such as lychee, employ the QuEChERS method for sample preparation. Homogenize representative samples of the whole fruit and pulp separately using a commercial food processor. Weigh 10.0 g of the homogenized sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile and shake vigorously for 1 minute. Subsequently add a pre-mixed QuEChERS extraction packet containing 4 g of MgSO₄, 1 g of NaCl, 1 g of sodium citrate, and 0.5 g of disodium hydrogen citrate sesquihydrate. Immediately shake the mixture vigorously for 1 minute to prevent salt aggregation, then centrifuge at 4000 rpm for 5 minutes. For clean-up, transfer 6 mL of the upper acetonitrile layer into a dispersive solid-phase extraction (d-SPE) tube containing 900 mg of MgSO₄, 150 mg of PSA, and 150 mg of C18 sorbent. Shake the mixture vigorously for 30 seconds and centrifuge at 4000 rpm for 5 minutes. Transfer the supernatant into an autosampler vial for analysis [4].

The method should be validated for parameters including linearity, accuracy, precision, and recovery. Establish linearity using matrix-matched calibration standards in the concentration range of 0.001-0.5 mg/L, with correlation coefficients (r²) of ≥0.99 indicating acceptable linearity. Evaluate accuracy and precision through recovery experiments using blank samples spiked with this compound at three concentration levels (low, medium, high) with six replicates at each level. Acceptable recovery rates should fall between 70-120% with relative standard deviations of ≤20% [4].

Instrumental Analysis by HPLC-MS/MS

Analyze the purified extracts using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). The chromatographic separation should be performed using a C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.8 μm particle size) maintained at 40°C. The mobile phase should consist of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile, using a gradient program as follows: 0-1 min, 10% B; 1-8 min, 10-90% B; 8-10 min, 90% B; 10-10.1 min, 90-10% B; 10.1-12 min, 10% B. The flow rate should be maintained at 0.3 mL/min with an injection volume of 5 μL [4].

For mass spectrometric detection, employ electrospray ionization (ESI) in positive mode with multiple reaction monitoring (MRM). The optimal MS parameters for this compound typically include: capillary voltage, 3.5 kV; source temperature, 150°C; desolvation temperature, 500°C; desolvation gas flow, 1000 L/h; and cone gas flow, 150 L/h. Monitor the specific transition of this compound from m/z 388.1 > 301.0 for quantification, with additional transitions for confirmation. The retention time for this compound under these conditions is typically approximately 7.5 minutes [4].

Dissipation Kinetics in Plants

To determine the dissipation dynamics of this compound in plants, conduct field trials following first-order kinetics. Apply the fungicide at the recommended dosage and at twice the recommended dosage to simulate potential over-application scenarios. Collect plant samples (whole fruit and pulp separately) at predetermined intervals (e.g., 0, 1, 3, 5, 7, 10, 14 days after application). Process and analyze the samples using the QuEChERS and HPLC-MS/MS methods described above. The pre-harvest intervals (PHIs) should be established based on the determined half-lives and terminal residue concentrations, considering the maximum residue limits (MRLs) for the specific crop [4].

Calculate the dissipation rate constant (k) and half-life (t₁/₂) using the equations:

Where C₀ is the initial concentration and Ct is the concentration at time t. For risk assessment, calculate the risk quotient (RQ) by comparing the terminal residues with toxicological reference values. An RQ value of <1 indicates negligible risk, while values >1 suggest potential concerns that require further investigation [4].

Visual Experimental Workflows

Diagram 1: Soil Half-Life Determination Workflow

Diagram 2: Plant Residue Analysis Workflow

Quality Assurance & Data Interpretation

Quality Control Measures

Implement comprehensive quality control protocols throughout the analytical procedures to ensure data reliability and reproducibility. For both soil and plant analyses, include procedural blanks (extraction without sample), matrix-matched calibration standards, and quality control samples (spiked blanks and duplicates) in each analytical batch. The recovery rates for this compound should fall within 70-120% with relative standard deviations <20% for the method to be considered in control. For field dissipation studies, ensure proper sample randomization and complete documentation of environmental conditions including temperature, precipitation, and soil characteristics that might influence degradation rates. Maintain chain-of-custody records for all samples from collection through analysis to ensure data integrity [4].

For microbial community analysis, include negative controls (no template) in PCR amplification to detect potential contamination, and use positive controls with known microbial communities to validate sequencing performance. In BioLog EcoPlate analyses, ensure that the average well-color development (AWCD) values fall within the linear range of the assay, typically between 0.1 and 1.0 optical density units. For sequencing data, implement rigorous quality filtering to remove low-quality sequences and chimeras, and rarefy samples to equal sequencing depth before comparative analysis [1].

Data Interpretation Guidelines

When interpreting half-life data, consider the significant variation in this compound persistence across different environmental matrices. In soil systems, half-lives ranging from 10-61 days under field conditions represent typical values, while laboratory conditions may yield both shorter and longer estimates (16-599 days) depending on specific incubation parameters. The substantial difference between field and laboratory values underscores the importance of environmental context in extrapolating degradation data. In plant systems, the consistently shorter half-lives (1.5-16.35 days across various crops) reflect the influence of photodegradation, metabolism, and growth dilution effects not present in soil systems [5] [4].

For comprehensive risk assessment, consider both the parent compound persistence and the formation of transformation products. Studies have identified eight fungicide transformation products following runoff events, with vegetated buffer strips reducing their abundance by up to 78% compared to bare soil. When establishing pre-harvest intervals, note the distinct distribution patterns between different plant parts, with this compound residues predominantly concentrated in the peel rather than the pulp. The residue ratio of whole lychee to pulp consistently exceeding 1.0 demonstrates the importance of analyzing appropriate plant compartments for accurate exposure assessment [4] [3].

Conclusion

These application notes provide comprehensive protocols for determining this compound half-life in soil and plant systems, incorporating both established and novel methodological approaches. The standardized procedures for sample preparation, analytical determination, and data interpretation enable researchers to generate reliable, comparable data on this compound persistence across different environmental conditions. The integration of chemical analysis with microbial community assessment offers particularly valuable insights into the relationship between pesticide degradation and soil health parameters, supporting more holistic environmental risk assessments.

The presented data demonstrate that this compound exhibits moderate persistence in agricultural environments, with half-lives strongly influenced by specific environmental factors including soil properties, vegetation presence, and management practices. The development of vegetated buffer strips and immobilized microbial systems shows particular promise for enhancing degradation and reducing environmental transport of this widely used fungicide. These protocols provide researchers with robust methodological frameworks for continuing investigation into this compound fate and potential mitigation strategies in agricultural systems.

References

Analytical Method Validation for Dimethomorph Residues

Author: Smolecule Technical Support Team. Date: February 2026

Analytical method validation (AMV) is a formal, systematic process required by regulatory authorities to demonstrate that an analytical test method provides reliable, consistent, and useful data to ensure product safety and efficacy. It is particularly critical for HPLC-based methods, which are preferred for their high resolution, sensitivity, and precise results [1].

Core Validation Parameters

The International Council for Harmonisation (ICH) guidelines define the key parameters for validating an analytical method. For the quantitative analysis of an active substance like dimethomorph, the primary focus should be on the following [1]:

Validation Parameter Description & Purpose Target Performance for this compound
Selectivity/Specificity Ability to accurately measure this compound in the presence of sample matrix components (e.g., lychee pulp, soil). [1] No interference from matrix at the retention time of this compound. [2]
Linearity The method's ability to produce results directly proportional to analyte concentration. [1] Correlation coefficient (r²) of 1.000 over a range of 0.001–0.5 mg/L. [2]
Accuracy Closeness of agreement between the measured value and a known accepted true value. [1] Mean recovery of 77–90% in whole lychee; 89–92% in pulp. [2]
Precision (Repeatability) Closeness of agreement between a series of measurements under the same conditions. [1] Relative Standard Deviation (RSD) < 10% (e.g., 2–10% in lychee). [2]
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantified with acceptable accuracy and precision. [1] 0.001 mg/kg for lychee and pulp matrices. [2]
Detailed Experimental Protocol for LC-MS/MS Analysis of this compound

This protocol is adapted from methods used for analyzing this compound in complex matrices like lychee and the white-spotted flower chafer (Protaetia brevitarsis seulensis) [2] [3].

2.1. Reagents and Equipment

  • Standards: Certified reference standard of this compound (purity ≥98%).
  • Solvents: HPLC-grade acetonitrile, methanol, and formic acid.
  • Salts and Sorbents for QuEChERS: Pre-weighed extraction kits (containing MgSO₄, NaCl, sodium citrate, disodium citrate sesquihydrate) and dispersive Solid-Phase Extraction (d-SPE) kits (e.g., 150 mg MgSO₄, 25 mg PSA, 25 mg C18) [3].
  • Equipment: HPLC system coupled with a tandem mass spectrometer (MS/MS), analytical balance, vortex mixer, centrifuge, and micropipettes.

2.2. Sample Preparation and Extraction (QuEChERS) The following workflow outlines the sample preparation and analysis steps:

G Start Start: Homogenized Sample (5 g) Step1 Extract with Acetonitrile (10 mL) and Formic Acid (100 µL) Start->Step1 Step2 Shake Vigorously for 1 Minute Step1->Step2 Step3 Centrifuge Step2->Step3 Step4 Transfer supernatant to d-SPE tube (MgSO₄/PSA/C18) Step3->Step4 Step5 Vortex for 30 Seconds Step4->Step5 Step6 Centrifuge Step5->Step6 Step7 Filter Supernatant Step6->Step7 Step8 Analyze via LC-MS/MS Step7->Step8

2.3. Instrumental Analysis (HPLC-MS/MS)

  • Chromatographic Conditions:
    • Column: C18 column (e.g., 2.1 mm i.d. × 100 mm L, 2.7 µm) [3].
    • Mobile Phase: A) 0.1% formic acid in distilled water; B) 0.1% formic acid in methanol [3].
    • Gradient Program: Varies by study. One method starts with 85% mobile phase A, while another for fenoxanil starts with 75% mobile phase B, with specific gradients over 18-20 minutes [3].
    • Flow Rate: ~0.3 mL/min.
    • Column Oven: 40°C [3].
    • Injection Volume: 1 µL [3].
  • Mass Spectrometric Detection:
    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode as optimized.
    • Operation: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for this compound must be determined experimentally by infusing a standard solution.
Application & Risk Assessment

Validated methods are applied to real-world samples to generate data for safety assessments.

  • Residue Distribution: Studies in lychee show that this compound residues are concentrated in the peel, with terminal residues in the whole fruit significantly higher than in the pulp alone [2].
  • Dissipation Dynamics: The dissipation of this compound in lychee follows first-order kinetics, with a half-life determined to be between 6.4 and 9.2 days [2].
  • Dietary Risk Assessment: The potential risk is evaluated by calculating a Risk Quotient (RQ). An RQ of less than 1 indicates a negligible potential for damage. For this compound in lychee, the RQ was calculated to be less than 1 even at the recommended dosage, suggesting a low health risk [2].

Key Considerations for Method Development

  • Matrix Effects: Fatty matrices can suppress or enhance the analyte signal in MS detection. The use of matrix-matched calibration standards is recommended to compensate for these effects and ensure accurate quantification [2] [3].
  • Scope of Application: While this protocol is detailed for agricultural products, the core principles of validation—assessing selectivity, linearity, accuracy, precision, and sensitivity—are universally applicable for analyzing this compound in drug substances and products [1].

I hope these detailed application notes and protocols provide a solid foundation for your work. Should you require further elaboration on any specific section, such as the statistical treatment of linearity data or more detailed MS/MS parameters, please feel free to ask.

References

dimethomorph extraction from fatty samples and insects

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Dimethomorph is a broad-spectrum carboxylic acid amide fungicide globally used to control diseases in crops like grapes, potatoes, and tomatoes [1]. Its widespread application leads to residues in the environment, creating a need for reliable analytical methods. Analysis in challenging matrices like edible insects and fatty crops is difficult due to co-extractives like fats, proteins, and minerals that interfere with instrumentation [2]. This document details a robust, optimized method for this compound extraction and analysis from such matrices, combining a modified QuEChERS approach with LC-MS/MS analysis.

Method Principle and Workflow

The core of this protocol is a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, specifically optimized to address high fat and lipid content. The key modifications include a low-temperature precipitation step for lipid removal and a tailored dispersive Solid-Phase Extraction (d-SPE) clean-up [2].

The following workflow diagram illustrates the complete extraction and analysis procedure:

G Figure 1. Overall Workflow for this compound Analysis in Fatty Matrices. Start Start with Homogenized Sample P1 1. Sample Weighing (5.0 g ± 0.1 g) Start->P1 P2 2. Solvent Extraction (10 mL ACN + 100 µL Formic Acid) P1->P2 P3 3. Salt-Induced Partitioning (4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate) P2->P3 P4 4. Low-Temperature Clean-up (Centrifuge, then incubate supernatant at -20°C for 24 h) P3->P4 P5 5. d-SPE Clean-up (150 mg MgSO₄, 25 mg PSA, 25 mg C18) P4->P5 P6 6. Filtration (0.2 µm PTFE syringe filter) P5->P6 P7 7. LC-MS/MS Analysis P6->P7 End Data Acquisition & Reporting P7->End

Detailed Experimental Protocols

Reagents and Materials
  • Chemical Standards: this compound analytical standard (purity ≥ 98%) [2].
  • Solvents: HPLC-grade acetonitrile (MeCN), methanol (MeOH), formic acid (≥98%) [2] [3].
  • QuEChERS Kits: EN-QuEChERS extraction kit (4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate per tube) [3].
  • d-SPE Kits: d-SPE kits (Fatty-EN: 150 mg MgSO₄, 25 mg PSA, 25 mg C18 per mL extract) [2].
  • Equipment: Analytical balance, vortex mixer, centrifuge, LC-MS/MS system, UHPLC column.
Sample Preparation and Extraction
  • Homogenization: Freeze the insect or plant sample with dry ice and homogenize into a fine powder. Store at -20°C until analysis [2] [3].
  • Weighing: Accurately weigh 5.0 g ± 0.1 g of the homogenized sample into a 50 mL centrifuge tube [2].
  • Solvent Addition: Add 10 mL of acetonitrile and 100 µL of formic acid to the tube [2].
  • Extraction: Add the contents of an EN-QuEChERS extraction packet. Seal the tube and shake vigorously for 1 minute.
  • Centrifugation: Centrifuge at ≥4000 rpm for 5 minutes to achieve phase separation [3].
Extract Clean-up and Low-Temperature Precipitation
  • Lipid Precipitation: Transfer the supernatant (acetonitrile layer) to a new vial. Place it in a freezer at -20°C for 24 hours. This critical step precipitates fats and lipids [2].
  • d-SPE Clean-up: After 24 hours, promptly transfer 1 mL of the chilled supernatant to a d-SPE tube containing 150 mg MgSO₄, 25 mg PSA, and 25 mg C18 [2].
  • Vortex and Centrifuge: Shake the d-SPE tube for 30 seconds and centrifuge briefly.
  • Filtration: Filter the purified extract through a 0.2 µm PTFE syringe filter into an LC vial for analysis [3].
LC-MS/MS Analysis
  • Chromatography:
    • Column: C18 column (e.g., 2.1 x 150 mm, 2.6 µm) [2].
    • Mobile Phase: A) 0.1% Formic acid in water; B) 0.1% Formic acid in methanol [2].
    • Gradient: Start at 85% A, transitioning to a high percentage of B over 18 minutes.
    • Column Oven: 40°C.
    • Injection Volume: 2 µL [2].
  • Mass Spectrometry:
    • Ionization Mode: Negative electrospray ionization (ESI-) [2].
    • Multiple Reaction Monitoring (MRM) Transitions: The table below lists the specific MRM transitions for this compound and internal standards [2].

Table 1: MRM Parameters and Retention Times for Target Compounds [2]

Target Compound Retention Time (min) Quantitative Ion (m/z) Confirmatory Ion (m/z) Collision Energy (V)
Carbendazim 3.4 192.1 > 160.1 192.1 > 132.0 25 / 41
This compound 7.1 / 7.6 388.0 > 301.0 388.0 > 165.0 24 / 14
Fenoxanil 17.0 329.0 > 302.1 329.0 > 86.0 17 / 31

Method Validation and Performance

This optimized method was rigorously validated. The low-temperature step and selected d-SPE sorbents effectively minimized matrix effects, which is critical for accurate LC-MS/MS quantification in complex samples [2].

Table 2: Method Validation Data for this compound and Co-analytes [2]

Target Compound Spiking Level (mg/kg) Average Recovery (%) Relative Standard Deviation (RSD, %)
Carbendazim Not Specified 77.9 - 80.8 < 5.5
This compound Not Specified 111.2 - 116.7 < 5.5
Fenoxanil Not Specified 111.9 - 112.5 < 5.5

Application to Real-World Samples & Dissipation Kinetics

This method is applicable for analyzing this compound in insects and high-fat crops. A study on squash, for example, determined the half-life of this compound, which is vital for establishing pre-harvest intervals and food safety [3].

Table 3: Dissipation Half-lives of Fungicides in Squash [3]

Fungicide Half-life in Fruit (Days) Half-life in Leaf (Days)
This compound 2.1 4.9
Metalaxyl 2.7 5.0
Myclobutanil 4.7 8.2
Mandipropamid 4.6 8.1

The following diagram illustrates the environmental context and purpose of such analyses, from application to risk assessment:

G Figure 2. Environmental Pathway and Rationale for Residue Analysis. A Fungicide Application (e.g., on Crops) B Residue in Environment & Non-target Organisms A->B Spray/Runoff C Potential Transfer to Food Chain (e.g., Insects) B->C Uptake D Human & Ecological Exposure C->D Consumption E Risk Assessment & Regulatory Decisions D->E Assessment

Troubleshooting and Notes

  • Low Recovery: Ensure the d-SPE sorbent ratios are correct. Using too much PSA can adsorb this compound.
  • Matrix Effects: If suppression or enhancement persists, use matrix-matched calibration standards for quantification.
  • Chromatography Issues: Check mobile phase pH and column condition. This compound can exhibit two peak shapes (E and Z isomers) [2].
  • Critical Note: The high recovery rates for this compound (111-117%) suggest a potential matrix enhancement effect, underscoring the importance of using matrix-matched calibration curves for accurate quantification [2].

Conclusion

This protocol provides a reliable and effective method for extracting and analyzing this compound residues in challenging, high-fat matrices like insects and certain crops. The combination of low-temperature precipitation and a optimized d-SPE clean-up successfully mitigates matrix interference, enabling accurate quantification at trace levels using LC-MS/MS.

References

Comprehensive Analysis of Dimethomorph: Sample Clean-up Procedures and Methodologies for Diverse Matrices

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Dimethomorph Properties and Analytical Challenges

This compound is a systemic fungicide belonging to the carboxylic acid amide (CAA) group, widely utilized for controlling oomycete diseases in various crops including lychee, grapes, cucumbers, and hops. This fungicide exhibits both protective and curative properties, making it particularly effective against pathogens like Peronophythora litchii, which causes downy blight in lychee [1]. The chemical structure of this compound contains morpholine rings and chlorophenyl groups, contributing to its moderate persistence in environmental matrices with reported half-lives ranging from 1.5–4.7 days in cucumbers to 10–61 days in soil [1].

Analytical determination of this compound residues presents significant challenges due to the complexity of agricultural matrices and the low detection limits required for compliance with food safety regulations. Sample clean-up constitutes a critical step in this compound analysis to remove co-extracted interferents such as pigments, lipids, organic acids, and sugars that can compromise chromatographic separation and detection. Efficient clean-up procedures not only enhance method sensitivity and accuracy but also extend instrument lifetime by reducing matrix-induced effects. This comprehensive protocol outlines optimized clean-up methodologies for this compound analysis across diverse sample types, addressing the specific challenges associated with each matrix.

Overview of Sample Preparation Methods for this compound

The analysis of this compound in various matrices requires carefully selected sample preparation approaches to address matrix-specific challenges. Researchers have developed and optimized several methodologies, with the choice of technique depending on the sample composition, required sensitivity, and available instrumentation. The most prevalent approaches include QuEChERS, solid-phase extraction (SPE), and gel permeation chromatography (GPC), each offering distinct advantages for particular applications.

Table 1: Comparison of Sample Clean-up Methods for this compound Analysis

Method Typical Matrices Key Advantages Limitations Recovery Range
QuEChERS Lychee, fruits, vegetables, insects Rapid, cost-effective, minimal solvent consumption May require optimization for fatty matrices 77.9–116.7% [1] [2]
Solid Phase Extraction (SPE) Hops, formulated products Excellent clean-up, reproducible Higher solvent use, longer processing 79–103% [3]
Gel Permeation Chromatography (GPC) Fatty samples, hops Effective lipid removal, automated systems available Specialized equipment, longer run times 79–103% [3]
Low-Temperature Precipitation Insects, high-fat matrices Simple, effective fat removal Extended processing time (24h) 77.9–116.7% [2]

The selection of an appropriate detection system following clean-up is equally critical. Liquid chromatography with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for this compound determination due to its high sensitivity, selectivity, and ability to confirm analyte identity. Alternative methods include gas chromatography with mass selective detection (GC-MSD) [3] and high-performance liquid chromatography with UV detection (HPLC-UV) [4], though these may offer higher detection limits or require derivatization in some cases.

QuEChERS-Based Clean-up Protocol for Fatty and Complex Matrices

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology has been successfully adapted for this compound extraction and clean-up from various complex matrices, particularly those with high lipid or pigment content. This approach demonstrates exceptional versatility, with applications documented in lychee [1] and insect samples [2]. The fundamental QuEChERS protocol involves acetonitrile extraction followed by dispersive solid-phase extraction (d-SPE) clean-up, effectively removing matrix interferents while maintaining high recovery of this compound.

Sample Extraction Procedure
  • Weighing: Accurately weigh 5.0 ± 0.1 g of homogenized sample into a 50 mL centrifuge tube [2].
  • Extraction: Add 10 mL of acetonitrile and 100 μL of formic acid to the sample [2].
  • Shaking: Vortex vigorously for 1 minute or shake on a mechanical shaker for 10 minutes to ensure complete solvent contact.
  • Salt addition: Add extraction salts typically containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate [2].
  • Centrifugation: Centrifuge at ≥3000 RCF for 5 minutes to achieve phase separation.
Clean-up Optimization for Different Matrices

The clean-up efficiency in QuEChERS methods heavily depends on the judicious selection of d-SPE sorbents tailored to specific matrix components. Research indicates that a mixture of 150 mg MgSO₄, 25 mg PSA, and 25 mg C18 provides optimal recovery for this compound in fatty insect samples (111.2–116.7%) [2]. For lychee matrices, which contain significant pigments and organic acids, additional clean-up with aminopropyl SPE columns may be necessary to achieve the required sensitivity [1].

Table 2: d-SPE Sorbent Combinations for Different Matrices

Matrix Type Recommended d-SPE Purpose This compound Recovery Reference
Insect samples (high fat) 150 mg MgSO₄ + 25 mg PSA + 25 mg C18 Lipid removal 111.2–116.7% [2]
Lychee fruit (high pigment) 150 mg MgSO₄ + 50 mg PSA + 50 mg C18 Pigment and organic acid removal Not specified [1]
General crops 150 mg MgSO₄ + 25 mg PSA Basic clean-up 79–103% [3]

The following workflow diagram illustrates the complete QuEChERS procedure for this compound analysis:

G Start Start Sample Preparation Homogenize Homogenize Sample Start->Homogenize Weigh Weigh 5.0 g Sample Homogenize->Weigh Extract Extract with Acetonitrile + Formic Acid Weigh->Extract Salt Add Partitioning Salts Extract->Salt Centrifuge1 Centrifuge (3000 RCF, 5 min) Salt->Centrifuge1 Cleanup d-SPE Clean-up Centrifuge1->Cleanup Centrifuge2 Centrifuge (3000 RCF, 5 min) Cleanup->Centrifuge2 Filter Filter (0.2 μm) Centrifuge2->Filter Analyze LC-MS/MS Analysis Filter->Analyze

Solid Phase Extraction (SPE) and Gel Permeation Chromatography Protocols

For matrices with particularly challenging interferences or when analyzing formulated products, traditional SPE and GPC methods offer superior clean-up efficiency. These approaches, while more time-consuming and solvent-intensive than QuEChERS, provide exceptional purity of extracts, which is critical for achieving low detection limits in complex matrices like hops [3].

SPE Clean-up Procedure for Hops and Formulated Products

The CIPAC method for this compound analysis in technical materials and formulated products utilizes reversed-phase chromatography on a C18 column with acetonitrile/water (45:55, v/v) as mobile phase and UV detection at 243 nm [4]. For residue analysis in hops, a sequential SPE clean-up employing both Florisil and aminopropyl SPE cartridges has been successfully implemented with reported recoveries of 79–103% across fortification levels from 0.1 to 20 ppm [3].

  • Florisil SPE Procedure:

    • Condition Florisil cartridge (500 mg, 6 mL) with 5 mL acetonitrile.
    • Load concentrated extract (post-GPC if applicable).
    • Wash with 5 mL acetonitrile, discard eluate.
    • Elute this compound with 10 mL acetonitrile containing 1% acetic acid.
    • Evaporate eluate to near dryness under gentle nitrogen stream.
    • Reconstitute in 1 mL mobile phase for HPLC analysis.
  • Aminopropyl SPE Procedure:

    • Condition aminopropyl cartridge (500 mg, 6 mL) with 5 mL acetonitrile.
    • Load sample extract.
    • Wash with 5 mL acetonitrile.
    • Elute this compound with 8 mL acetonitrile:methanol (90:10, v/v).
    • Concentrate and reconstitute for analysis.
Gel Permeation Chromatography for Fatty Matrices

GPC excels in removing high molecular weight interferents such as lipids, proteins, and pigments. The automated GPC method for hops analysis [3] employs:

  • Column: S-X3 Bio-Beads or equivalent (200–400 mesh)
  • Mobile phase: Cyclohexane:ethyl acetate (1:1, v/v) or dichloromethane:hexane (1:1, v/v)
  • Flow rate: 5 mL/min
  • Fraction collection: Discard first 10–12 min (lipids, pigments), collect 12–20 min (this compound fraction)
  • Post-processing: Evaporate collected fraction and reconstitute in appropriate solvent for additional clean-up or analysis

The following diagram illustrates the comprehensive clean-up decision pathway for this compound analysis:

G Start Start Clean-up Selection MatrixType Determine Matrix Type Start->MatrixType HighFat High Fat/Protein Matrix? MatrixType->HighFat QuEChERS QuEChERS with d-SPE HighFat->QuEChERS Yes SPE SPE Clean-up HighFat->SPE No LowTemp Include Low-Temperature Precipitation (-20°C, 24h) QuEChERS->LowTemp Analysis Analysis (LC-MS/MS, GC-MS, HPLC-UV) LowTemp->Analysis GPC GPC for challenging matrices SPE->GPC If complex matrix GPC->Analysis

Method Validation and Performance Characteristics

Rigorous method validation is essential to establish the reliability, accuracy, and precision of this compound analytical methods. The validation parameters must demonstrate that the method meets accepted criteria for specificity, linearity, accuracy, precision, and sensitivity according to international guidelines such as SANTE/11312/2021.

Accuracy and Precision Data

Recent studies utilizing QuEChERS sample preparation with LC-MS/MS detection have demonstrated excellent performance characteristics for this compound analysis. In lychee matrices, the method exhibited correlation coefficients (r²) of 1.000 across the concentration range of 0.001–0.5 mg/L, indicating exceptional linearity [1]. Recovery studies in insect samples showed rates of 111.2–116.7% with relative standard deviations <5.5%, confirming both accuracy and precision [2]. The conventional method for hops analysis achieved recoveries of 79–103% across four fortification levels (0.1, 1.0, 5.0, and 20 ppm) with a limit of detection of 0.045 ppm and limit of quantitation of 0.10 ppm [3].

Table 3: Method Validation Parameters for this compound Analysis

Parameter Lychee (HPLC-MS/MS) Insects (LC-MS/MS) Hops (GC-MSD) Validation Criteria
Linearity (r²) 1.000 [1] Not specified Not specified ≥0.99
Recovery (%) Not specified 111.2–116.7 [2] 79–103 [3] 70–120%
RSD (%) Not specified <5.5 [2] Not specified ≤20%
LOD (ppm) Not specified Not specified 0.045 [3] -
LOQ (ppm) Not specified Not specified 0.10 [3] -
Matrix Effects and Quality Control

Matrix effects represent a significant challenge in this compound analysis, particularly when employing mass spectrometric detection. To compensate for signal suppression or enhancement, the use of matrix-matched calibration standards is strongly recommended. For quality control, each analytical batch should include procedural blanks, fortified samples (at least duplicate fortifications at or near the LOQ), and continuing calibration verification standards. The method should demonstrate robustness against slight variations in pH, mobile phase composition, and sample loading volume.

Troubleshooting and Technical Notes

Even with optimized methods, analysts may encounter challenges during this compound analysis. The following troubleshooting guide addresses common issues:

  • Low Recovery: Potential causes include incomplete extraction, degradation during evaporation, or inadequate elution from SPE cartridges. Ensure that evaporation temperatures do not exceed 40°C and that appropriate elution solvents are used. For QuEChERS, verify that the pH is properly controlled and that the sample is fully homogenized.
  • Matrix Interference: If persistent chromatographic interference is observed, consider incorporating additional clean-up steps such as low-temperature precipitation (-20°C for 24 hours) for fatty matrices [2] or switching to a more selective detector such as MS/MS.
  • Poor Reproducibility: Inconsistent results often stem from variations in SPE conditioning, solvent volumes, or flow rates. Implement strict timing controls and use internal standards (when available) to correct for processing variations.

When adapting these methods to new matrices, preliminary recovery experiments at multiple fortification levels are essential to verify method performance. Additionally, analysts should remain aware that this compound exists as E and Z isomers that may separate under certain chromatographic conditions, necessitating method validation for both forms.

Conclusion

The analysis of this compound residues requires carefully optimized clean-up procedures tailored to specific matrix characteristics. The methodologies presented here—including QuEChERS, SPE, and GPC approaches—provide reliable frameworks for achieving accurate and precise determination of this compound across diverse sample types. Each method offers distinct advantages, with QuEChERS particularly suited for high-throughput analysis of agricultural commodities, while SPE and GPC provide superior clean-up for challenging matrices like hops and formulated products.

Recent advancements in LC-MS/MS detection coupled with efficient sample preparation have enabled reliable quantification of this compound at levels sufficient to ensure food safety and regulatory compliance. The validation data demonstrate that these methods meet accepted criteria for linearity, accuracy, and precision, providing researchers with robust tools for monitoring this compound residues in both crop protection and environmental monitoring applications.

References

Comprehensive Application Notes and Protocols: Managing Matrix Effects in Dimethomorph LC-MS/MS Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Dimethomorph and Matrix Effects in LC-MS/MS Analysis

This compound is a systemic fungicide belonging to the carboxylic acid amide (CAA) group, widely used to control fungal diseases in various crops including fruits, vegetables, and cereals. It exhibits both protective and therapeutic effects against pathogens such as downy mildew, making it valuable in agricultural practices worldwide. From an analytical perspective, this compound presents specific challenges for residue analysis due to its chemical properties and the complex matrices in which it is typically detected. The compound is frequently monitored in food safety and environmental testing programs, requiring sensitive and reliable analytical methods to ensure regulatory compliance and consumer safety.

Matrix effects represent a significant challenge in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, particularly for complex samples like agricultural commodities. These effects occur when co-eluting compounds from the sample matrix interfere with the ionization process of the target analyte in the mass spectrometer source, leading to either suppression or enhancement of the analyte signal. This phenomenon can substantially impact method accuracy, precision, sensitivity, and reproducibility. For this compound analysis, matrix effects have been observed to vary significantly across different commodities, with reported matrix-induced signal suppression ranging from mild to severe depending on the sample type and preparation methodology.

The clinical and regulatory relevance of accurate this compound quantification stems from the establishment of Maximum Residue Limits (MRLs) in food commodities worldwide. Regulatory bodies such as the European Union, the U.S. Environmental Protection Agency, and various national authorities have set MRLs for this compound in different food products. Accurate determination at low concentration levels (typically 0.01 mg/kg or lower) is essential for food safety assessment and regulatory compliance, making the management of matrix effects a critical component of analytical method development.

Detection and Quantification of Matrix Effects

Methodologies for Assessing Matrix Effects

The accurate assessment of matrix effects is a fundamental step in developing reliable LC-MS/MS methods for this compound analysis. Several well-established approaches exist for evaluating these effects, each providing distinct information about the nature and extent of matrix interference:

  • Post-column infusion method: This qualitative approach involves continuously infusing a standard solution of this compound into the LC effluent while injecting a blank matrix extract. The resulting chromatogram reveals regions of ion suppression or enhancement throughout the analytical run, allowing identification of retention time windows affected by matrix components. This method is particularly valuable during method development as it helps optimize chromatographic separation to position the analyte in regions with minimal matrix interference [1] [2].

  • Post-extraction spike method: This quantitative approach compares the analytical response of this compound in neat solvent to the response observed when the same concentration is spiked into a blank matrix extract. The matrix effect (ME) is calculated using the formula: ME (%) = (B/A - 1) × 100 where A is the peak area in neat solvent and B is the peak area in matrix extract. A value of 0% indicates no matrix effects, negative values indicate suppression, and positive values indicate enhancement [1] [2].

  • Slope ratio analysis: This semi-quantitative method involves preparing calibration curves in both neat solvent and matrix extract, then comparing the slopes of these curves. The ratio of the slopes (matrix-matched/neat solvent) provides an indication of the overall matrix effect across the calibration range [1].

Comparison of Matrix Effect Assessment Methods

Table 1: Comparison of different matrix effect assessment methodologies

Method Type of Information Advantages Limitations Application Stage
Post-column Infusion Qualitative Identifies retention time zones affected by matrix; Guides chromatographic optimization Does not provide quantitative ME values; Requires additional hardware Method development
Post-extraction Spike Quantitative Provides numerical ME value at specific concentration; Straightforward implementation Single concentration assessment; Requires blank matrix Method validation
Slope Ratio Analysis Semi-quantitative Evaluates ME across concentration range; More comprehensive assessment Requires multiple calibration points; More resource-intensive Method validation

Strategies to Minimize Matrix Effects

Sample Preparation and Clean-up Optimization

Effective sample preparation is the first line of defense against matrix effects in this compound analysis. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach has emerged as the predominant sample preparation methodology for pesticide residue analysis in various matrices. However, the standard QuEChERS protocol often requires modification to adequately address matrix effects for this compound:

  • SPE sorbent selection: The careful choice of dispersive solid-phase extraction (d-SPE) sorbents significantly impacts the removal of matrix components while maintaining adequate this compound recovery. Research demonstrates that a mixture of 150 mg MgSO₄/25 mg PSA/25 mg C18 provides optimal clean-up for complex matrices containing fats and pigments, with recovery rates ranging from 77.9% to 116.7% depending on the matrix [3]. For particularly challenging matrices, additional sorbents such as graphitized carbon black (GCB) or multi-walled carbon nanotubes (MWCNTs) can be incorporated to remove specific interferents [4].

  • Low-temperature precipitation: For fatty matrices, implementing a -20°C freezing step for 24 hours after extraction effectively precipitates lipids and waxes, significantly reducing matrix effects without compromising this compound recovery. This approach has proven particularly effective when analyzing commodities with high lipid content [3].

  • Alternative extraction techniques: Solid-phase microextraction (SPME) represents another viable approach for this compound analysis, especially when minimal sample clean-up is desired. This technique can be optimized using response surface methodology to identify ideal extraction conditions, including pH, ionic strength, and extraction time [5].

Chromatographic Separation and Mass Spectrometric Optimization

Chromatographic optimization plays a crucial role in mitigating matrix effects by temporally separating this compound from co-eluting matrix components:

  • Stationary phase selection: The use of C18 columns with 2.1-2.7 μm particle sizes provides excellent separation efficiency for this compound. Research indicates that specialized stationary phases such as pentafluorophenyl columns can offer improved retention of polar matrix components, reducing their co-elution with this compound [6].

  • Mobile phase composition: Employing 0.1% formic acid in both water and acetonitrile as mobile phases enhances ionization efficiency while maintaining stable chromatographic conditions. Gradient elution programs should be optimized to position this compound in a region with minimal matrix interference, as identified through post-column infusion experiments [3] [7].

  • Micro-flow LC systems: Recent advances in liquid chromatography technology demonstrate that micro-flow LC systems operating at 30 μL/min instead of conventional 400 μL/min flows can reduce matrix effects by 20-40 times while increasing sensitivity. This approach significantly decreases the absolute amount of matrix components entering the ion source, thereby mitigating their suppressive effects [7].

Mass spectrometric parameter optimization represents another strategic approach to address matrix effects:

  • Source temperature and gas flows: Increasing the ion source temperature to 300°C and optimizing nebulizer and curtain gas flows can enhance desolvation efficiency and reduce matrix-related signal suppression [2].

  • Ionization mode selection: While this compound is typically analyzed using electrospray ionization in positive mode (ESI+), evaluating alternative ionization techniques such as atmospheric pressure chemical ionization (APCI) may be beneficial for specific matrices, as APCI is generally less susceptible to matrix effects [1].

Strategies to Compensate for Matrix Effects

Calibration Techniques

When matrix effects cannot be sufficiently minimized through sample preparation and chromatographic optimization, several calibration strategies can compensate for these effects during quantification:

  • Matrix-matched calibration: This approach involves preparing calibration standards in blank matrix extracts that closely match the composition of the samples. The calibration curve is constructed using these matrix-matched standards, effectively canceling out matrix effects that equally impact both standards and samples. While effective, this method requires substantial quantities of blank matrix and may not completely compensate for variations between different matrix batches [1] [2].

  • Standard addition method: Particularly useful when blank matrix is unavailable or limited, this technique involves spiking samples with known concentrations of this compound and extrapolating to determine the original concentration. Although highly accurate, standard addition is time-consuming and requires multiple analyses per sample, making it impractical for high-throughput laboratories [2].

  • Stable isotope-labeled internal standard (SIL-IS): The use of deuterated or other isotopically labeled this compound analogs as internal standards represents the gold standard for compensating matrix effects. These compounds have nearly identical chemical properties to this compound and experience similar matrix effects during analysis, but can be distinguished mass spectrometrically. The ratio of native to labeled compound responses remains constant despite matrix effects, providing excellent compensation. The main limitation is the commercial availability and cost of these standards [1] [2].

  • Structural analogue internal standards: When SIL-IS are unavailable, carefully selected structural analogs that closely match this compound's chromatographic behavior and ionization characteristics can serve as alternative internal standards. While less perfect than SIL-IS, they can provide reasonable compensation for matrix effects [2].

Comparison of Matrix Effect Compensation Strategies

Table 2: Comparison of different matrix effect compensation approaches

Compensation Method Principle Effectiveness Practical Considerations Recommended Use
Matrix-Matched Calibration Calibration in blank matrix High (when matrix is well-matched) Requires large amounts of blank matrix; May not account for inter-sample variability Routine analysis with consistent matrix types
Stable Isotope-Labeled IS Isotope dilution Excellent Expensive; Limited commercial availability When highest accuracy is required
Standard Addition Sample spiking and extrapolation Excellent Time-consuming; Not practical for large batches When blank matrix unavailable or for confirmation
Structural Analogue IS Similar chemical properties Moderate to good Requires identification of suitable analog; Less perfect compensation When SIL-IS unavailable

Experimental Protocols

Modified QuEChERS Method for this compound Extraction

Materials and Reagents:

  • Acetonitrile (HPLC grade)
  • Formic acid (≥98%)
  • Anhydrous magnesium sulfate (MgSO₄)
  • Sodium chloride (NaCl)
  • Primary Secondary Amine (PSA, 40 μm)
  • C18 sorbent (40 μm)
  • QuEChERS extraction packets (4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) [3]

Sample Preparation Procedure:

  • Homogenization: Commence by homogenizing 5.0 ± 0.1 g of representative sample into a 50 mL centrifuge tube.
  • Extraction: Add 10 mL of acetonitrile and 100 μL of formic acid to the sample. Vortex vigorously for 1 minute to ensure complete solvent contact.
  • Salt-assisted partitioning: Incorporate one QuEChERS extraction packet containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate. Immediately shake for 1 minute to prevent salt clumping.
  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes to achieve phase separation.
  • Clean-up: Transfer 1 mL of the upper acetonitrile layer to a d-SPE tube containing 150 mg MgSO₄, 25 mg PSA, and 25 mg C18. Vortex for 30 seconds.
  • Low-temperature precipitation: For fatty matrices, implement a freezing step at -20°C for 24 hours to precipitate lipids [3].
  • Final preparation: Centrifuge the d-SPE tube at 10,000 rpm for 2 minutes, then transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis of this compound

Chromatographic Conditions:

  • Column: HALO C18 (2.1 mm × 100 mm, 2.7 μm) or equivalent
  • Mobile Phase A: 0.1% formic acid in water
  • Mobile Phase B: 0.1% formic acid in acetonitrile
  • Gradient Program:
    • 0-1 min: 10% B
    • 1-8 min: 10-90% B (linear gradient)
    • 8-10 min: 90% B
    • 10-10.1 min: 90-10% B
    • 10.1-13 min: 10% B (re-equilibration)
  • Flow Rate: 0.3 mL/min (conventional) or 30 μL/min (micro-flow)
  • Injection Volume: 3-5 μL
  • Column Temperature: 40°C [3] [7]

Mass Spectrometric Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive mode
  • Ion Spray Voltage: 5000 V
  • Source Temperature: 300°C
  • Nebulizer Gas: 8 (arbitrary units)
  • Curtain Gas: 12 (arbitrary units)
  • Collision Gas: 4 (arbitrary units)
  • Multiple Reaction Monitoring (MRM) Transitions:
    • Quantifier: 388.1 → 300.9 (CE: 25 V)
    • Qualifier: 388.1 → 165.0 (CE: 40 V)
  • Dwell Time: 150 ms per transition [3] [2]
Method Validation Parameters

Essential validation parameters for this compound LC-MS/MS methods include:

  • Linearity: Minimum R² > 0.99 over the concentration range of 0.001-0.5 mg/L [8]
  • Recovery: Acceptable range of 70-120% with RSD < 20% [8] [3]
  • Limit of Quantification (LOQ): Typically 0.001-0.01 mg/kg depending on matrix [8]
  • Precision: Intra-day and inter-day RSD ≤ 15% [9]
  • Matrix Effects: Documented using post-extraction spike method with acceptance criteria of ±25% [1]

Application Examples

This compound Analysis in Various Commodities

Research applications demonstrate the successful implementation of these strategies for this compound analysis across diverse matrices:

  • Plant-derived foods: A comprehensive study analyzing six morpholine pesticides in eight plant-derived foods (leek, wheat, grape, etc.) employed a modified QuEChERS approach with multi-walled carbon nanotubes as sorbents. This method demonstrated excellent linearity (R² > 0.99), precision (RSD < 4.0%), and recovery (82-102%) for this compound across all matrices [4].

  • Lychee analysis: A focused method for this compound determination in lychee utilized QuEChERS extraction with HPLC-MS/MS detection, achieving LOQ of 0.001 mg/kg. The study revealed that this compound residues were predominantly concentrated in the peel, with whole lychee residues substantially higher than pulp residues. The method demonstrated satisfactory recovery rates of 89-92% in pulp with RSDs of 5-6% [8].

  • Soil analysis: For environmental monitoring, a robust method was developed for simultaneous determination of this compound and tebuconazole in soil using QuEChERS extraction and LC-MS/MS. The method provided excellent sensitivity with LOD of 0.004 mg/kg for this compound and recovery rates of 82-102% [9].

The following workflow diagram illustrates the comprehensive strategy for managing matrix effects in this compound analysis:

matrix_effect_workflow start Sample Preparation sp1 Modified QuEChERS Extraction start->sp1 sp2 d-SPE Clean-up: 150 mg MgSO₄ + 25 mg PSA + 25 mg C18 sp1->sp2 sp3 Low-Temperature Precipitation (-20°C) sp2->sp3 chrom Chromatographic Separation sp3->chrom c1 Column: C18 (2.1×100 mm, 2.7 µm) chrom->c1 c2 Mobile Phase: 0.1% Formic Acid in Water/ACN c1->c2 c3 Gradient Elution c2->c3 c4 Micro-Flow LC (30 µL/min) c3->c4 ms MS Detection c4->ms m1 ESI Positive Mode ms->m1 m2 MRM: 388.1→300.9 (Quantifier) 388.1→165.0 (Qualifier) m1->m2 m3 Source Temp: 300°C m2->m3 me Matrix Effect Assessment m3->me me1 Post-column Infusion (Qualitative) me->me1 me2 Post-extraction Spike (Quantitative) me1->me2 comp Compensation Strategies me2->comp cp1 Matrix-Matched Calibration comp->cp1 cp2 Stable Isotope-Labeled Internal Standard cp1->cp2 cp3 Standard Addition Method cp2->cp3

Figure 1: Comprehensive workflow for managing matrix effects in this compound LC-MS/MS analysis

Conclusion

Effective management of matrix effects is paramount for achieving accurate and reliable this compound quantification in complex matrices using LC-MS/MS. A systematic approach combining optimized sample preparation, chromatographic separation, and appropriate compensation strategies enables analysts to overcome the challenges posed by matrix interference. The modified QuEChERS methodology, coupled with advanced LC techniques such as micro-flow chromatography and judicious application of internal standards, provides a robust framework for this compound analysis across diverse agricultural and environmental matrices.

Ongoing advancements in mass spectrometric technology, particularly the development of high-resolution instruments and improved ionization sources, continue to enhance our ability to mitigate matrix effects. Furthermore, the emergence of novel sample preparation materials and techniques offers additional avenues for minimizing matrix interference. By implementing the comprehensive strategies outlined in these application notes, researchers and analytical chemists can develop validated methods that generate reliable this compound residue data, supporting food safety monitoring programs and environmental protection initiatives.

References

Dimethomorph Residue Analysis in Grapes and Vegetables: Analytical Methods, Dissipation Kinetics, and Safety Assessment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Dimethomorph is a widely used morpholine fungicide belonging to the carboxylic acid amide group that demonstrates both protective and curative activity against oomycete pathogens such as downy mildew, phytophthora, and late blight diseases. It is extensively applied in agricultural production systems to protect various crops including grapes, vegetables, and other horticultural commodities. As a systemic fungicide, understanding its residue dissipation patterns and establishing reliable analytical methods are crucial for ensuring compliance with maximum residue limits (MRLs) and conducting appropriate dietary risk assessments for consumer safety.

This application note provides comprehensive analytical protocols for the determination of this compound residues in grapes and vegetables, incorporating validated methodologies based on QuEChERS sample preparation and LC-MS/MS analysis. The document also includes data on dissipation kinetics from supervised field trials, calculated pre-harvest intervals, and dietary risk assessment outcomes to support researchers, regulatory authorities, and food safety professionals in monitoring and evaluating this compound residues in agricultural commodities.

Analytical Methodologies

The analysis of this compound residues in agricultural commodities primarily relies on advanced chromatographic techniques coupled with tandem mass spectrometry. The QuEChERS approach has been widely adopted as the standard sample preparation method due to its efficiency in extracting multiple pesticide residues simultaneously while providing effective clean-up of complex matrices. This method offers significant advantages in terms of reduced solvent consumption, high throughput capability, and excellent recovery rates for this compound across various matrices.

Current research indicates that liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the reference methodology for this compound quantification due to its superior selectivity and sensitivity. The method has been successfully validated for this compound analysis in diverse commodities including grapes, leafy vegetables, fruiting vegetables, and soils, with limit of quantification (LOQ) values typically reaching 0.001-0.01 mg/kg, well below the established MRLs for most commodities [1] [2].

Detailed Experimental Protocols

Sample Preparation and Extraction

The QuEChERS method provides an efficient approach for this compound extraction from various matrices. The following protocol has been validated for grapes, vegetables, and soil samples:

  • Homogenization: Fresh plant tissues (fruits, leaves) or soil samples are frozen with dry ice and homogenized using a food processor or mortar and pestle. The homogenized samples are stored at -20°C in polyethylene bags until analysis [3].
  • Weighing: Accurately weigh 10.0 ± 0.1 g of homogenized sample into a 50 mL centrifuge tube [3] [1].
  • Extraction: Add 10 mL of HPLC-grade acetonitrile to the sample. For high-water content matrices (>80%), additional anhydrous salts may be required. Vortex vigorously for 1 minute to ensure complete mixing [3] [1].
  • Partitioning: Add the EN-QuEChERS kit reagents (4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate) to induce phase separation. Shake immediately and vigorously for 1 minute to prevent salt aggregation [3].
  • Centrifugation: Centrifuge at 4000-5000 rpm for 5 minutes to achieve complete phase separation. The acetonitrile layer (upper layer) contains the extracted pesticides [3] [1].
  • Clean-up (optional for complex matrices): Transfer 1 mL of the supernatant to a dispersive-SPE tube containing cleanup sorbents (typically 150 mg MgSO₄, 25 mg PSA, and 25 mg C18). Shake for 30 seconds and centrifuge at 5000 rpm for 2 minutes [2].
  • Filtration: Filter the purified extract through a 0.2 μm PTFE syringe filter prior to LC-MS/MS analysis [3].
LC-MS/MS Analysis Conditions

The following instrumental parameters have been optimized for the sensitive detection and quantification of this compound:

  • LC System: Shimadzu LCMS-8045 UHPLC system or equivalent [3]

  • Analytical Column: Kinetex C18 column (2.1 × 150 mm; 2.6 μm particle size) or equivalent reversed-phase column [3]

  • Column Temperature: 40°C [3]

  • Injection Volume: 2-5 μL (optimize based on sensitivity requirements) [3]

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% formic acid
    • Mobile Phase B: Acetonitrile with 0.1% formic acid [3]
  • Gradient Program:

    | Time (min) | Flow Rate (mL/min) | %A | %B | |------------|-------------------|-----|-----| | 0 | 0.3 | 90 | 10 | | 1.0 | 0.3 | 90 | 10 | | 4.0 | 0.3 | 10 | 90 | | 8.0 | 0.3 | 10 | 90 | | 8.1 | 0.3 | 90 | 10 | | 11.0 | 0.3 | 90 | 10 |

  • MS/MS Parameters:

    • Ionization Mode: Positive electrospray ionization (ESI+) [2]
    • Interface Temperature: 300°C
    • DL Temperature: 250°C
    • Nebulizing Gas Flow: 3 L/min
    • Drying Gas Flow: 15 L/min
    • Multiple Reaction Monitoring (MRM) transitions:
      • Quantifier ion: 388.10 → 301.10 (CE: -25 V)
      • Qualifier ion: 388.10 → 165.00 (CE: -35 V) [2]

The following diagram illustrates the complete analytical workflow for this compound residue analysis:

G Start Sample Collection Step1 Homogenization (Freeze with dry ice) Start->Step1 Step2 Weigh 10g sample Step1->Step2 Step3 Extract with 10mL acetonitrile Step2->Step3 Step4 Add QuEChERS salts (MgSO₄, NaCl, citrate) Step3->Step4 Step5 Vortex 1 min & centrifuge 5 min Step4->Step5 Step6 Collect supernatant Step5->Step6 Step7 d-SPE Cleanup (optional) Step6->Step7 Step8 Filter through 0.2μm PTFE filter Step7->Step8 Step9 LC-MS/MS Analysis Step8->Step9 Step10 Data Processing & Quantification Step9->Step10

Method Validation

Analytical Performance Characteristics

The optimized method has been comprehensively validated for this compound analysis in various matrices. The following table summarizes the key performance characteristics:

Table 1: Method validation parameters for this compound residue analysis in different matrices

Matrix Linear Range (mg/L) Correlation Coefficient (R²) Average Recovery (%) RSD (%) LOQ (mg/kg) Reference
Grape 0.01-2.0 0.9994 86.2-95.4 2.1-5.8 0.01 [2]
Lychee (whole) 0.001-0.5 1.000 77-90 2-10 0.001 [1]
Lychee (pulp) 0.001-0.5 1.000 89-92 5-6 0.001 [1]
Squash fruit 0.005-0.1 >0.99 76.4-101.9 ≤4 0.01 [3]
Squash leaf 0.005-0.1 >0.99 76.4-101.9 ≤4 0.01 [3]
Soil 0.01-2.0 0.9999 84.6-104.3 3.2-7.5 0.01 [2]
Quality Control Measures

For accurate quantification, the use of matrix-matched calibration standards is strongly recommended to compensate for potential matrix effects that may suppress or enhance the analytical signal. The validation parameters confirm that the method exhibits excellent accuracy and precision with recovery rates typically ranging from 77% to 101.9% across different matrices, with relative standard deviations (RSD) consistently below 10%, meeting the acceptability criteria established in the SANTE/11312/2021 guideline [3] [1] [2].

The specificity of the method has been demonstrated through the analysis of blank samples from different matrices, showing no significant interfering peaks at the retention time of this compound. The stable retention time and characteristic MRM transitions provide additional confirmation points for correct identification according to EU identification criteria [2].

Residue Dissipation Kinetics

Degradation Patterns in Crops

Understanding the dissipation behavior of this compound in crops is essential for establishing appropriate pre-harvest intervals (PHI) and ensuring residue compliance at harvest. The following table summarizes dissipation parameters from supervised field trials:

Table 2: Dissipation kinetics of this compound in various crops under field conditions

Crop Application Rate (g a.i./ha) Half-life (days) Initial Deposit (mg/kg) Dissipation Equation Reference
Grape 225-450 (multiple applications) 7.3-14.8 1.12-2.47 Ct = C₀e⁻ᵏᵗ [2]
Squash fruit 45 g a.i./10a 2.1 0.538 Ct = C₀e⁻ᵏᵗ [3]
Squash leaf 45 g a.i./10a 4.9 16.318 Ct = C₀e⁻ᵏᵗ [3]
Lychee 125-250 mg/kg (multiple applications) 6.4-9.2 0.851-1.244 Ct = C₀e⁻ᵏᵗ [1]
Cucumber According to GAP 1.5-4.7 Not specified Ct = C₀e⁻ᵏᵗ [1]

The dissipation kinetics of this compound generally follow first-order reaction patterns with the half-life varying significantly between commodities and plant parts. The degradation rate is typically faster in fruits compared to leaves, which can be attributed to higher metabolic activity and dilution effects due to fruit growth. In grapes, the half-life ranges between 7.3-14.8 days, indicating moderate persistence in this commodity [2].

Environmental factors such as temperature, rainfall, and sunlight exposure significantly influence dissipation rates. Studies conducted under greenhouse conditions generally show longer persistence compared to open field conditions due to reduced photodegradation and rainfall wash-off [3].

Dietary Risk Assessment

Exposure and Safety Evaluation

The dietary risk assessment for this compound residues has been evaluated by regulatory authorities including the European Food Safety Authority (EFSA) and various research institutions. The current toxicological reference values are:

  • Acceptable Daily Intake (ADI): 0.05 mg/kg body weight per day [4]
  • Acute Reference Dose (ARfD): 0.6 mg/kg body weight [4]

The risk assessment is performed by calculating the risk quotient (RQ), which is the ratio between the estimated exposure and the toxicological reference value. An RQ value below 1 indicates acceptable risk levels. Research studies have demonstrated that the dietary risk from this compound residues in various commodities is generally low:

  • For lychee: RQ was less than 1 even at the recommended dosage, indicating negligible risk [1]
  • For squash: Hazard quotient values for squash fruit and leaf were ≤1.03 × 10⁻³ and ≤2.39 × 10⁻³ for total surveyors, and ≤3.14 × 10⁻³ and ≤3.91 × 10⁻¹ for true consumers, respectively [3]

Despite being classified as toxic to reproduction (category 1B) and having endocrine disruption properties, the current toxicological reference values are considered sufficiently protective for consumers, including for the identified hazards indicative of endocrine disruption [4].

Conclusion

The analytical methods and data presented in this application note provide robust protocols for the determination of this compound residues in grapes, vegetables, and other agricultural commodities. The QuEChERS-based sample preparation coupled with LC-MS/MS analysis offers a reliable, sensitive, and accurate approach for monitoring this compound residues at levels well below the established MRLs.

The dissipation studies demonstrate that this compound exhibits varying persistence across different crops, with half-lives ranging from 1.5 days in cucumbers to 14.8 days in grapes. These findings support the establishment of science-based pre-harvest intervals to ensure residue compliance at harvest. The dietary risk assessment confirms that when this compound is applied according to Good Agricultural Practices, the consumer exposure remains below the toxicological reference values, indicating acceptable risk levels.

The comprehensive data presented herein can assist researchers, regulatory authorities, and food safety professionals in monitoring this compound residues, establishing appropriate MRLs, and conducting evidence-based risk assessments to ensure consumer protection.

References

reducing matrix effects in dimethomorph LC-MS/MS

Author: Smolecule Technical Support Team. Date: February 2026

Understanding and Detecting Matrix Effects

Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of your target analyte in the mass spectrometer, leading to signal suppression or enhancement. This is a common challenge in electrospray ionization (ESI) and can severely impact the accuracy, precision, and sensitivity of your method [1] [2].

The table below outlines the primary methods for detecting their presence in your analysis.

Method Principle Procedure Interpretation

| Post-Extraction Spike [1] [2] | Compare signal response in different matrices. | Spike analyte into:

  • Neat solvent
  • Pre-processed blank sample matrix extract. Compare peak areas. | Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) × 100. A value significantly <100% indicates suppression; >100% indicates enhancement. | | Post-Column Infusion [1] [2] | Qualitatively map ionization suppression/enhancement across chromatographic run. | Continuously infuse a standard analyte solution post-column while injecting a blank matrix extract. Monitor the analyte signal over time. | A stable signal indicates no matrix effects. A dip in the signal at a specific retention time indicates ion suppression from a co-eluting matrix component at that time. |

Strategies to Mitigate and Eliminate Matrix Effects

Once detected, a combination of sample preparation, chromatographic separation, and calibration techniques can be used to overcome matrix effects.

Sample Preparation and Cleanup
  • Use of QuEChERS: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for pesticide residue analysis, including for dimethomorph in complex matrices like lychee [3]. It integrates a dispersive solid-phase extraction (d-SPE) clean-up step using sorbents like PSA (Primary Secondary Amine) and C18 to remove fatty acids, sugars, and other organic acids from the sample extract [4] [5].
  • Solid-Phase Extraction (SPE): For particularly challenging matrices, SPE can be deployed to selectively isolate the analyte and remove a significant portion of the matrix interferents, such as salts and organic matter [6].
Chromatographic Optimization

The goal is to separate the analyte from interfering matrix components.

  • Adjust Chromatographic Parameters: Modifying the mobile phase composition, gradient profile, and column temperature can shift the retention time of the analyte away from regions of ionization suppression identified by the post-column infusion experiment [1].
  • Use of Alternative Columns: Mixed-mode liquid chromatography columns can offer different selectivity to help resolve the analyte from matrix compounds [6].
Calibration and Internal Standardization

This is the most robust approach for correcting matrix effects.

  • Stable Isotope-Labeled Internal Standards (SIL-IS): This is the gold-standard method. A stable isotope-labeled version of the analyte (e.g., this compound-d6) is added to the sample at the earliest possible stage. Since it has nearly identical chemical and chromatographic properties to the native analyte but a different mass, it experiences the same matrix effects. The analyte signal is normalized to the internal standard signal, effectively correcting for ionization suppression/enhancement [6] [1] [2].
  • Structural Analogue as Internal Standard: If a SIL-IS is unavailable or too expensive, a co-eluting compound with a very similar structure can be used. However, this is less ideal as it may not perfectly mimic the analyte's behavior [1].
  • Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract. While it can be effective, it requires a large amount of blank matrix and may not perfectly match the matrix of every sample [1].
  • Standard Addition Method: Known quantities of the analyte are spiked into the sample itself. This method is particularly useful for endogenous analytes or when a blank matrix is unavailable, but it is more labor-intensive and requires more sample material [1].

The following workflow summarizes a systematic approach to tackling matrix effects:

matrix_effect_workflow start Start: Suspected Matrix Effects detect Detect Matrix Effects start->detect method1 Post-Extraction Spike detect->method1 method2 Post-Column Infusion detect->method2 mitigate Mitigate & Eliminate method1->mitigate Quantifies effect method2->mitigate Identifies regions strat1 Sample Cleanup (QuEChERS, SPE) mitigate->strat1 strat2 Chromatographic Optimization mitigate->strat2 strat3 Internal Standardization (Stable Isotope-Labeled IS) mitigate->strat3 validate Validate Corrected Method strat1->validate strat2->validate strat3->validate

Frequently Asked Questions (FAQs)

Q1: What are the common sources of matrix effects in this compound analysis? Matrix effects primarily arise from co-eluting compounds in your sample. For this compound analysis in food crops, these can include:

  • Organic acids and pigments from the plant material [3] [1].
  • Fatty acids, sugars, and other cellular components extracted during sample preparation [5].
  • Salts and residual particles that can accumulate on the ion source and interfere with ionization [6].

Q2: Can diluting the sample help reduce matrix effects? Yes, sample dilution is a straightforward strategy. By diluting the final sample extract, you reduce the concentration of both the analyte and the matrix interferents. However, this is only feasible if the method is highly sensitive and the dilution does not push the analyte concentration below the limit of quantification (LOQ) [1].

Q3: Why is a stable isotope-labeled internal standard considered the best approach? A SIL-IS is the ideal choice because it is chemically identical to the analyte and thus undergoes the same extraction efficiency, chromatographic separation, and—most importantly—the same degree of ionization suppression or enhancement in the MS source. When the analyte signal is ratioed against the SIL-IS signal, these variations are canceled out, leading to highly accurate and precise quantification [6] [2].

Q4: Are there any specific tips for optimizing a QuEChERS method for this compound?

  • Ensure you are using the appropriate d-SPE sorbents for your matrix. For instance, PSA is effective for removing fatty acids and sugars, while C18 is good for removing non-polar interferents [4] [5].
  • The validated QuEChERS-HPLC-MS/MS method for this compound in lychee demonstrated excellent linearity, accuracy, and precision, indicating its effectiveness in controlling matrix effects [3]. You can use this as a reference starting point for your method development.

References

optimizing recovery rates for dimethomorph extraction

Author: Smolecule Technical Support Team. Date: February 2026

Validated Recovery Rates and Methods

Recent studies demonstrate that optimized methods can successfully achieve recoveries that meet international validation standards.

The table below summarizes key performance data from two studies for dimethomorph extraction:

Matrix Average Recovery (%) Relative Standard Deviation (RSD, %) Method Details Source
Whole Lychee 77 - 90% 2 - 10% QuEChERS (MgSO₄, NaCl) + HPLC-MS/MS [1] [2]
Lychee Pulp 89 - 92% 5 - 6% QuEChERS (MgSO₄, NaCl) + HPLC-MS/MS [1] [2]
Brassica rapa chinensis 61.7 - 121.6% - Modified QuEChERS (Magnetic MWCNTs) + UHPLC-Orbitrap MS [3]

These recovery rates fall within the acceptable range of 70-120% with an RSD of ≤15%, which is typically required for method validation in residue analysis [4].

Detailed Experimental Protocol

For a technical support center, here is a detailed methodology based on a 2024 study that achieved excellent results for this compound in lychee, which can be adapted for other matrices [1] [2]:

  • Weighing: Homogenize the sample and weigh 10 g into a 50 mL centrifuge tube.
  • Extraction: Add 8 mL of acetonitrile (ACN) containing 1% formic acid. Vortex the mixture for 1 minute.
  • Partitioning: Add 4 g of magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl) to separate water from the organic phase. Shake for 5 minutes.
  • Centrifugation: Centrifuge at 5000 rpm for 5 minutes to separate the phases.
  • Purification (Clean-up): Take a 2 mL aliquot of the supernatant (ACN layer) and transfer it into a tube containing purification sorbents. The specific sorbents used in the cited study were not detailed, but general QuEChERS clean-up often uses a combination like 150 mg MgSO₄, 25 mg primary secondary amine (PSA), and 25 mg C18.
  • Analysis: Vortex and centrifuge the purified extract, then analyze it using HPLC-MS/MS.

The workflow for this procedure is outlined below:

G Start Start with Homogenized Sample Step1 Weigh 10 g into 50 mL tube Start->Step1 Step2 Add 8 mL ACN (1% Formic Acid) Vortex for 1 min Step1->Step2 Step3 Add 4 g MgSO₄ + 1 g NaCl Shake for 5 min Step2->Step3 Step4 Centrifuge at 5000 rpm for 5 min Step3->Step4 Step5 Take 2 mL Supernatant for Clean-up Step4->Step5 Step6 Analyze via HPLC-MS/MS Step5->Step6 End Quantification Step6->End

FAQs and Troubleshooting Guide

Q1: What are the most common causes of low recovery rates for this compound?

  • Incomplete Extraction: this compound is a systemic fungicide, meaning it can be absorbed into the plant tissue. Using a strong solvent like acetonitrile with a buffer or acid (e.g., 1% formic acid) is crucial to ensure it is fully released into the extraction solvent [1] [3].
  • Matrix Effects: Co-extracted compounds from complex sample matrices can suppress or enhance the signal during LC-MS/MS analysis, leading to inaccurate quantification. A effective clean-up step is vital. The use of advanced sorbents like magnetic multi-walled carbon nanotubes (MWCNTs) has been shown to provide excellent purification for challenging matrices [3].
  • Degradation during Analysis: this compound is a mixture of E and Z isomers [5]. Ensure that your HPLC method is properly optimized to separate these isomers without on-column degradation, and that the sample extracts are stored appropriately and analyzed promptly.

Q2: How can I improve the clean-up step for a complex matrix? Consider using modern, efficient sorbents. A 2025 study demonstrated that a modified QuEChERS method using magnetic multi-walled carbon nanotubes (MG-MWCNTs) provided excellent purification for a wide range of pesticides and veterinary drugs in a complex vegetable matrix. The magnetic properties also allow for easy separation without centrifugation, improving efficiency [3].

Q3: What is the recommended LC-MS/MS configuration for this compound analysis? Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred technique. The method should use an electrospray ionization (ESI) source in positive mode. For high selectivity and accuracy, monitor at least two or three specific precursor ion transitions for the pesticide, as is standard practice in multi-residue analysis [4].

Advanced Technique: Magnetic Purification

For particularly difficult matrices, the magnetic QuEChERS method offers a significant advantage. The synthesis and use of magnetic MWCNTs can be visualized as follows:

G A Suspend MWCNTs in Iron Salt Solution B Ultrasonicate at 50°C Add Ammonia Solution A->B C Precipitate Fe₃O₄ on MWCNT walls B->C D Wash with Water/Ethanol Vacuum Dry C->D E MG-MWCNTs Composite (Ready for Use) D->E

This advanced purification material can be added directly to the extract. After vortexing, a magnet is used to immobilize the beads, and the purified supernatant is simply transferred for analysis, streamlining the clean-up process [3].

References

low temperature precipitation for dimethomorph sample clean-up

Author: Smolecule Technical Support Team. Date: February 2026

The QuEChERS Method for Dimethomorph in Lychee

The most relevant method identified from the literature for analyzing this compound residues uses the QuEChERS approach followed by HPLC-MS/MS analysis [1]. The validated parameters for this method, which is a standard for pesticide residue analysis, are summarized below.

Table 1: Method Validation Parameters for this compound Analysis [1]

Parameter Whole Lychee Pulp
Linearity (Correlation Coefficient, r²) 1.000 (in range of 0.001–0.5 mg/L) 1.000 (in range of 0.001–0.5 mg/L)
Average Recovery 77-90% 89-92%
Precision (Relative Standard Deviation) 2-10% 5-6%
Limit of Quantification (LOQ) 0.001 mg/kg 0.001 mg/kg

Here is a detailed breakdown of the experimental workflow based on this method:

  • 1. Principle: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method involves an initial extraction using an organic solvent (like acetonitrile) in the presence of salts, followed by a cleanup step using dispersive Solid-Phase Extraction (dSPE) to remove impurities [1].
  • 2. Materials and Reagents:
    • Solvents: Acetonitrile is commonly used as the extraction solvent.
    • Salts for Extraction: Anhydrous magnesium sulfate (MgSO₄) is used to induce partitioning of water into a separate layer, and sodium chloride (NaCl) can be used to aid in the separation.
    • dSPE Sorbents for Cleanup: A common combination includes primary secondary amine (PSA) to remove fatty acids and other polar organic acids, and C18 silica to remove non-polar interferences. Anhydrous MgSO₄ is added again to remove residual water.
  • 3. Procedure:
    • Homogenize the sample (e.g., whole lychee or pulp).
    • Extract a weighed sub-sample with acetonitrile in a centrifuge tube.
    • Add the salt mixture (e.g., MgSO₄, NaCl), shake vigorously, and then centrifuge.
    • Transfer an aliquot of the upper acetonitrile layer to a tube containing the dSPE cleanup sorbents (e.g., PSA, C18, MgSO₄).
    • Shake and centrifuge this mixture.
    • The final extract is then ready for analysis by HPLC-MS/MS [1].

The workflow for this procedure is illustrated below:

G Start Start: Homogenized Sample Step1 Extract with Acetonitrile Start->Step1 Step2 Add Salt Mixture (MgSO₄, NaCl) Step1->Step2 Step3 Shake & Centrifuge Step2->Step3 Step4 Transfer ACN Layer Step3->Step4 Step5 dSPE Cleanup (PSA, C18, MgSO₄) Step4->Step5 Aliquot Transfer Step6 Shake & Centrifuge Step5->Step6 Step7 Analyze via HPLC-MS/MS Step6->Step7 Final Extract End End: Data Analysis Step7->End

QuEChERS Sample Preparation Workflow

Frequently Asked Questions & Troubleshooting

Based on the general principles of sample preparation, here are some common issues and potential solutions that may apply to your work with this compound.

Q1: The recovery of my analyte is low. What could be the cause?

  • Incomplete Extraction: Ensure the sample is thoroughly homogenized. You may need to optimize the extraction solvent or use a mixer mill for tougher matrices.
  • Adsorption or Degradation: Check if this compound is adsorbing to the vial walls or degrading. Using silanized vials or adding a stabilizer to the solvent might help.
  • Inefficient Cleanup: The dSPE sorbent might be removing the analyte. Titrate the amount of PSA/C18 sorbent to find the optimal balance between clean-up and recovery.

Q2: My sample extract is still cloudy or has particulate matter after cleanup.

  • Incomplete Centrifugation: Increase the centrifugation speed or time.
  • Residual Water: Ensure sufficient MgSO₄ is used in the dSPE step to remove all residual water. Passing the final extract through a syringe filter (e.g., 0.2 µm nylon) before injection can also help.

Q3: The chromatographic baseline is noisy or shows many interfering peaks.

  • Insufficient Cleanup: The matrix is too complex. Consider using a different dSPE sorbent combination (e.g., adding graphitized carbon black for pigment removal) or performing a double clean-up.
  • Solvent Evaporation: If you are evaporating and reconstituting the extract, ensure the reconstitution solvent is compatible with the HPLC mobile phase to avoid peak splitting.

Suggested Approach for Low-Temperature Precipitation

Since a specific low-temperature protocol for this compound was not found, here is a general approach you can adapt and optimize for your experiments:

  • 1. Concept: Low-temperature precipitation is often used to remove proteins and fatty materials. It typically involves chilling the sample extract (e.g., in acetonitrile or another solvent) to temperatures between -20°C to 4°C for a period of several hours to overnight.
  • 2. Integration into Workflow: This step would be inserted after the initial extraction and centrifugation (Step 3 in the diagram) but before the dSPE cleanup (Step 5).
  • 3. Proposed Protocol:
    • After the initial centrifugation, transfer the supernatant (acetonitrile layer) to a clean tube.
    • Place the tube in a freezer or refrigerator set to a defined low temperature (e.g., -20°C is a common choice).
    • Incubate for a set duration (e.g., 1 to 12 hours).
    • After incubation, centrifuge the sample again while cold to pellet the precipitated impurities.
    • Carefully collect the clarified supernatant and proceed with the standard dSPE cleanup.

You would need to experimentally determine the optimal temperature and duration for your specific sample matrix to maximize impurity removal without co-precipitating this compound.

References

addressing dimethomorph isomer separation challenges

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Dimethomorph's Isomerism

This compound exhibits geometrical isomerism, specifically E/Z isomerism, due to the presence of a double bond in its cinnamic acid-like structure [1]. Commercial products are typically a racemic mixture of both E- and Z-isomers in roughly a 1:1 ratio [1]. It is crucial to note that only the Z-isomer possesses significant fungicidal activity [1]. This difference in biological activity makes the separation and individual analysis of these isomers a critical task in environmental and food safety monitoring.

Separation Methodologies and Protocols

The following table summarizes the core techniques used for the chiral separation of compounds like this compound, as found in the literature.

Table 1: Techniques for Chiral Separation of Pesticides

Technique Principle Key Advantages Common Applications
Capillary Electrophoresis (CE) Separates enantiomers based on differential interaction with a chiral selector in the electrolyte under an electric field [2]. High efficiency, low solvent/sample consumption, no chiral column needed, high flexibility [2]. Stereoselective analysis of pesticides & emerging contaminants in water, soil, food, and formulations [2].
High-Performance Liquid Chromatography (HPLC) Separates enantiomers using a chiral stationary phase or a chiral additive in the mobile phase. High resolution, robust, widely available. Determination of residues in complex matrices (e.g., lychee, ginseng) often coupled with MS/MS [3] [4] [5].
Gas Chromatography (GC) Separates volatile compounds using a chiral stationary phase. Excellent separation for volatile analytes. Determination of this compound, often requires derivatization [3] [4].

Here are detailed methodologies for two primary separation approaches:

  • Chiral Separation via Capillary Electrophoresis (CE) [2]: This is a highly effective and green technique for chiral analysis.

    • Separation Mode: Electrokinetic Chromatography (EKC).
    • Chiral Selector: Add a chiral selector to the background electrolyte. Cyclodextrins (CDs) are the most common, such as Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin (TM-β-CD) or γ-cyclodextrin (γ-CD) [2].
    • Sample Preparation: For complex matrices (soil, food), a pretreatment like Solid-Phase Extraction (SPE) is typically necessary to clean up and concentrate the sample [2].
    • Detection: UV detection is standard, though fluorescence can be used for lower detection limits.
  • Residue Analysis via HPLC-MS/MS (for post-separation quantification) [3] [5]: This method is used to accurately quantify isomer residues after separation or in specific matrices.

    • Extraction: Use the QuEChERS method. Extract 5g of homogenized sample with 10 mL acetonitrile and 100 μL formic acid [5].
    • Clean-up: Place the extract in a freezer (-20°C) for 24 hours to precipitate fats and lipids. Then, use a d-SPE clean-up with a mixture of 150 mg MgSO₄, 25 mg PSA, and 25 mg C18 [5].
    • Chromatography:
      • Column: Non-polar C18 column (e.g., 2.1 mm x 100 mm, 2.7 μm) [5].
      • Mobile Phase: (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in methanol [5].
      • Gradient: Start at 85% A, then ramp to a higher percentage of B over time to elute the analytes [5].
    • Detection & Quantification: Use MS/MS with Multiple Reaction Monitoring (MRM). For this compound, monitor the transition from the precursor ion m/z 388.0 to the product ions m/z 301.0 and m/z 165.0 [5].

The following workflow diagram illustrates the two main analytical paths for processing a sample, from extraction to final analysis:

G cluster_1 Path A: Chiral Separation cluster_2 Path B: Residue Quantification Start Sample (e.g., fruit, soil, water) Extraction Extraction (QuEChERS Method) Start->Extraction CleanUp Clean-up (d-SPE & Low-Temp Precipitation) Extraction->CleanUp CE Capillary Electrophoresis (CE) Chiral Selector: Cyclodextrin CleanUp->CE For Isomer Separation HPLC HPLC Separation (C18 Column) CleanUp->HPLC For Residue Level Analysis DetectionCE Detection (e.g., UV) CE->DetectionCE DetectionHPLC Quantification via MS/MS HPLC->DetectionHPLC

Troubleshooting Common Experimental Challenges

Table 2: Frequently Asked Questions and Technical Solutions

Challenge Possible Cause Solution
Poor Resolution Between Isomers Inappropriate or insufficient chiral selector. Test different types and concentrations of cyclodextrins (e.g., TM-β-CD, HP-β-CD) [2]. Use a dual CD system [2].
Suboptimal electrolyte conditions. Adjust pH and buffer concentration. Add organic modifiers (e.g., methanol) to the background electrolyte [2].
Low Recovery During Extraction Inefficient transfer from matrix. Ensure thorough homogenization. Use acidified solvents (e.g., acetonitrile with formic acid) [5].
Matrix interference (fats, pigments). Implement a low-temperature precipitation step (-20°C for 24 hrs) and use a validated d-SPE clean-up (MgSO₄/PSA/C18) [5].
Low Sensitivity (High LOD/LOQ) Analyte loss during sample prep. Pre-concentrate the sample using SPE or evaporate and reconstitute in a smaller solvent volume [2] [3].
Inefficient detection. For HPLC, switch to MS/MS detection for superior sensitivity and selectivity [3]. For CE, consider fluorescence detection if the analyte allows [2].
Inconsistent Migration Times (CE) Unstable electrolyte or capillary fouling. Rinse the capillary thoroughly between runs. Use fresh background electrolyte. Condition the capillary as per manufacturer guidelines.

Critical Safety and Environmental Notes

  • Toxicological Concern: this compound is classified as a potential endocrine disruptor [1]. Recent studies on zebrafish also indicate that chronic exposure can induce neurotoxicity and alter behaviors, linked to changes in key neurotransmitters like serotonin and dopamine [6]. Always handle it with appropriate personal protective equipment (PPE).
  • Environmental Fate: this compound is moderately persistent in soil (field half-lives of 10–61 days) and can be taken up by rotational crops [1]. Its moderate mobility means it can reach water systems, posing a risk to non-target aquatic organisms [1] [6].

References

improving dimethomorph detection limits in complex matrices

Author: Smolecule Technical Support Team. Date: February 2026

Optimization Strategies for Detection Limits

The table below summarizes the main parameters you can adjust to improve the sensitivity and reliability of your dimethomorph analysis.

Parameter Category Specific Parameters to Adjust Impact on Detection Limit Example from Literature
Sample Preparation Use of QuEChERS method for cleanup [1]. Reduces matrix effects, improves recovery, and lowers the Limit of Quantification (LOQ) [1]. LOQ of 0.001 mg/kg achieved for this compound in lychee using QuEChERS with HPLC-MS/MS [1].
Instrumental Settings (LC-MS/MS) Column temperature, flow rate, injection volume, detector voltage [2]. Directly enhances signal-to-noise ratio; requires balance to avoid increased noise [2]. --
Analytical Technique Selection of HPLC-MS/MS [1]. Offers high resolution, selectivity, and sensitivity, making it suitable for complex matrices [1]. Technique chosen for this compound in lychee due to its effectiveness in detecting pesticides in food [1].
Method Validation & QC Assessing precision, accuracy, linearity, and Matrix Effect (ME) [3]. Ensures reliable and accurate results, crucial for interpreting data at low concentrations [4] [3]. ME must be evaluated for each matrix; SANTE guideline's "one-matrix" validation hint may be inaccurate [4].

Troubleshooting FAQ

Here are answers to common specific issues you might encounter:

Q1: My recovery rates for this compound are low or inconsistent. What should I check?

  • Problem: The sample cleanup may be insufficient, or the extraction process may not be fully capturing the analyte.
  • Solution: Ensure your QuEChERS extraction is optimized for your specific matrix. Using matrix-matched calibration standards is crucial to compensate for matrix effects and provide accurate recovery calculations. In a study on lychee, which has a complex matrix, mean recoveries for this compound were validated at 77-90% for whole fruit and 89-92% for pulp using this approach [1].

Q2: The signal for my analyte is weak, even after sample concentration. How can I improve it?

  • Problem: The instrumental sensitivity is not fully optimized.
  • Solution: Tune your HPLC-MS/MS parameters. Consider:
    • Increasing injection volume within permissible limits to introduce more analyte.
    • Optimizing the chromatographic column temperature and mobile phase flow rate for better separation and peak shape.
    • Adjusting the detector voltage to enhance response, being careful not to increase noise excessively [2].

Q3: My calibration curve is not linear, or the data is noisy. What could be the cause?

  • Problem: Contamination, instrumental issues, or a significant matrix effect.
  • Solution:
    • Check for contamination in solvents and samples.
    • Verify instrument performance using pure standards.
    • Assess the Matrix Effect (ME). As highlighted in a 2025 study, the ME can vary significantly even between similar fruits and is more pronounced at lower concentration levels. Use the concentration-based method (evaluating ME at each calibration level) for a more precise understanding than the calibration-graph method [4].

Experimental Workflow Diagrams

The following diagrams outline the core processes for method optimization and validation, which are key to achieving low detection limits.

G Start Start: Method Optimization SP Sample Preparation Start->SP IS Instrument Setup Start->IS MV Method Validation Start->MV SP1 Apply QuEChERS for cleanup SP->SP1 IS1 Optimize LC parameters: Column Temp, Flow Rate IS->IS1 MV1 Assess Linearity, Precision, Accuracy MV->MV1 SP2 Use matrix-matched calibration standards SP1->SP2 End Optimized Method SP2->End IS2 Optimize MS/MS parameters: Detector Voltage IS1->IS2 IS3 Balance signal vs. noise IS2->IS3 IS3->End MV2 Evaluate Matrix Effect per concentration level MV1->MV2 MV3 Calculate LOQ/LOD MV2->MV3 MV3->End

Key Workflows for Improving Detection Limits

  • Sample Preparation: The QuEChERS method is recommended for its effectiveness in complex matrices like fruit. Using calibration standards that match the sample matrix is critical for accuracy [1].
  • Instrument Setup: A step-by-step optimization of both the liquid chromatography (LC) and mass spectrometry (MS) parameters is necessary to maximize signal strength while managing noise [2].
  • Method Validation: Rigorous testing of the method's performance, with special attention to the matrix effect at different concentration levels, ensures reliable results at the detection limit [4] [3].

Key Recommendations

To summarize the core advice from the current literature:

  • Sample Preparation is Key: The QuEChERS method is highly effective for preparing complex samples like lychee for this compound analysis, enabling very low detection limits (LOQ of 0.001 mg/kg) [1].
  • Technique Selection Matters: HPLC-MS/MS is the technique of choice for this application due to its high sensitivity and selectivity [1].
  • Validate for Your Specific Matrix: Do not assume a method validated for one fruit will work for another. Always evaluate the Matrix Effect for your specific sample, as it can vary significantly and is more impactful at lower concentrations [4].

References

overcoming dimethomorph degradation during sample preparation

Author: Smolecule Technical Support Team. Date: February 2026

Validated Analytical Methods for Dimethomorph

The following table summarizes core parameters from established methods that successfully minimized this compound degradation.

Matrix Extraction Method Clean-up Procedure Key Stability Measures Recovery & Performance

| Lychee [1] | QuEChERS (MeCN) | MgSO₄, PSA, C₁₈ | HPLC-MS/MS analysis; method demonstrated consistent recovery [1] | Recovery: 77-92% RSD: 2-10% LOQ: 0.001 mg/kg [1] | | White-Spotted Flower Chafer [2] | QuEChERS (MeCN + Formic Acid) | Low-Temperature Precipitation (-20°C for 24 h) + d-SPE (MgSO₄/PSA/C₁₈) | Fat/lipid removal via freezing; optimal recovery with specified d-SPE [2] | Recovery: 111.2-116.7% RSD: <5.5% [2] | | Dried Hops [3] | Liquid-Liquid Partitioning | Automated GPC, Florisil & Aminopropyl SPE | Use of multiple complementary clean-up steps [3] | Recovery: 79-103% LOQ: 0.10 ppm [3] |

Experimental Workflow for Sample Preparation

Based on the methods studied, here is a generalized workflow you can adapt. The most effective approach from the literature combines QuEChERS extraction with a low-temperature clean-up [1] [2].

Sample Homogenization Sample Homogenization QuEChERS Extraction QuEChERS Extraction Sample Homogenization->QuEChERS Extraction Low-Temperature Precipitation (-20°C) Low-Temperature Precipitation (-20°C) QuEChERS Extraction->Low-Temperature Precipitation (-20°C) d-SPE Clean-up (MgSO₄/PSA/C₁₈) d-SPE Clean-up (MgSO₄/PSA/C₁₈) Low-Temperature Precipitation (-20°C)->d-SPE Clean-up (MgSO₄/PSA/C₁₈) Analysis via HPLC-MS/MS Analysis via HPLC-MS/MS d-SPE Clean-up (MgSO₄/PSA/C₁₈)->Analysis via HPLC-MS/MS

Detailed Protocol
  • Weighing: Accurately weigh 5.0 g of the homogenized sample into a 50 mL centrifuge tube [2].
  • Extraction: Add 10 mL of acetonitrile and 100 μL of formic acid [2]. Seal and shake vigorously for 1-3 minutes.
  • Low-Temperature Precipitation (Critical Step): Place the extract in a freezer at -20°C for 24 hours. This step is highly effective for precipitating and removing fats, waxes, and other lipids that can interfere in later analysis [2].
  • d-SPE Clean-up: After the sample is fully chilled and precipitated, transfer an aliquot of the supernatant to a d-SPE tube containing 150 mg MgSO₄, 25 mg PSA, and 25 mg C₁₈ [1] [2]. Shake for 30-60 seconds and centrifuge.
  • Analysis: Carefully collect the final supernatant for analysis via HPLC-MS/MS [1].

Frequently Asked Questions

  • What is the most critical step to prevent degradation during clean-up? The use of low-temperature precipitation is highly effective. It removes interfering matrix components like fats gently, without the use of harsh chemicals or multiple transfers that could lead to degradation or loss of the analyte [2].

  • Which clean-up sorbent combination is recommended? A mixture of MgSO₄ (for water removal), PSA (for polar organic acids), and C₁₈ (for non-polar interferences) has been successfully validated for this compound and provides excellent recovery rates [1] [2].

  • My recovery rates are low. What could be the problem? Low recovery can often be traced to the clean-up step. Ensure you are using the correct sorbents and that their amounts are not excessive, as they can also adsorb the target analyte. The d-SPE combination of 150 mg MgSO₄, 25 mg PSA, and 25 mg C₁₈ is a good starting point [2].

References

selecting d-SPE sorbents for dimethomorph clean-up

Author: Smolecule Technical Support Team. Date: February 2026

d-SPE Sorbent Combinations for Dimethomorph

The table below compares sorbent mixtures from research for cleaning extracts in this compound analysis. The PSA + C18 + MgSO₄ combination is a consistently effective starting point [1].

Sorbent Combination Matrix Tested Reported Recovery (%) Key Findings / Purpose
25 mg PSA / 25 mg C18 / 150 mg MgSO₄ [1] Protaetia brevitarsis (insect) 111.2 - 116.7 [1] Effective removal of fatty co-extractives; provided optimal recovery [1].
50 mg PSA / 50 mg C18 / 150 mg MgSO₄ [1] Protaetia brevitarsis (insect) -- Similar to combination above but with higher sorbent load [1].
PSA + GCB + C18 [2] Brinjal/Eggplant -- Effective for cleaning a multi-pesticide residue extract in a complex plant matrix [2].
GCB [1] Protaetia brevitarsis (insect) -- Tests showed it was part of an investigated mixture, but the PSA/C18/MgSO₄ combination was selected as optimal [1].
Z-Sep+ [1] Protaetia brevitarsis (insect) -- One of several sorbents tested for comparison; not the final selected method [1].

Detailed Modified QuEChERS Protocol

This protocol is adapted from a study analyzing this compound in a complex, fatty insect matrix using LC-MS/MS [1].

Workflow Overview

The diagram below outlines the major steps of the sample preparation process.

G Sample Preparation Workflow start Sample (5g) step1 Extract with 10 mL MeCN and 100 µL formic acid start->step1 step2 Centrifuge step1->step2 step3 Low-Temperature Clean-up (-20°C for 24h) step2->step3 step4 d-SPE Clean-up (150 mg MgSO₄, 25 mg PSA, 25 mg C18) step3->step4 step5 Centrifuge step4->step5 step6 Analyze via LC-MS/MS step5->step6

Materials and Reagents
  • Samples: 5 g of homogenized sample.
  • Solvents: Acetonitrile (MeCN), HPLC grade.
  • Additives: Formic acid.
  • d-SPE Sorbents: The selected mixture, for example, 150 mg anhydrous MgSO₄, 25 mg PSA (Primary Secondary Amine), and 25 mg C18 [1].
  • Equipment: Vortex mixer, centrifuge, analytical balance, 50 mL centrifuge tubes.
Step-by-Step Procedure
  • Extraction: Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile and 100 µL of formic acid. Vortex vigorously for several minutes to ensure thorough extraction [1].
  • Centrifugation: Centrifuge the extract to separate the solid matrix from the organic solvent.
  • Low-Temperature Clean-up: Transfer the supernatant (acetonitrile layer) to a new tube and place it at -20°C for 24 hours. This crucial step precipitates a significant amount of fats and lipids, which are then separated by another round of centrifugation [1].
  • d-SPE Clean-up: Transfer the cleaned supernatant to a tube containing the d-SPE sorbent mixture (e.g., 150 mg MgSO₄, 25 mg PSA, 25 mg C18). Vortex for a sufficient time (e.g., 1-2 minutes) to disperse the sorbents and adsorb matrix interferents [1].
  • Final Centrifugation: Centrifuge the tube to pellet the sorbents.
  • Analysis: Carefully collect the final purified extract for analysis by LC-MS/MS [1].

Frequently Asked Questions & Troubleshooting

Q1: What is the specific role of each sorbent in the recommended mixture?

  • PSA: Removes various polar organic acids, fatty acids, and sugars through hydrogen bonding and anion exchange [3].
  • C18: Targets non-polar interferents like lipids and sterols via reversed-phase hydrophobic interactions [3] [1].
  • MgSO₄: Serves as a drying agent by binding residual water in the organic extract, improving recovery and stability [3] [1].

Q2: My this compound recovery is low. What could be the cause?

  • Sorbent Overload: If your sample has a very high fat content, the standard sorbent amount may be insufficient. Consider increasing the sorbent mass (e.g., moving from 25 mg to 50 mg of PSA and C18) or ensure the low-temperature precipitation step is performed correctly [1].
  • Inefficient Elution: While d-SPE primarily aims to retain interferents, some analyte can be co-absorbed. Optimizing vortexing time and ensuring the sorbent is well-dispersed can improve equilibrium and recovery [3].

Q3: I see high background noise in my chromatogram. How can I improve clean-up?

  • Matrix Complexity: The sample may contain interferents not fully removed by the primary sorbents. You could test adding a small amount of Graphitized Carbon Black (GCB) (e.g., 5-10 mg) to the mixture, as it is excellent at removing pigments and planar molecules. However, use GCB cautiously as it can also strongly adsorb certain analytes [2].
  • Confirm Protocol Steps: Double-check that the low-temperature precipitation step was performed as it is critical for removing fats [1].

References

dimethomorph stability in storage and processing

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity & Basic Properties

For researchers, understanding the fundamental properties of dimethomorph is crucial for experimental design. Key data is summarized in the table below.

Property Value / Description Significance for Researchers
IUPAC Name (EZ)-4-[3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)acryloyl]morpholine [1] For compound identification and literature searches.
Chemical Formula C₂₁H₂₂ClNO₄ [1] For mass balance and analytical calculations.
Isomerism Exists as E/Z isomers; commercial products are typically a ~1:1 mixture, but only the Z-isomer is fungicidally active [1]. Critical for analytical method development to monitor isomer-specific stability and potency.
Melting Point 125.2 °C [1] Indicates thermal stability at room temperature and below.
Degradation Point 280 °C [1] Suggests high thermal stability; unlikely to degrade at standard processing temperatures.
Water Solubility 28.95 mg/L (at 20°C, pH 7) [1] Classified as moderately soluble; important for designing aqueous-based experiments.
Octanol-Water Partition Coefficient (Log P) 2.68 [1] Indicates low hydrophilicity; useful for predicting partitioning behavior in biological and environmental matrices.

Stability and Degradation in the Environment

The following table outlines the environmental fate of this compound, which provides indirect clues about its chemical stability.

Aspect Key Findings Experimental Context & Notes
General Stability Stable under hydrolysis and photolysis; moderately persistent in soil [2] [3]. -
Soil Half-Life Field half-lives range from 10 to 61 days [2] [3]. A specific study reported half-lives of 17.7–33.6 days in soil [3]. Degradation follows first-order kinetics. Persistence indicates moderate resistance to microbial and abiotic degradation.
Hydrolytic Stability "Stable under hydrolysis" [2]. Official EU assessment confirms high stability in water, indicating it is not readily degraded by water alone [4].
Photolytic Stability "Stable under photolysis" [2]. -
Plant Half-Life (Lychee) Dissipation half-life ranges from 6.4 to 9.2 days [2] [3]. Study conducted on whole fruit under field conditions; dissipation involves degradation, weathering, and growth dilution.

Analytical Method for Residue Analysis

For troubleshooting stability experiments, a robust analytical method is essential. The most current and validated approach for detecting this compound residues in plant matrices is detailed below. This can be adapted for monitoring its stability in various experimental conditions.

start Sample (e.g., Lychee Homogenate) step1 QuEChERS Extraction (1% Acetic Acid in Acetonitrile, MgSO₄, NaCl) start->step1 step2 Clean-up (PSA, MgSO₄, C18) step1->step2 step3 Analysis via HPLC-MS/MS step2->step3 step4 Detection & Quantification (MRM Mode, LOQ: 0.001 mg/kg) step3->step4 end Result: this compound Residue Level step4->end

Workflow for HPLC-MS/MS Analysis of this compound [2] [3]

1. Sample Preparation:

  • Homogenize the sample (e.g., fruit, vegetable tissue).
  • Weigh a representative sub-sample (typically 10 g) into a centrifuge tube.

2. QuEChERS Extraction:

  • Add extraction solvents and salts. A validated method uses acetonitrile with 1% acetic acid, magnesium sulfate (MgSO₄), and sodium chloride (NaCl) [3].
  • Shake vigorously for a defined period (e.g., 1 minute).
  • Centrifuge to separate the organic layer.

3. Extract Clean-up:

  • Transfer an aliquot of the supernatant to a tube containing dispersive solid-phase extraction (d-SPE) sorbents.
  • Common sorbents include PSA (primary secondary amine) for removing fatty acids, C18 for removing non-polar interferences, and MgSO₄ for residual water removal [3].
  • Shake and centrifuge. The final supernatant is filtered for instrumental analysis.

4. Instrumental Analysis - HPLC-MS/MS:

  • Technique: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry.
  • Chromatography: Reversed-phase HPLC column to separate this compound (and its E/Z isomers) from matrix components.
  • Detection: Mass Spectrometer in Multiple Reaction Monitoring (MRM) mode. This offers high selectivity and sensitivity.
  • Quantification: Use matrix-matched calibration standards to minimize matrix effects. The method has a Limit of Quantification (LOQ) of 0.001 mg/kg and demonstrates good accuracy, with recoveries typically between 77% and 92% [2] [3].

Critical Safety and Regulatory Considerations

  • Endocrine Disruption: The European Food Safety Authority (EFSA) has concluded that This compound is an endocrine disruptor for humans and wild mammals [1] [4]. This necessitates strict safety protocols in the laboratory, including the use of appropriate personal protective equipment (PPE) and engineering controls to minimize exposure.
  • Toxicity Profile: While it has a low mammalian oral toxicity, it is classified as an irritant and for reproductive toxicity [1]. Always consult the Safety Data Sheet (SDS) before handling.

Knowledge Gaps and Further Research

The existing data has clear limitations for a comprehensive stability profile in a research context. To fully address your question, the following information is needed but was not found in the current search:

  • Specific storage conditions (e.g., effect of temperature, humidity, light, and container material on the shelf-life of the pure standard or formulated product).
  • Stability under various pH conditions in buffer solutions.
  • Forced degradation studies (e.g., under oxidative stress or high-temperature processing).

References

method optimization for dimethomorph in high-fat samples

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions & Troubleshooting

Here are answers to specific problems you might encounter during your experiments.

Question Issue Solution & Rationale
Low Recovery of Dimethomorph Inconsistent or low recovery rates for this compound. [1] Implement low-temperature precipitation. Extract sample with acetonitrile and formic acid, then hold at -20°C for 24 hours to slowly precipitate fats and lipids. This reduces co-extraction of fats that interfere with the analyte. [1]
Poor Chromatography & Signal Matrix effects (signal suppression/enhancement) from co-extracted compounds causing poor data. [2] Use matrix-matched calibration. Prepare calibration standards in a blank, high-fat sample extract to compensate for matrix effects. Optimize d-SPE clean-up (see below) to remove more interferents. [3]
How to Choose d-SPE Sorbents Uncertainty about the best clean-up method to remove fats without losing the analyte. [1] [4] For high-fat samples, a mixture of C18 and PSA is effective. C18 removes non-polar interferents like fatty acids. PSA removes sugars, fatty acids, and some pigments. A standard mixture is 150 mg MgSO₄, 25 mg PSA, and 25 mg C18 per mL of extract. [1] [4]

Experimental Protocol: LC-MS/MS Analysis with QuEChERS

This is a detailed methodology for determining this compound in high-fat samples, based on a modified QuEChERS approach and LC-MS/MS analysis. [1]

Sample Preparation and Extraction
  • Weigh 5.0 g of the homogenized, high-fat sample into a centrifuge tube.
  • Add 10 mL of acetonitrile and 100 μL of formic acid. Vortex the mixture vigorously for 1-2 minutes.
  • Centrifuge the sample to separate the layers.
Low-Temperature Lipid Precipitation
  • Transfer the acetonitrile (upper) layer to a clean tube.
  • Place the tube in a freezer and hold at -20°C for 24 hours. This critical step allows lipids and fats to precipitate slowly and completely.
  • After 24 hours, remove the tube and use the cooled, clarified extract for the clean-up step.
d-SPE Clean-up
  • Transfer 1 mL of the chilled extract to a d-SPE tube containing 150 mg MgSO₄, 25 mg PSA, and 25 mg C18.
  • Vortex the mixture for 2 minutes to ensure complete interaction between the sorbents and the extract.
  • Centrifuge the tube to pellet the sorbents.
  • Filter the purified supernatant through a 0.45 μm PTFE syringe filter into an autosampler vial for analysis. [1]
Instrumental Analysis (LC-MS/MS)

The following workflow outlines the key steps for LC-MS/MS analysis and the parameters used for this compound detection.

G A LC-MS/MS Analysis B Chromatographic Separation A->B G Mass Spectrometric Detection A->G C HALO C18 Column (2.1 mm x 100 mm, 2.7 µm) B->C D Mobile Phase A 0.1% Formic Acid in Water B->D E Mobile Phase B 0.1% Formic Acid in Methanol B->E F Gradient Elution B->F H Electrospray Ionization (ESI) G->H I Multiple Reaction Monitoring (MRM) G->I

Key LC-MS/MS Parameters for this compound [1] [5]

  • Column: HALO C18 (2.1 mm i.d. × 100 mm L, 2.7 μm particle size)
  • Mobile Phase A: 0.1% Formic acid in water
  • Mobile Phase B: 0.1% Formic acid in methanol
  • Injection Volume: 1 μL
  • Column Oven Temperature: 40°C

Method Performance & Validation Data

When optimized, the method should deliver performance within the following ranges, which are considered acceptable for regulatory analysis. [1] [5]

Validation Parameter Result for this compound Acceptance Criteria (Typical)
Average Recovery 111.2% - 116.7% 70% - 120%
Precision (RSD) < 5.5% ≤ 20%
Linearity (r²) 1.000 (in matrix-matched calibration) ≥ 0.99

Key Optimization Takeaways

To successfully analyze this compound in high-fat samples, the most critical steps are:

  • Aggressive Fat Removal: The combination of low-temperature precipitation and a C18/PSA d-SPE clean-up is highly effective for removing fatty matrices. [1]
  • Combat Matrix Effects: Always use a matrix-matched calibration curve prepared in a processed blank sample extract to ensure accurate quantification. [3]
  • Monitor Isomers: Be aware that commercial this compound is a mixture of E- and Z-isomers, with the Z-isomer being the biologically active form. Chromatographic methods should be able to monitor both. [6]

References

dimethomorph risk quotient RQ calculation and safety assessment

Author: Smolecule Technical Support Team. Date: February 2026

RQ Calculation and Safety Assessment for Dimethomorph

The table below summarizes the core principles and findings from recent studies on this compound's risk assessment.

Aspect Description & Key Findings
RQ Formula RQ = Exposure / Toxicity [1]. For dietary risk, this is expressed as RQ = NEDI / ADI [2].
Safety Threshold RQ < 1 indicates negligible risk [2] [1].

| Reported RQ Values | - In Lychee: RQ was less than 1 at the recommended dosage [2].

  • In Taro: RQ values were "substantially lower than 100%" (i.e., <1) [3].
  • In Various Vegetables: this compound had the lowest RQ among eight tested fungicides [4]. | | Primary Assessment Type | Dietary Intake Risk Assessment, focused on human health from consuming treated food products [2] [3] [4]. |

Experimental Protocols for RQ Assessment

The assessment of this compound's risk involves a multi-step process, from residue measurement in crops to final risk characterization.

This compound Risk Assessment Workflow cluster_QuEChERS QuEChERS Protocol Details Start Sample Collection (Treated Crops: Lychee, Taro, Vegetables) A Sample Preparation (QuEChERS Method) Start->A B Residue Analysis (HPLC-MS/MS Detection) A->B A1 Extraction (Acetonitrile, NaCl, MgSO₄) C Data Calculation B->C D Risk Quotient (RQ) Calculation: NEDI / ADI C->D E Safety Conclusion (RQ < 1 = Negligible Risk) D->E A2 Purification (PSA Sorbent) A1->A2 A3 Centrifugation & Filtration A2->A3

Sample Preparation and Residue Analysis

The QuEChERS method is the standard protocol for preparing crop samples:

  • Extraction: A homogenized sample is mixed with acetonitrile, sodium chloride (NaCl), and anhydrous magnesium sulfate (MgSO₄), then vortexed and centrifuged [4].
  • Purification: The supernatant is cleaned using PSA (Primary Secondary Amine) sorbent to remove impurities before analysis [2] [4].

Residues of this compound are quantified using High-Performance Liquid Chromatography tandem Mass Spectrometry (HPLC-MS/MS) [2] [3]. This technique is favored for its high sensitivity, selectivity, and ability to confirm analyte identity.

Key Parameters for Dietary Risk Calculation

The final RQ for dietary intake is calculated using two primary parameters:

  • National Estimated Daily Intake (NEDI): The estimated amount of a pesticide a person might consume daily through their diet. This is derived from terminal residue data found in the edible parts of crops and national food consumption data [2].
  • Acceptable Daily Intake (ADI): The maximum amount of a pesticide that can be consumed daily over a lifetime without posing a significant health risk. This is determined from toxicological studies [2].

Ecological and Toxicological Considerations

While dietary risk is low, other studies highlight important ecological and developmental toxicity findings.

This compound Toxicity on Zebrafish cluster_Effects Observed Toxic Effects Exposure This compound Exposure (Zebrafish Embryos) Effect1 Concentration-Dependent Mortality & Malformations Exposure->Effect1 Effect2 Impaired Heart & Vascular Development Exposure->Effect2 Effect3 Increased Oxidative Stress Exposure->Effect3 Effect4 Reduced Thyroid Hormone (T3) Levels Exposure->Effect4 Effect5 Synergistic Toxicity (when combined with triazole fungicides) Exposure->Effect5

  • Synergistic Effects: When combined with other fungicides like difenoconazole, this compound can exhibit synergistic toxicity, leading to higher deformity and mortality rates in zebrafish embryos than exposure to either compound alone [5].
  • Mechanism of Toxicity: Transcriptomic analyses suggest that this compound can disrupt DNA replication and cell cycle progression by downregulating genes such as mcm2, cdk1, and cdc20 [5].

Key Takeaways

  • Human dietary risk from this compound residues is low, with RQ values consistently below the safety threshold of 1 across various crops [2] [3] [4].
  • The QuEChERS/HPLC-MS/MS method is the validated standard for determining this compound residues in food commodities [2].
  • Ecotoxicity exists in aquatic models, indicating the importance of environmental risk management even as the chemical is considered safe for food use [6] [5].

References

dimethomorph immunotoxicity in human Jurkat T cells

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Immunotoxicity Data

Pesticide Cell Line / Model Toxicity Endpoint (EC₅₀) Key Transcriptomics Findings Low-Dose Effect (Notable Findings)

| Dimethomorph (DMM) | Human Jurkat T cells | 126.01 mg/L (0.32 mM) [1] [2] | - 121 DEGs (81 up, 40 down) at EC₁₀

  • Enrichment in immune regulation and signal transduction pathways [1] [2] | Low-dose (EC₁₀) caused more significant gene expression changes than high-dose (EC₂₅) [1] [2] | | Difenoconazole | Human Jurkat T cells | 24.66 mg/L [3] | DEGs associated with immunodeficiency disease, nervous system development, and immune system processes [3] | - | | Chlorothalonil | Human Jurkat T cells | 1.17 mg/L [3] | DEGs involved in cation transportation, leukocyte adhesion, and extracellular matrix organization [3] | - | | Difenoconazole + Chlorothalonil (Mixture) | Human Jurkat T cells | - | Synergistic effect at low concentrations (<10.58 mg/L); antagonistic at high concentrations [3] | At EC₁₀, late apoptosis was 2.26x and 2.91x higher than difenoconazole or chlorothalonil alone [3] |

Experimental Protocol for this compound Immunotoxicity

The following methodology, directly from the search results, can serve as a reference protocol for your guide [1].

  • Cell Line: Human Jurkat T cell line (American Type Culture Collection, ATCC).
  • Culture Conditions: Grown in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin, in a humidified incubator at 37°C with 5% CO₂ [1].
  • Test Chemical Preparation: A 11,000 mg/L stock solution of this compound (99.9% purity) was prepared in acetone and stored at -20°C. Working concentrations were prepared by diluting the stock in culture medium, ensuring the final acetone concentration was less than 0.1% (v/v), a level that does not affect cell viability [1].
  • Experimental Workflow:

The experimental process for evaluating immunotoxicity is outlined below.

G Start Start Experiment Culture Culture Jurkat T Cells Start->Culture Expose Expose to this compound (36 hours) Culture->Expose Viability Cell Viability Assay (CCK-8) Expose->Viability Apoptosis Cell Apoptosis Analysis (Annexin V-FITC/PI) Expose->Apoptosis RNA RNA Extraction (from exposed cells) Expose->RNA Seq RNA Sequencing (Transcriptomics) RNA->Seq DEG Differentially Expressed Gene (DEG) Analysis Seq->DEG End Mechanism Elucidation DEG->End

Mechanism of Action and Signaling Pathways

The transcriptomics analysis revealed the molecular mechanism behind this compound's immunotoxicity.

  • Functional Enrichment: Gene Ontology (GO) analysis indicated the differentially expressed genes (DEGs) were mostly enriched in the negative regulation of cell activities [1] [2].
  • Pathway Analysis: KEGG pathway analysis showed these genes were mainly involved in immune regulation and signal transduction pathways, explaining the observed immunotoxicity [1] [2].
  • Dose-Response Paradox: A critical finding was that low-dose exposure (EC₁₀) induced more significant gene expression changes than high-dose exposure (EC₂₅). This suggests the immunotoxicity mechanism may be dose-dependent, a vital consideration for risk assessment [1] [2].

The following diagram summarizes the immunotoxicity mechanism triggered by this compound in Jurkat T cells.

G DMM This compound Exposure Transcriptome Transcriptomic Alterations DMM->Transcriptome GO Negative Regulation of Cell Activities Transcriptome->GO KEGG Enriched Immune Regulation and Signal Transduction Pathways Transcriptome->KEGG Outcome Immunotoxic Outcome GO->Outcome KEGG->Outcome

Key Implications for Risk Assessment

  • Low-Dose Toxicity is Significant: The finding that low concentrations can potentially cause significant immunotoxicity challenges the traditional view that "the dose makes the poison" and indicates that even low-level exposure to this compound should not be ignored [1] [2].
  • A Common Model for Immunotoxicity: The consistent use of the human Jurkat T cell line across these studies, combined with transcriptomics, validates it as a reliable in vitro model for screening pesticide immunotoxicity, aligning with the 3Rs (Replacement, Reduction, and Refinement) principle in toxicology [3].

References

dimethomorph toxicity comparison with other fungicides

Author: Smolecule Technical Support Team. Date: February 2026

Toxicity and Ecotoxicity Profile of Dimethomorph

The Pesticide Properties Database (PPDB) provides a comprehensive toxicological summary. The table below consolidates key data on this compound's effects on mammals and non-target organisms [1].

Aspect Property/Value Assessment
Mammalian Oral Toxicity (Acute, Rat LD₅₀) >5,000 mg/kg Low [1]
Endocrine Disruption Confirmed (WHO definition) [1] High Alert [1]
Avian Chronic Toxicity (NOEC, Mallard Duck) 562 mg/kg Moderate [1]
Fish Acute Toxicity (LC₅₀, Rainbow Trout) 3.4 mg/L Moderate [1]
Fish Chronic Toxicity (NOEC) 0.32 mg/L Moderate [1]
Daphnia Acute Toxicity (EC₅₀) 5.6 mg/L Moderate [1]
Daphnia Chronic Toxicity (NOEC) 0.5 mg/L Moderate [1]
Earthworm Acute Toxicity (LC₅₀) 340 mg/kg Moderate [1]
Bee Acute Oral Toxicity (LD₅₀) >44.8 µg/bee Moderate [1]

Experimental Protocols for Efficacy Screening

While not directly related to mammalian toxicity, high-throughput protocols for evaluating fungicide efficacy against oomycetes are crucial for research and development. A 2023 scientific article details methods that can be adapted for comparative studies [2].

The following diagram illustrates a generalized high-throughput workflow for testing fungicide efficacy against oomycete pathogens, integrating key steps from modern methodologies [2].

G A Inoculum Preparation (Sporangia or Mycelial Macerates) B Dilution in Multiwell Plate A->B C Add Test Compounds (this compound & Controls) B->C D Incubation (Controlled Environment) C->D E Data Collection (Optical Density / Visual Assessment) D->E F Statistical Analysis (EC₅₀, ANOVA, Nonlinear Regression) E->F

Key Methodological Steps [2]:

  • Inoculum Source: Using sporangia is advised over zoospores from axenic cultures for better reproducibility. For species that do not produce spores, standardized mycelial macerates are a viable alternative.
  • Assay Format: The protocol is validated using multiwell plates (e.g., 96-well format) with a liquid medium.
  • Response Variable: Growth inhibition is primarily measured via Optical Density (OD) at wavelengths between 610-630 nm. Visual assessment on an ordinal scale (e.g., 0-5) is also used.
  • Data Analysis: For continuous data (like OD values), nonlinear regression is used to determine the EC₅₀ (effective concentration causing 50% inhibition). ANOVA with appropriate data transformation or nonparametric tests for ranked ordinal data are recommended.

Comparative Context and Market Alternatives

This compound is often discussed in the context of other fungicides used for similar purposes, though direct toxicity comparisons are not provided in the search results.

  • Mode of Action: this compound is a systemic fungicide classified as a cellulose synthesis inhibitor (FRAC code 40). It is vital for managing oomycete diseases like downy mildew and late blight [1] [3] [4].
  • Resistance Management: It is considered a key component in resistance management strategies. Its unique mode of action makes it valuable for rotation or tank-mixing with fungicides from other groups, such as mandipropamid (Revus) or fluopicolide (Presidio), to reduce selection pressure [5] [3].
  • Commercial Positioning: this compound is marketed by major agrochemical companies (e.g., Syngenta, BASF, FMC) and is available in formulations like wettable powders and suspension concentrates [6] [7]. It is often compared to other oomycete-targeting fungicides in terms of cost-effectiveness and integration into crop protection programs [6].

How to Proceed with a Deeper Comparison

The available data provides a solid foundation but is insufficient for a complete comparative guide. To build one, you may need to:

  • Consult Specialized Databases: Seek out regulatory documents from the EPA or EFSA, which contain detailed comparative risk assessments.
  • Conduct a Literature Review: Search for scientific reviews on fungicide toxicology that perform meta-analyses of data for multiple active ingredients, providing the direct comparisons sought here.
  • Focus on Specific Comparators: Define a shortlist of key alternative fungicides (e.g., metalaxyl, fosetyl-Al, azoxystrobin) and search for studies that include them alongside this compound.

References

Analytical Methods for Dimethomorph Residue Determination

Author: Smolecule Technical Support Team. Date: February 2026

A reliable analytical method is the foundation for studying pesticide residues. The established methodology for dimethomorph in various crops is summarized below.

Table 1: Analytical Method for this compound Residue Determination

Aspect Description
Core Technique High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection or tandem mass spectrometry (MS/MS) for confirmation [1].
Extraction Solvent extraction using acetonitrile [1].
Purification Clean-up using Florisil solid-phase extraction (SPE) cartridges [1].
Linearity Excellent coefficient of determination (R² = 0.9996) over a range of 0.05-50.0 mg/L [1].
Recovery Rate 82.98% to 95.43% in Swiss chard [1]; 76.88% to 97.05% in grape and soil matrices [2].
Precision (RSD) Relative standard deviation ≤5.12% (Swiss chard) [1] and 1.73%-10.38% (grapes) [2].
Sensitivity (LOD/LOQ) Limit of Detection (LOD): 0.003 mg/kg; Limit of Quantification (LOQ): 0.01 mg/kg [1].

The following diagram illustrates the workflow for quantifying this compound residues and assessing dietary risk.

dimethomorph_workflow start Sample Collection (Grape, Swiss Chard, Soil) step1 Extraction with Acetonitrile start->step1 step2 Purification (Florisil SPE Cartridge) step1->step2 step3 Instrumental Analysis (HPLC-UVD or HPLC-MS/MS) step2->step3 step4 Data Processing & Residue Quantification step3->step4 step5 Dissipation Kinetics Study (Calculate Half-Life) step4->step5 step6 Dietary Intake Risk Assessment step5->step6 step7 Safety Conclusion step6->step7

Residue Dissipation Kinetics and Dietary Risk of this compound

The environmental fate of a pesticide and its potential to enter the food chain are critical for safety evaluations. The following table compiles data on how this compound degrades in different crops and the associated risk assessments.

Table 2: this compound Residue Dissipation and Dietary Risk in Crops

Crop Initial Deposit (0-day) Dissipation Half-Life Terminal Residue Risk Assessment Metric & Value Conclusion
Grape Not Specified 7.3 - 12.0 days [2] 0.05 - 0.87 mg/kg [2] HQ/HQI: Below 100% [2] No significant risk to Chinese consumers at recommended dosage [2].
Swiss Chard 7.57 - 8.55 mg/kg [1] 5.0 - 5.1 days [1] Not Specified ADI%: 0.084% - 0.094% (Day 0); 0.014% (Day 10) [1] Safe for Korean consumers, no hazardous effects expected [1].

Key Findings:

  • Rapid Dissipation: this compound dissipates relatively quickly in crops, with half-lives ranging from about 5 days in Swiss chard to 7-12 days in grapes [2] [1].
  • Low Risk: In both studies, the calculated dietary risk was significantly below levels of concern. The Hazard Quotient (HQ) and Hazard Quotient Index (HQI) for grapes were below 100% [2], and the calculated percentage of the Acceptable Daily Intake (%ADI) for Swiss chard was far less than 100% [1], indicating a high margin of safety.

Regulatory Context and Comparative Considerations

While direct side-by-side experimental data on multiple fungicides is limited in the search results, the following points provide context for this compound's regulatory status and a framework for comparison.

  • U.S. EPA Tolerance Regulations: The U.S. Environmental Protection Agency (EPA) establishes and periodically updates tolerance levels (maximum legal residues) for this compound in various commodities. For example, a tolerance of 0.90 ppm was established for strawberries. This process involves a comprehensive safety determination ensuring "a reasonable certainty that no harm will result from aggregate exposure" [3].
  • Comparative Framework: When comparing this compound to alternative fungicides (e.g., pyraclostrobin), professionals should evaluate the following parameters for each chemical:
    • Analytical Method Performance: Compare recovery rates, sensitivity (LOD/LOQ), and simplicity.
    • Dissipation Kinetics: Compare half-lives across different crops and environmental conditions.
    • Toxicity Profile: Compare reference doses like Acute Reference Dose (ARfD) and ADI.
    • Dietary Risk Assessment Outcomes: Compare HQ, HQI, and %ADI values.
    • Legal Tolerance Levels: Compare MRLs set by different regulatory bodies (e.g., EPA, Korean MFDS).

A Protocol for Dietary Risk Assessment

The dietary risk assessment process, as outlined by the EPA and applied in the cited research, can be summarized as follows [2] [3]:

risk_assessment_logic A Toxicity Studies B Establish Reference Doses (e.g., ADI) A->B E Risk Characterization (Calculate HQ/HQI, %ADI) B->E C Residue Studies D Estimate Dietary Exposure C->D D->E F Risk Management Decision E->F

  • Hazard Identification & Dose-Response: Conduct toxicology studies to determine the Acceptable Daily Intake (ADI), the amount that can be consumed daily over a lifetime without appreciable risk [3].
  • Exposure Assessment: Combine residue data from field trials (terminal residues) with food consumption data to estimate potential dietary exposure [2] [1].
  • Risk Characterization: Compare the estimated exposure to the ADI. This is expressed as:
    • %ADI: (Estimated Exposure / ADI) × 100%. A value below 100% indicates acceptable risk [1].
    • Hazard Quotient (HQ): Similar to %ADI. An Hazard Quotient Index (HQI) may be used for multiple pesticides. Values below 100% indicate low risk [2].

Research Gaps and Future Directions

The search results reveal a need for:

  • Direct Comparative Studies: More research directly comparing this compound with other common fungicides (e.g., pyraclostrobin) under identical field conditions is needed.
  • Broader Commodity & Regional Data: Expanding residue dissipation studies to a wider variety of crops and geographical locations would strengthen the global risk assessment framework.

References

maximum residue limit MRL establishment for dimethomorph

Author: Smolecule Technical Support Team. Date: February 2026

Toxicological Profile & Current Regulatory Status

The regulatory landscape for dimethomorph, particularly in the EU, has recently shifted based on an updated safety assessment. The key points are summarized below.

Aspect Details
Toxicological Classification Toxic to reproduction (Category 1B); Meets criteria for an endocrine disruptor in humans and wild mammals [1].
Toxicological Reference Values (TRVs) Acceptable Daily Intake (ADI): 0.05 mg/kg bw per day; Acute Reference Dose (ARfD): 0.6 mg/kg bw [1].
Basis for TRVs ADI based on a 1-year dog study (NOAEL 5 mg/kg bw/d). ARfD based on a developmental toxicity study in rats (NOAEL 60 mg/kg bw) [1].
EU Regulatory Status (as of 2025) Approval not renewed; Grace period for existing stocks expires 20 May 2025. Post-grace period, MRLs from former EU uses will be lowered to the limit of quantification [1].
Consumer Safety Conclusion EFSA's 2024 assessment confirms that existing MRLs based on import tolerances and CXLs are safe for consumers, with no intake concerns. The current TRVs are also protective against endocrine disruption effects [1].

Residue Dissipation & Persistence Data

Understanding how this compound dissipates in crops and the environment is crucial for MRL setting and safety evaluations. The table below shows residue persistence data from field studies.

Crop/Matrix Half-life (Dissipation) Terminal Residue (at harvest) Reference
Pepper (fruit) 1.7 - 3.8 days Below EU MRL (0.5 mg/kg) 7 days after final application [2]. [2]
Soil 11.5 - 18.5 days Not Applicable [2]
Surface Water (Photodegradation) Few days to months (varies with season, water depth, DOC, nitrate/nitrite levels) Not Applicable [3]

Key Environmental Fate Processes [3]:

  • In Water: Primary degradation pathways are indirect photolysis reactions with hydroxyl radicals (OH) and triplet states of chromophoric dissolved organic matter (³CDOM*). Direct photolysis is a less significant pathway.
  • Transformation Products: Major intermediates identified include N-formylmorpholine, 4-chloroacetophenone, and 4-chlorobenzoic acid. This transformation may reduce acute toxicity to freshwater organisms [3].

MRL Establishment Workflow

The following diagram illustrates the general workflow for establishing Maximum Residue Levels (MRLs) for a pesticide like this compound in a regulatory framework such as the EU's.

Start Start: Application for MRL Setting/Review RA1 Data Submission & Initial Assessment Start->RA1 RA2 Toxicological Evaluation RA1->RA2 RA3 Residue & Dietary Risk Assessment RA2->RA3 RA4 EFSA Scientific Review RA3->RA4 RA5 EU Commission & Member State Decision RA4->RA5 FB1 Data Gaps Identified? RA4->FB1 End MRL Adopted RA5->End C1 Define Residue Definition & Toxicological Reference Values C1->RA2 C2 Consumer Exposure Calculation Using PRIMo Model C2->RA3 C3 Consideration of CXLs & Import Tolerances C3->RA4 FB1->RA1 Yes

Diagram: MRL Establishment Workflow. This flowchart outlines the key stages in the EU process for setting or reviewing Maximum Residue Levels, highlighting points where scientific data like toxicology and consumer exposure are critical.

Key Considerations for Comparison Guides

When comparing this compound with alternative fungicides, here are the most critical factors based on the latest findings:

  • Focus on the new regulatory reality: The EU non-renewal based on environmental and health concerns (endocrine disruption) is a pivotal event. Any objective comparison should highlight this significant regulatory shift [1].
  • Leverage the latest consumer risk assessment: The 2024 EFSA statement concluded that dietary exposure from existing MRLs is safe, providing a definitive, up-to-date point on consumer safety for included commodities [1].
  • Incorporate environmental persistence data: The variation in half-life between crops (like pepper) and soil, and its sensitivity to degradation in water by indirect photolysis, are key differentiators for environmental impact comparisons [3] [2].

References

dimethomorph environmental fate compared to other fungicides

Author: Smolecule Technical Support Team. Date: February 2026

Environmental Profile of Dimethomorph

The table below summarizes the key environmental fate characteristics of this compound based on regulatory and scientific assessments.

Parameter Value / Characterization Implication / Context
Soil Persistence (DT50) "Moderately persistent" in soil and water systems [1] Remains in the environment for a moderate duration.
Water Solubility 28.95 mg/L (at 20°C, pH 7) [1] "Moderate" solubility; potential for mobility in water [1].
Soil Adsorption (Koc) Data not available in search results -
Groundwater Ubiquity Score (GUS) "Transition state" [1] Leaching potential is uncertain; could be classified as a "leacher" or "non-leacher" [1].
Toxicity to Aquatic Life "Moderate" (Fish, Daphnia) [1] Poses a potential risk to aquatic ecosystems.
Toxicity to Bees "Moderate" (acute oral ecotoxicity) [1] Caution is needed in application scenarios involving pollinators.
Endocrine Disruption Confirmed endocrine disruptor for humans and wild mammals [2] [1] This property was a key factor in its non-approval in the EU [2].

Comparative Points with Other Fungicides

While direct data is limited, the search results provide information on other pesticides that can serve as points of comparison.

  • Boscalid (a carboxamide fungicide): This fungicide is noted for its persistence in the environment. It is frequently detected in water bodies and can be found in a variety of environments. Its adsorption to soil is influenced by soil texture and organic carbon content, with sandy soils adsorbing less and reaching equilibrium more quickly than clay-rich soils [3].
  • Chlorothalonil (an organochlorine fungicide, non-systemic): A study highlights that this fungicide causes significant harm to a non-target insect, the vinegar fly (Drosophila melanogaster), at low concentrations, affecting larval survival, development, and reproduction [4]. This underscores the importance of assessing ecotoxicological risks beyond the intended targets.
  • Dinotefuran (an insecticide, for context): Although not a fungicide, data on this neonicotinoid provides a useful benchmark for environmental fate. It has a shorter soil half-life (10-30 days) but a high leaching potential due to its low soil adsorption coefficient (Koc 30-50). It is also highly toxic to pollinators [5].

Detailed Experimental Data and Protocols

The experimental data on this compound's environmental fate comes from rigorous regulatory assessments and scientific studies.

Experimental Protocol for Degradation and Sorption

The methodology for determining the parameters in the table above is based on standardized regulatory testing. The general workflow for such environmental fate studies is outlined below.

Start Study Initiation SoilFate Soil Fate Studies Start->SoilFate WaterFate Water/Sediment Studies Start->WaterFate Ecotox Ecotoxicity Testing Start->Ecotox Data Data Analysis SoilFate->Data DT50, Koc WaterFate->Data Degradation, AUC Ecotox->Data LC50, EC50 Conclusion Risk Conclusion Data->Conclusion

Key Methodological Details:

  • Soil Degradation (DT50): Laboratory studies are conducted under controlled conditions to determine the time required for 50% degradation. Field studies complement this to provide realistic half-life values under natural conditions [1].
  • Ecotoxicity Testing: Tests are performed on non-target organisms to determine lethal concentration (LC50) and effect concentration (EC50) values. For bees, this includes acute contact and oral toxicity tests [1].
  • Endocrine Disruption Assessment: This involves a weight-of-evidence evaluation using scientific data, including in vitro and in vivo studies, to determine interference with the endocrine system [2].
Mode of Action and Translocation

A key study on cucumbers revealed this compound's specific biological mode of action and translocation characteristics [6]. The fungicide's journey and action within a plant can be visualized as follows.

cluster_1 Translocation Pathway cluster_2 Cellular Action & Effects App Application (Foliar Spray) Pen Penetrates Leaf Surface App->Pen Trans Translocation Pen->Trans Action Fungicidal Action Trans->Action Xylem Redistributes in leaf Penetrates upper to lower surface Trans->Xylem Via Xylem NoPhloem Not translocated via Phloem Trans->NoPhloem Effect Biological Effects Action->Effect Inhibit Inhibit Action->Inhibit Inhibits fungal hyphae growth Lys Causes zoospore lysis Inhibit->Lys Dose: 5 mg/L Spor Inhibits sporangial production Inhibit->Spor Dose: 2 mg/L

Key Experimental Findings:

  • Mechanism: this compound inhibits the growth of fungal hyphae and causes zoospore lysis [6].
  • Translocation: It is a systemic fungicide with xylem-mobile activity. It can redistribute in the leaf and penetrate from the upper to lower surface, but is not translocated in the phloem [6].
  • Efficacy: It exhibits strong protective and curative activity, with persistence on leaves for at least seven days [6].

A Guide for Objective Comparison

To objectively compare this compound with other fungicides, consider these parameters and their regulatory implications:

  • Regulatory Status: this compound is not approved in the European Union due to meeting the cut-off criteria for endocrine disruption properties and the failure to demonstrate negligible exposure for some uses [2]. This is a critical differentiator.
  • Resistance Management: this compound is classified as a FRAC Code 40 fungicide (cellulose synthesis inhibitor) [1]. Comparing this mode of action with other fungicides (e.g., boscalid is FRAC Code 7) is essential for designing anti-resistance strategies [3].
  • Persistence vs. Mobility: this compound presents a profile of moderate persistence with moderate mobility. When comparing, look for fungicides that may be fast-degrading but highly mobile (like dinotefuran [5]), or highly persistent and strongly adsorbed (like boscalid [3]), as each profile presents different environmental risks.

References

validating dimethomorph detection methods in different crops

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Analytical Methods for Dimethomorph

The table below summarizes key validation parameters for different analytical methods as reported in recent studies.

Methodology Crop(s) Tested Sample Preparation Key Performance Data Reference Application / Study Focus

| Multi-Residue Method (No. 2) & Individual Method (No. 22) [1] | Lettuce, chili pepper, Welsh onion, mandarin | QuEChERS (Method No. 2) | Linearity: R² > 0.99 for both methods. LOQ (Vegetables): < 0.01 mg/kg (both methods). LOQ (Mandarin): 0.02 mg/kg (Method No. 2) vs. within limit (Method No. 22). Recovery (Mandarin): Did not meet criteria with Method No. 2; slightly better with Method No. 22. | Comparative evaluation of multi-residue vs. individual quantification methods for pesticides including this compound. | | HPLC-MS/MS Method [2] | Lychee (whole fruit and pulp) | QuEChERS | Linearity: R² = 1.000 (0.001–0.5 mg/L). LOQ: 0.001 mg/kg. Average Recovery: 77-90% (whole fruit), 89-92% (pulp). Precision (RSD): 2-10% (whole fruit), 5-6% (pulp). | Study of dissipation dynamics, terminal residues, and dietary risk assessment of this compound in lychee. | | GC-HRMS Method [3] | Apple, orange, and various fruit juices | Modified QuEChERS | Linearity: 0.5–20 and 20–100 μg/kg. LOQ: < 0.2 μg/kg (most cases). Recovery: 70–120%. | High-throughput screening and quantitative analysis of pesticides in fruits and juices using a unified target/non-target method. |

Detailed Experimental Protocols

For reproducibility, here are the detailed experimental protocols from the cited studies.

QuEChERS-HPLC-MS/MS for Lychee [2]

This protocol is optimized for determining this compound residue in lychee.

  • Extraction: Weigh 10 g of homogenized lychee sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile and shake vigorously for 2 minutes.
  • Partitioning: Add 4 g of magnesium sulfate (MgSO₄), 1 g of sodium chloride (NaCl), 1 g of trisodium citrate, and 0.5 g of disodium hydrogen citrate sesquihydrate. Shoot immediately and vigorously for 2 minutes, then centrifuge.
  • Clean-up: Transfer 5 mL of the upper acetonitrile layer into a 15 mL tube containing 750 mg of MgSO₄ and 125 mg of PSA (Primary Secondary Amine). Vortex for 1 minute and centrifuge.
  • Analysis: Evaporate 1 mL of the clean extract to dryness under a gentle nitrogen stream. Redissolve the residue in 950 μL of ethyl acetate and mix with 50 μL of an internal standard solution. Analyze by HPLC-MS/MS.
Unified GC-HRMS Workflow for Fruits and Juices [3]

This method is designed for high-throughput screening in both solid and liquid fruit matrices.

  • Extraction: For fruits, homogenize and weigh 10 g. For juices, measure 10 mL. Place the sample in a 50 mL centrifuge tube.
  • Liquid-Liquid Extraction: Add 10 mL of acetonitrile and shake for 2 minutes. Add the salt mixture (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate, 0.5 g disodium hydrogen citrate sesquihydrate), vortex for 2 minutes, and centrifuge.
  • Clean-up: Transfer 5 mL of the extract to a dispersive-SPE tube containing 750 mg of MgSO₄ and 125 mg of PSA. Vortex and centrifuge.
  • Analysis: Take 1 mL of the cleaned extract, evaporate to dryness under nitrogen, and reconstitute in ethyl acetate with an internal standard (e.g., Propoxur-d7). Analyze by GC-HRMS (e.g., using a GC-Q-Exactive Orbitrap system).

Workflow Diagram of Analytical Processes

The following diagram visualizes the general workflow for pesticide residue analysis, integrating the steps from the protocols above.

pesticide_analysis_workflow Pesticide Residue Analysis Workflow start Sample (Fruit/Vegetable/Juice) homogenize Homogenization start->homogenize quechers QuEChERS Extraction homogenize->quechers partitioning Liquid-Liquid Partitioning (Addition of Salts) quechers->partitioning cleanup d-SPE Clean-up (PSA, MgSO₄) partitioning->cleanup prep Pre-Analysis Prep (Evaporation & Reconstitution) cleanup->prep lcms LC-MS/MS Analysis prep->lcms gcms GC-MS/HRMS Analysis prep->gcms data Data Analysis & Reporting lcms->data gcms->data

Key Insights for Method Selection

  • Matrix Matters: Performance can vary significantly with the crop type. For instance, the multi-residue method was adequate for vegetables like lettuce and peppers but showed limitations in mandarin, where recovery rates did not meet validation criteria [1]. Similarly, a study on lychee found that residues were predominantly concentrated in the peel, which must be considered during sampling and extraction [2].
  • QuEChERS is the Gold Standard: All cited methods use a version of the QuEChERS approach, confirming its status as a preferred sample preparation technique due to its efficiency, robustness, and minimal solvent use [1] [2] [3].
  • Instrument Choice Defines Scope: While LC-MS/MS is highly sensitive and specific for target compounds like this compound, GC-HRMS offers the advantage of retrospective non-target analysis. This allows you to re-interrogate data later to screen for other pesticides or unexpected metabolites without re-running samples [3].

References

dimethomorph ecotoxicity profile comparison

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Ecotoxicity Profiles

The table below summarizes experimental ecotoxicity data for Dimethomorph and other fungicides, providing a quantitative basis for comparison.

Table 1: Experimental Ecotoxicity Data for Freshwater Organisms

Substance Test Organism (Taxon) Endpoint Type Value (μg/L) Reference / Test Guideline
This compound Freshwater Fish Acute (LC₅₀) >100,000 [1] OECD 203 [1]
Daphnia Acute (EC₅₀) >100,000 [1] OECD 202 [1]
Freshwater Algae Chronic (EC₅₀) >100,000 [1] OECD 201 [1]
Copper-based (Cu(II)) Various Freshwater Organisms Characterization Factor Varies by water type (3 orders of magnitude) [2] USEtox 2.02 model [2]
Mancozeb (Dithiocarbamate) Freshwater Fish Acute (LC₅₀) 180 [3] EPA Ecotox Database [3]
Daphnia Acute (EC₅₀) 120 [3] EPA Ecotox Database [3]
Azoxystrobin Daphnia Acute (EC₅₀) 460 [4] EPA Ecological Risk Assessment [4]

Table 2: Environmental Fate and Hazard Characteristics

Substance Soil DT₅₀ (Persistence) Log KOW Key Hazard Alerts Regulatory Status (EU)
This compound 74 days [1] 2.68 [1] Confirmed endocrine disruptor [1] Not approved [1]
Copper-based Varies by soil (2 orders of magnitude) [2] N/A High freshwater ecotoxicity impact [2] Approved in organic farming [2]
Mancozeb (Dithiocarbamate) Varies N/A Neurotoxicity, endocrine disruption, carcinogenicity [3] Authorization not renewed [3]
Thiram (Dithiocarbamate) Varies N/A Immunotoxicity, thyroid dysfunction [3] Prohibited [3]

Experimental Protocols for Ecotoxicity Data

The data presented in the tables are generated through standardized, internationally recognized test guidelines. The following is a detailed breakdown of the core experimental protocols.

Aquatic Ecotoxicity Testing

The core experimental workflow for determining the values in Table 1 involves a tiered approach to assess effects on aquatic organisms, as illustrated below. This process integrates guidelines from the OECD and U.S. EPA.

G cluster_acute Acute Tests (Short-term, high concentration) cluster_chronic Chronic Tests (Long-term, low concentration) Start Start: Test Substance Preparation Tier1 Tier 1: Acute Toxicity Tests Start->Tier1 Tier2 Tier 2: Chronic Toxicity Tests Tier1->Tier2 If necessary for risk assessment DataAnalysis Data Analysis & Reporting Tier1->DataAnalysis For screening-level assessment FishAcute Fish: 96-hr LC₅₀ (OECD Test Guideline 203) Tier1->FishAcute DaphniaAcute Daphnia: 48-hr EC₅₀ (OECD Test Guideline 202) Tier1->DaphniaAcute AlgaeAcute Algae: 72-96 hr EC₅₀ (OECD Test Guideline 201) Tier1->AlgaeAcute Tier2->DataAnalysis FishChronic Fish Early Life Stage (OECD 210) Tier2->FishChronic DaphniaChronic Daphnia Reproduction (OECD 211) Tier2->DaphniaChronic

The core experimental workflow for determining the values in Table 1 involves a tiered approach to assess effects on aquatic organisms, as illustrated below. This process integrates guidelines from the OECD and U.S. EPA.

  • Test Organisms and Conditions: Tests use standardized laboratory organisms. Fish species include rainbow trout (Oncorhynchus mykiss) or zebrafish (Danio rerio). Daphnia are water fleas like Daphnia magna. Algae are typically Pseudokirchneriella subcapitata. Tests are conducted in temperature-controlled chambers with dilution water of specified hardness and pH [5] [1].
  • Acute Toxicity Protocol (Tier 1): Organisms are exposed to a range of at least five concentrations of the substance for a fixed period: 96 hours for fish and 48 hours for daphnia. For algae, the test measures a reduction in growth rate over 72 to 96 hours. The endpoints are the LC₅₀ (Lethal Concentration for 50% of the population) for fish and daphnia mortality, and the EC₅₀ (Effect Concentration for 50% of the population) for algal growth inhibition or daphnia immobilization [1].
  • Chronic Toxicity Protocol (Tier 2): These tests expose sensitive life stages to lower concentrations. The fish early-life stage test (OECD 210) exposes embryos and fry for up to 60 days, measuring effects on hatching, survival, and growth. The daphnia reproduction test (OECD 211) lasts 21 days, with the primary endpoint being the number of young produced per adult [5].
Terrestrial Ecotoxicity and Environmental Fate Testing
  • Earthworm Toxicity: The acute test (OECD 207) exposes earthworms (Eisenia fetida) to treated artificial soil for 14 days, with the LC₅₀ as the endpoint. A chronic test measures effects on reproduction over longer periods [4].
  • Soil Persistence (Degradation): Laboratory studies (OECD 307) determine the DT₅₀ value, which is the time required for 50% of the substance to degrade in a defined soil. This is a key measure of persistence [1].
  • Soil Adsorption: The KOC (Organic Carbon-Water Partition Coefficient) is determined via a batch equilibrium method (OECD 106) and indicates the mobility of a pesticide in soil. It is often correlated with the Log KOW (Octanol-Water Partition Coefficient) [1].

Key Comparative Insights

  • This compound vs. Copper: this compound shows low direct aquatic toxicity in standardized lab tests, whereas copper's impact is highly variable and can be severe, depending on local water chemistry [2] [1]. However, this compound is a confirmed endocrine disruptor, representing a different kind of hazard [1].
  • This compound vs. Dithiocarbamates: Dithiocarbamates like mancozeb and thiram are generally more acutely toxic to aquatic life than this compound but share concerns regarding chronic health effects like endocrine disruption [3].
  • The Mixture Challenge: Real-world monitoring reveals that pesticides are never found alone. One study detected up to 28 different pesticide residues in a single soil sample, underscoring that the actual environmental risk stems from complex mixtures, which are not assessed in standard single-subponent protocols [4].

Future Research Directions

For a complete assessment, you could investigate the following areas not fully covered here:

  • Degradation Products: Study the ecotoxicity of major metabolites, as these can sometimes be more toxic or persistent than the parent compound.
  • Synergistic Effects: Design experiments to evaluate the combined toxic effects of this compound and other commonly co-applied pesticides, moving beyond single-substance studies.
  • Chronic Endocrine Effects: Implement specific bioassays (e.g., yeast-based reporter assays) to quantify and compare the endocrine disruption potential of these fungicides at environmentally relevant concentrations.

References

comparative transcriptome analysis of dimethomorph exposure effects

Author: Smolecule Technical Support Team. Date: February 2026

Key Transcriptomic Findings on Dimethomorph Exposure

Study System / Cell Type This compound Exposure Details Key Transcriptomic Findings & Enriched Pathways Primary Interpreted Mechanism

| Human Jurkat T-cells (in vitro) [1] | EC₁₀: 4 mg/L (L4); EC₂₅: 21 mg/L (M21); Exposure: 36 hours [1] | DEGs: 121 (81 up, 40 down) at L4; 30 (17 up, 13 down) at M21. Pathways: Immune regulation; Signal transduction; Negative regulation of cell activities [1] | Potential immunotoxicity via disruption of normal immune cell signaling and gene expression, even at low concentrations [1]. | | Phytophthora parasitica (Oomycete) [2] | Not specified in abstract | DEGs: 832 (365 up, 467 down) [2] Pathways: Cell wall synthesis; Cell membrane permeability; Oxidative stress response [2] | Fungicidal action through disruption of cell wall/integrity and induction of oxidative stress [2]. |

Cytotoxicity and Experimental Parameters

Parameter Value / Description
Cell Line Human Jurkat T-cell line (derived from T-lymphocyte leukemia) [1]
EC₅₀ 126.01 mg/L (0.32 mM) [1]
Exposure Duration 36 hours [1]
Solvent Control Acetone (final concentration < 0.1% v/v, no effect on cell viability) [1]
Viability Assay Cell Counting Kit-8 (CCK-8) [1]
Apoptosis Assay Annexin V-FITC/PI detection by flow cytometry [1]

Detailed Experimental Protocols

The core methodology for the transcriptome analysis in the cited this compound studies generally follows a standardized workflow.

G Start Start: Treated vs. Control Cells A Total RNA Extraction (TRIzol reagent) Start->A B RNA Quality Control (RIN > 7.5) A->B C cDNA Library Construction (Illumina kit) B->C D High-Throughput Sequencing (Illumina) C->D E Bioinformatics Analysis D->E F DEG Identification & Functional Enrichment E->F

Key Experimental Steps
  • Cell Culture and Treatment: Human Jurkat T-cells are cultured in RPMI-1640 medium with 10% FBS and antibiotics. Cells are treated with this compound at specific concentrations (e.g., EC10 and EC25) for a set duration (36 hours), with a solvent control (acetone <0.1% v/v) [1].
  • RNA Extraction and QC: Total RNA is isolated using TRIzol reagent. RNA quality and integrity are assessed using tools like an Agilent TapeStation, ensuring an RNA Integrity Number (RIN) >7.5 [1] [3].
  • Library Prep and Sequencing: cDNA libraries are constructed using Illumina preparation kits (e.g., TruSeqTM RNA Sample Preparation Kit). Sequencing is performed on an Illumina platform (e.g., HiSeq Xten or NovaSeq 6000) [1] [3] [4].
  • Bioinformatics Workflow: This involves several phases [5]:
    • Alignment: High-quality clean reads are aligned to a reference genome (e.g., HISAT2).
    • Quantification: Gene expression levels are quantified (e.g., HTseq, which generates count data).
    • Differential Expression: Statistical tools (e.g., DESeq2) are used to identify DEGs based on normalized count data.
    • Functional Analysis: DEGs are analyzed for enrichment in GO terms and KEGG pathways to interpret biological effects.

Mechanisms of Action and Signaling Pathways

Transcriptome analyses reveal that this compound's mechanisms vary significantly between human cells and plant pathogens, indicating species-specific toxicity.

G cluster_human Mechanism in Human Jurkat T-Cells cluster_fungal Mechanism in Fungal/Oomycete Pathogens DMM This compound (DMM) Exposure H1 Altered Gene Expression DMM->H1 F1 Altered Gene Expression DMM->F1 H2 Dysregulation of: - Immune Regulation Pathways - Signal Transduction H1->H2 H3 Outcome: Potential Immunotoxicity H2->H3 F2 Disruption of: - Cell Wall Synthesis - Membrane Transport - Oxidative Stress Control F1->F2 F3 Outcome: Fungicidal Effect F2->F3

  • In Human Immune Cells: The primary finding is the dysregulation of genes linked to immune function and signal transduction. The enrichment of terms like "negative regulation of cell activities" suggests DMM may suppress or alter critical immune cell functions, revealing its potential immunotoxic nature [1].
  • In Plant Pathogens (Oomycetes/Fungi): The mechanism is distinctly fungicidal. Studies on Phytophthora parasitica show DMM disrupts genes for cell wall synthesis and integrity, reduces cell membrane permeability, alters transport proteins, and induces oxidative stress by overwhelming the pathogen's antioxidant systems [2].

Interpretation Guide for Researchers

  • Low vs. High Doses: Low-dose DMM exposure (EC10) caused more significant gene expression changes than high-dose (EC25) in Jurkat T-cells. This suggests low concentrations may trigger active cellular stress responses, while higher doses might cause widespread cytotoxicity, masking specific transcriptomic signals [1].
  • Comparative Analysis Insight: When designing your own transcriptomic study, note that choice of bioinformatics pipeline (e.g., HISAT2-HTseq-DESeq2 vs. Kallisto-Sleuth) can influence results, especially for genes with very high or low expression. Using multiple pipelines and focusing on the intersection of results can improve DEG reliability [5].

References

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Physical Description

Colorless odorless solid; [Merck Index]

Color/Form

Colorless to grey crystalline powder

XLogP3

3.9

Hydrogen Bond Acceptor Count

4

Exact Mass

387.1237359 Da

Monoisotopic Mass

387.1237359 Da

Heavy Atom Count

27

Density

Bulk density: 1318 kg/cu m (20 °C)

LogP

2.68 (LogP)
log Kow = 2.63 (E)-isomer; 2.73 (Z)-isomer (both 20 °C)

Odor

Odorless

Melting Point

127-148 °C
MP: 125-149 °C

UNII

37V7980RBV

GHS Hazard Statements

H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Antifungal Agents

Mechanism of Action

Systemic fungicide with good protectant, curative and antisporulant activity. Inhibits the formation of the oomycete fungal cell wall. Only the Z-isomer is intrinsically active, but, because of rapid interconversion of isomers in the light, it has no advantage over the E-isomer in practice.

Vapor Pressure

0.00000001 [mmHg]
Vapor pressure: (E)-isomer 9.7X10-4 mPa; (Z) isomer 1.0X10-3 mPa (both at 25 °C)
7.39X10-6 mm Hg at 25 °C

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

110488-70-5

Absorption Distribution and Excretion

Rat Oral administration of dimethomorph (10 mg/kg single dose; 10 mg/kg 14-day repeated dose; 10 mg/kg 7-day repeated dose; 500 mg/kg single dose) results in rapid excretion into the urine and feces of rats. For all treatment protocols, most (80-90%) of the radiolabel administered was excreted in the feces. A considerably smaller amount (6-16%) was excreted in the urine and only minimal levels (0.1-0.4%) were detected in the organs and tissues. Rapid absorption may be inferred by the rapid excretion of metabolites in the urine and bile. Saturation of absorption following single high doses (500 mg/kg) was indicated by large amounts (50%) of radioactivity in the feces being associated with parent compound. For low- or highdose treatment, urinary excretion in female rats tended to be greater (up to 2-fold in low-dose rats) than that of male rats. Retention of dimethomorph or (14)C-dimethomorph-derived radioactivity was generally 1% for most tissues although the liver exhibited slightly higher levels (1.4%) and higher levels in the gastrointestinal tract organs were due to radioactivity in the lumenal contents.

Metabolism Metabolites

Rat Oral administration of dimethomorph (10 mg/kg single dose; 10 mg/kg 14-day repeated dose; 10 mg/kg 7-day repeated dose; 500 mg/kg single dose) results in rapid excretion into the urine and feces of rats. ... Urinary metabolites resulted from demethylation of the dimethoxyphenyl ring and oxidation of the morpholine ring. ...Biliary metabolites accounted for most of the fecal excretion following low-dose treatment. The major biliary metabolites were glucuronides of one and possibly two of the compounds produced by demethylation of the dimethoxyphenyl ring. The report provided a proposed metabolic pathway for dimethomorph.
In rats, the major route of metabolism is demethylation of one of the dimethoxy groups or by oxidation of one of the CH2 groups (ortho- or meta-position) of the morpholine ring.

Associated Chemicals

E-Dimethomorph; 113210-97-2
Z-Dimethomorph; 113210-98-3

Wikipedia

Dimethomorph

Biological Half Life

Rat Oral administration of dimethomorph (10 mg/kg single dose; 10 mg/kg 14-day repeated dose; 10 mg/kg 7-day repeated dose; 500 mg/kg single dose) results in rapid excretion into the urine and feces of rats. ...Biliary excretion exhibited first-order kinetics with a lowdose (10 mg/kg) half-life of approximately three hours and a high-dose (500 mg/kg) half-life of 11 hours for males and about 6 hours for females.

Use Classification

Fungicides

Methods of Manufacturing

Dimethomorph is produced by Friedel-Crafts acylation of 1,2-dimethoxybenzene with 4-chlorobenzoyl chloride, followed by condensation with triethyl phosphonoacetate in the presence of a base such as sodium hydride in dimethoxyethane. The resulting ethyl cinnamate is then converted to the correspondingmorpholide.

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies dimethomorph (technical grade) as Class III: slightly hazardous; Main Use: fungicide, other than for seed treatment.
Fungicidal activity is primarily associated with the Z isomer.
Only the (Z)- isomer is intrinsically active, but, because of rapid interconversion of isomers in the light, it has no advantage over the (E)-isomer in practice.
Composition: (E) isomer to (Z) isomer ratio is 1:1.

Analytic Laboratory Methods

An analytical method for the determination of dimethomorph [(E,Z)-4-[3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)acryloyl]morpholine] residues in dried hops was developed utilizing liquid-liquid partitioning, automated gel permeation chromatography (GPC), Florisil and aminopropyl solid phase extraction (SPE) column cleanups, and gas chromatography (GC) with mass selective detection (MSD). Method validation recoveries from dried hops ranged from 79 to 103% over four levels of fortification (0.1, 1.0, 5.0, and 20 ppm). Control and dimethomorph-treated hop samples collected from three field sites had residue levels of <0.10 and 4.06-17.32 ppm, respectively. The method was validated to the limit of quantitation at 0.10 ppm. The limit of detection for this method was 0.045 ppm.
Product analysis by high performance liquid chromatography.

Storage Conditions

Store in secure, well ventilated building away from food and feed and out of reach of children.
Do not contaminate water, food or feed by storage or disposal. ... Store in a cool, well-ventilated area. Do not allow to become overheated in storage. Keep container closed when not in use. /Acrobat 50WP Fungicide/

Interactions

... /It was reported/ that a mixture of widely used pesticides can produce combined AR antagonist effects that exceed the responses elicited by the most potent component alone in a predictable manner.

Stability Shelf Life

Hydrolytically and thermally stable under normal conditions. Stable for >5 years in the dark. The (E)- and (Z)-isomers are interconverted in sunlight.

Dates

Last modified: 08-15-2023

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